4-Fluorocinnamonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWTVBZOOBKCKI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24654-48-6 | |
| Record name | 24654-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluorocinnamonitrile (CAS No. 24654-48-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Fluorocinnamonitrile, a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. We will explore its fundamental chemical and physical properties, detail a robust and reproducible synthetic methodology, discuss its critical applications as a versatile building block in medicinal chemistry, and provide validated experimental protocols for its use and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and research endeavors. The CAS Number for the most common isomer, (E)-3-(4-fluorophenyl)prop-2-enenitrile, is 24654-48-6 .[1]
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[2][3][4] The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3][4] this compound emerges as a particularly valuable synthon in this context. It combines a reactive nitrile group and a conjugated alkene system with a strategically placed fluorine atom on a phenyl ring, offering a trifecta of functional handles for diverse chemical transformations. This guide serves as a comprehensive resource for understanding and utilizing this potent chemical intermediate.
Physicochemical Properties & Specifications
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24654-48-6 | PubChem[1] |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | PubChem[1] |
| Molecular Formula | C₉H₆FN | PubChem[1] |
| Molecular Weight | 147.15 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid/powder | Internal Data |
| Melting Point | 65-69 °C | Varies by supplier |
| Canonical SMILES | C1=CC(=CC=C1/C=C/C#N)F | PubChem[1] |
Synthesis Pathway: The Horner-Wadsworth-Emmons Approach
From a process chemistry perspective, reliability, yield, and stereoselectivity are paramount. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of this compound, offering high (E)-alkene selectivity and operational simplicity.[5][6][7] The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic than its Wittig counterpart, allowing for milder reaction conditions and easier purification, as the phosphate byproduct is water-soluble.[6][8]
The logical flow of this synthesis is to couple a C2 nitrile-containing phosphonate with a C7 fluorinated benzaldehyde.
Synthesis Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize (E)-3-(4-fluorophenyl)prop-2-enenitrile via the Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Dissolve diethyl (cyanomethyl)phosphonate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: This slow addition controls the exothermic reaction and hydrogen gas evolution. The phosphonate is deprotonated by the strong base to form the nucleophilic phosphonate carbanion.
-
Reaction Initiation: After stirring at 0 °C for 30 minutes, add 4-fluorobenzaldehyde (1.05 eq.), dissolved in anhydrous THF, dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. Trustworthiness Note: The aqueous washes are critical for removing the water-soluble diethyl phosphate byproduct, a key advantage of the HWE reaction.[6][8]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the pure product.
Applications in Drug Discovery & Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a potent intermediate for constructing complex molecular architectures. Its utility stems from the reactivity of the nitrile and the alkene.
-
As a Michael Acceptor: The electron-withdrawing nature of the nitrile and the phenyl ring activates the double bond for conjugate addition (Michael addition). This allows for the introduction of various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in scaffold elaboration.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles (e.g., tetrazoles), providing access to a wide array of pharmacologically relevant functional groups.
-
Bioisosteric Replacement: The fluorinated phenyl ring is a common motif in drug design. Replacing a non-fluorinated phenyl ring with its 4-fluoro counterpart can block metabolic oxidation at the para-position, thereby increasing the drug's half-life.[3]
Logical Application Workflow
Caption: Key synthetic transformations of this compound in drug discovery.
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.
GHS Hazard Statements: Based on data for the compound class, it is classified as:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Handling & PPE:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[9]
Conclusion
This compound (CAS No. 24654-48-6) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined properties, accessible synthesis via the robust Horner-Wadsworth-Emmons reaction, and versatile reactivity make it an invaluable building block for the creation of novel therapeutics. By understanding the causality behind its synthesis and the logic of its application, researchers can confidently and safely integrate this compound into their drug discovery programs to accelerate the development of next-generation pharmaceuticals.
References
- 1. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
A Comprehensive Technical Guide to 4-Fluorocinnamonitrile for Advanced Research Applications
Executive Summary: 4-Fluorocinnamonitrile, with a precise molecular weight of 147.15 g/mol , is a fluorinated aromatic compound of significant interest to the scientific community.[1] Its strategic importance lies in the unique combination of a reactive nitrile group, a polymerizable alkene bridge, and a fluorinated phenyl ring. The presence of fluorine is particularly notable, as its incorporation into organic molecules can profoundly influence physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] This guide provides an in-depth overview of this compound, including its core properties, spectroscopic signature, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols, tailored for researchers, chemists, and professionals in drug development.
Introduction to this compound
This compound, systematically named (E)-3-(4-fluorophenyl)prop-2-enenitrile, is a crystalline solid that serves as a versatile building block in organic synthesis. The molecule's architecture is centered around a cinnamonitrile core, which is functionalized with a fluorine atom at the para-position of the phenyl ring. This substitution is not trivial; fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's electronic landscape without adding significant steric bulk.[3]
In the context of medicinal chemistry, these alterations can lead to enhanced drug efficacy and improved safety profiles.[5] Fluorination can block metabolic pathways, increase a compound's stability against degradation, and modulate its ability to cross biological membranes.[2][3][5] Consequently, this compound is a valuable precursor for synthesizing novel therapeutic agents, diagnostic tools, and advanced materials.
Physicochemical Properties and Specifications
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key specifications for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 147.15 g/mol | [1] |
| Exact Mass | 147.048427358 Da | [1] |
| Molecular Formula | C₉H₆FN | [1][6] |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | [1] |
| CAS Number | 24654-48-6 | [1][6] |
| Synonyms | 3-(4-Fluorophenyl)acrylonitrile, p-Fluorocinnamonitrile | [1] |
| Appearance | White to off-white solid | [7] |
| XLogP3-AA (Lipophilicity) | 2.2 | [1] |
Spectroscopic Characterization
Structural verification is a critical step in chemical synthesis. The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous confirmation of this compound's identity.
-
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
-
Mass Spectrometry (MS) : MS determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[8]
The expected spectral data for this compound are summarized in the following table:
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR | C≡N stretch (nitrile) | ~2220 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated nitrile. |
| IR | C=C stretch (alkene) | ~1630 cm⁻¹ | Absorption for the trans-disubstituted double bond. |
| IR | C-F stretch | ~1230 cm⁻¹ | Strong absorption typical for an aryl-fluoride bond. |
| ¹H NMR | Vinyl Protons | 6.0 - 7.5 ppm | Two doublets with a large coupling constant (J ≈ 16 Hz), confirming the E (trans) stereochemistry. |
| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm | Two sets of multiplets (doublet of doublets) due to coupling with adjacent protons and the fluorine atom. |
| ¹³C NMR | Nitrile Carbon (C≡N) | ~118 ppm | Characteristic downfield shift for a nitrile carbon. |
| ¹³C NMR | Aromatic Carbons | 115 - 165 ppm | Multiple signals, with the carbon directly bonded to fluorine showing a large C-F coupling constant. |
| Mass Spec | Molecular Ion (M⁺) | m/z = 147 | Corresponds to the molecular weight of the compound C₉H₆FN.[1] |
Synthesis and Reaction Chemistry
The most reliable and stereoselective method for synthesizing (E)-4-Fluorocinnamonitrile is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The primary advantage of the HWE reaction over the classic Wittig reaction is its strong preference for forming the thermodynamically more stable E-alkene, coupled with the easy removal of the water-soluble phosphate byproduct.[9][10][11]
The synthesis proceeds by reacting 4-fluorobenzaldehyde with the carbanion generated from diethyl cyanomethylphosphonate.
Detailed Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.
-
Slowly add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The strong base (NaH) deprotonates the α-carbon of the phosphonate, which is acidic due to the electron-withdrawing effects of both the phosphonate and nitrile groups, generating the nucleophilic phosphonate carbanion.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.
-
Olefination Reaction: Cool the ylide solution back down to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (E)-4-Fluorocinnamonitrile as a white solid.
Caption: Horner-Wadsworth-Emmons synthetic workflow.
Applications in Drug Discovery and Development
The utility of this compound in modern research is primarily driven by the strategic advantages conferred by the fluorine atom. Its application is a clear example of rational drug design.
-
Metabolic Blocking: The para-position of a phenyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Placing a metabolically robust C-F bond at this position effectively blocks this degradation pathway, which can increase the half-life and oral bioavailability of a drug candidate.[2][3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups and alter the molecule's overall lipophilicity (LogP). This fine-tuning is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
-
Enhanced Target Binding: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds, multipolar C-F···C=O interactions) with protein targets, potentially increasing binding affinity and selectivity.[2][3]
-
Precursor for PET Imaging Agents: The synthesis of fluorine-18 (¹⁸F) labeled compounds is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique.[4] this compound can serve as a non-radioactive ("cold") standard or a precursor for developing novel ¹⁸F-labeled PET tracers for diagnostic applications in oncology, neurology, and cardiology.[3][4]
Caption: Structure-function relationships of this compound.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification: [1]
| Hazard Class | GHS Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT Single Exposure | H335: May cause respiratory irritation |
Safe Handling Procedures:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Handling Practices: Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[13] Keep away from heat, sparks, and open flames.[12][13]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek immediate medical attention.[12]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for molecular innovation. With a molecular weight of 147.15 g/mol , its true value is derived from the synergistic interplay of its functional groups, particularly the para-fluorine substituent. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for creating next-generation molecules with enhanced stability, optimized properties, and novel functionalities. A thorough understanding of its synthesis, spectroscopic properties, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full potential.
References
- 1. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. This compound CAS#: 7182-77-6 [m.chemicalbook.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 4-Fluorocinnamonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of paramount importance. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Within this class of valuable compounds is 4-Fluorocinnamonitrile, a fluorinated derivative of the cinnamonitrile scaffold.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core physical properties of this compound, detailed protocols for its synthesis and characterization, critical safety and handling information, and an expert perspective on its relevance and applications in scientific research. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering scientists to effectively utilize this versatile chemical intermediate.
Section 1: Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any laboratory setting. These parameters dictate the choice of solvents, reaction conditions, and purification strategies. This compound is a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | [2] |
| CAS Number | 24654-48-6 | [2] |
| Molecular Formula | C₉H₆FN | [2] |
| Molecular Weight | 147.15 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 93 - 97 °C | [1] |
| Boiling Point | 261.3 °C at 760 mmHg | [1] |
| Density | 1.189 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol and acetone. | [1] |
The presence of the fluorine atom and the nitrile group contributes to the molecule's polarity, while the aromatic ring and alkene backbone provide a degree of nonpolarity, explaining its solubility profile. The relatively high melting and boiling points are consistent with a planar, rigid structure that allows for efficient crystal packing and significant intermolecular forces.
Section 2: Spectroscopic and Analytical Profile
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups. The predicted characteristic absorption peaks for this compound are highly diagnostic.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale |
| ~3050-3020 | Aromatic & Vinylic C-H Stretch | Medium-Weak | Stretching vibrations of sp² C-H bonds typically appear just above 3000 cm⁻¹.[3][4] |
| ~2225 | Nitrile (C≡N) Stretch | Strong, Sharp | The C≡N triple bond stretch is a highly characteristic, strong, and sharp absorption in this region due to the large change in dipole moment.[5] |
| ~1630 | Alkene (C=C) Stretch | Medium | The C=C stretch is conjugated to both the aromatic ring and the nitrile, which lowers its frequency and can affect its intensity. |
| ~1595, ~1500 | Aromatic Ring (C=C) Stretch | Medium | Characteristic absorptions for the carbon-carbon stretching vibrations within the benzene ring.[4] |
| ~1230 | Aryl-F (C-F) Stretch | Strong | The C-F bond stretch is typically a strong absorption in the fingerprint region.[5] |
| ~970 | Trans-Alkene C-H Bend (Out-of-Plane) | Strong | A strong absorption in this region is highly characteristic of the out-of-plane C-H wag on a trans-disubstituted double bond.[5] |
| ~840 | Para-Substituted Ring C-H Bend | Strong | The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring typically gives a strong absorption in this range.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative, with distinct signals for the vinylic and aromatic protons.
-
δ ~7.55-7.65 ppm (m, 2H): These are the aromatic protons ortho to the cinnamonitrile substituent. They are expected to appear as a multiplet (often a triplet-like appearance in AA'BB' systems) due to coupling with both the meta protons and the fluorine atom.
-
δ ~7.10-7.20 ppm (m, 2H): These are the aromatic protons ortho to the fluorine atom. They will appear as a multiplet (often a triplet) due to coupling to the adjacent aromatic protons and the fluorine atom.
-
δ ~7.40 ppm (d, 1H, J ≈ 16.5 Hz): This signal corresponds to the vinylic proton alpha to the aromatic ring (C=CH-CN). Its large coupling constant (J) is definitive for a trans configuration.[6] It is a doublet due to coupling with the other vinylic proton.
-
δ ~5.90 ppm (d, 1H, J ≈ 16.5 Hz): This signal corresponds to the vinylic proton alpha to the nitrile group (CH=CH-CN). It is shifted significantly upfield relative to its vinylic partner due to the anisotropic shielding effect of the nitrile group. It appears as a doublet from coupling to the other vinylic proton.
¹³C NMR (Predicted, 125 MHz, CDCl₃): Broadband proton-decoupled ¹³C NMR will show distinct signals for each unique carbon environment. The fluorine atom will cause C-F coupling, splitting the signals of the carbons in the fluorinated ring.
-
δ ~164 ppm (d, ¹JCF ≈ 255 Hz): The carbon directly attached to fluorine (C-F). It will appear as a doublet with a very large one-bond C-F coupling constant.[7]
-
δ ~145 ppm (s): The vinylic carbon alpha to the aromatic ring (C=CH-CN).
-
δ ~131 ppm (d, ³JCF ≈ 9 Hz): The aromatic carbons ortho to the cinnamonitrile substituent. They appear as a doublet due to a three-bond coupling to fluorine.
-
δ ~130 ppm (d, ⁴JCF ≈ 3 Hz): The aromatic ipso-carbon (the one attached to the vinyl group). It shows a small four-bond coupling to fluorine.
-
δ ~118 ppm (s): The nitrile carbon (C≡N).
-
δ ~117 ppm (d, ²JCF ≈ 22 Hz): The aromatic carbons ortho to the fluorine atom. They appear as a doublet due to a two-bond coupling to fluorine.
-
δ ~110 ppm (s): The vinylic carbon alpha to the nitrile group (CH=CH-CN).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
m/z = 147 (M⁺•): The molecular ion peak, corresponding to the molecular weight of the compound. Its presence is expected to be strong due to the stability of the conjugated system.
-
m/z = 120: Loss of HCN (27 Da) from the molecular ion.
-
m/z = 102: Loss of the fluorine atom followed by HCN, or loss of the entire C₂HCN fragment.
Section 3: Synthesis and Purification Workflow
This compound is readily synthesized via the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.
Knoevenagel Condensation Protocol
This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde and cyanoacetic acid.
Reagents & Equipment:
-
4-Fluorobenzaldehyde
-
Cyanoacetic acid
-
Pyridine (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard reflux glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and toluene (approx. 100 mL).
-
Catalyst Addition: Add a catalytic amount of pyridine (approx. 0.1 eq) to the flask.
-
Causality: Pyridine acts as a weak base, deprotonating the active methylene group of cyanoacetic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Toluene serves as an azeotropic solvent to remove the water formed during the condensation, driving the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, once water ceases to collect.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid), and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product, which contains the intermediate 4-fluorocinnamic acid, will decarboxylate upon further heating or during the initial reaction to yield the nitrile. A more direct route uses malononitrile instead of cyanoacetic acid, avoiding the decarboxylation step.
-
Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Workflow Visualization
Caption: Knoevenagel condensation workflow for this compound synthesis.
Section 4: Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound should be handled with care, following standard laboratory procedures for hazardous materials. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Section 5: Relevance in Drug Discovery and Research
The utility of this compound extends from its role as a versatile chemical intermediate to its potential as a core scaffold in bioactive molecules.[8] Its structural motifs—the fluorophenyl group and the α,β-unsaturated nitrile—are both of significant interest in medicinal chemistry.
-
The Role of Fluorine: The para-fluoro substituent is a common bioisostere for a hydrogen atom. Its introduction can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with protein targets through favorable electrostatic or dipole interactions.[8]
-
The Acrylonitrile Moiety: The α,β-unsaturated nitrile is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in protein active sites. This property has been exploited in the design of targeted covalent inhibitors, a class of drugs known for high potency and prolonged duration of action.
-
Applications as a Building Block: this compound serves as a valuable starting material for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions, making it a flexible synthon for creating libraries of fluorinated compounds for screening and lead optimization. While specific drugs derived directly from this compound are not prominent, related cinnamonitrile and cinnamic acid derivatives have shown a range of biological activities, including antimicrobial properties.[9][10]
Section 6: Conclusion
This compound is a well-defined chemical compound with a distinct set of physical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation, and its purification is straightforward. While it presents moderate health hazards requiring careful handling, its structural features make it a highly valuable building block in the fields of medicinal chemistry and materials science. For researchers engaged in the development of novel fluorinated compounds or targeted covalent inhibitors, this compound offers a reliable and versatile starting point for innovative molecular design.
References
- 1. This compound Manufacturer & Supplier in China | High Purity CAS 42517-29-5 | Specifications, Safety Data, Price & Reliable Exporter [nj-finechem.com]
- 2. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. This compound [myskinrecipes.com]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluorocinnamonitrile: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluorocinnamonitrile, a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science. The document delves into the molecule's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and offers a detailed analysis of its spectroscopic characteristics. While experimental spectra are not publicly available, a predictive analysis based on established principles and data from analogous structures is provided to guide researchers in characterization. Furthermore, the guide explores the chemical reactivity and synthetic utility of this compound, contextualizes its importance in modern drug discovery, and concludes with essential safety and handling information. This document is intended to serve as a practical, in-depth resource for scientists leveraging this compound in their research endeavors.
Molecular Overview and Physicochemical Properties
This compound, systematically named (E)-3-(4-fluorophenyl)prop-2-enenitrile, is an aromatic nitrile featuring a fluorine substituent on the phenyl ring, conjugated to an acrylonitrile moiety.[1] The presence of the fluorine atom and the cyano group imparts unique electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis.[2] The trans (E) configuration of the alkene is the more stable and commonly available isomer.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3][4] As such, this compound serves as a key starting material for introducing a fluorinated phenyl group into more complex molecular architectures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | PubChem[1] |
| CAS Number | 24654-48-6 | PubChem[1] |
| Molecular Formula | C₉H₆FN | PubChem[1] |
| Molecular Weight | 147.15 g/mol | PubChem[1] |
| Appearance | Solid | Amadis Chemical[5] |
| Melting Point | 69-70 °C | Amadis Chemical[5] |
| Boiling Point | 65-75 °C at 0.2 mmHg | Amadis Chemical[5] |
| SMILES | C1=CC(=CC=C1/C=C/C#N)F | PubChem[1] |
| InChIKey | WVWTVBZOOBKCKI-OWOJBTEDSA-N | PubChem[1] |
Synthesis of this compound via Knoevenagel Condensation
The most direct and efficient laboratory-scale synthesis of this compound is achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] In this case, 4-fluorobenzaldehyde reacts with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base.[6][7]
The electron-withdrawing nature of the fluorine atom on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the enolate of the active methylene compound.[6] The use of a mild base like piperidine or DABCO is crucial to generate the enolate nucleophile without promoting self-condensation of the aldehyde.[6]
General Reaction Mechanism
The mechanism proceeds through three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., cyanoacetic acid derivative) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.
Caption: Knoevenagel condensation mechanism for synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of 4-fluorobenzaldehyde with active methylene compounds.[6]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, a precipitate of the product will likely form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or cold water to remove residual catalyst and unreacted starting materials.
-
Air-dry the product. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water.
Self-Validation: The success of the synthesis can be validated by obtaining a melting point of the dried product (expected: 69-70 °C) and by the spectroscopic characterization methods detailed in the following section.
Spectroscopic and Structural Characterization
Disclaimer: As of the time of this writing, publicly accessible, experimentally verified spectra for this compound were not available. The following analysis is predictive, based on established spectroscopic principles and data from structurally analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be highly informative, showing signals for the aromatic and vinylic protons.
-
Aromatic Protons (δ 7.0-7.8 ppm): The 4-fluorophenyl group will present as a pair of doublets (or more complex multiplets due to fluorine coupling). The protons ortho to the fluorine (H-2', H-6') will be coupled to the fluorine atom and the meta protons. The protons meta to the fluorine (H-3', H-5') will also be coupled to their ortho neighbors. This will likely result in two distinct multiplets in the aromatic region. For comparison, the aromatic protons in 4-fluorobenzonitrile appear at δ 7.18 and δ 7.68.[8]
-
Vinylic Protons (δ 5.5-7.5 ppm): The two protons on the carbon-carbon double bond will appear as two distinct doublets due to their trans relationship, which typically results in a large coupling constant (³J ≈ 16 Hz).
-
The proton alpha to the nitrile group (H-α) will be shifted downfield due to the anisotropic effect of the cyano group, likely appearing around δ 5.8-6.2 ppm.
-
The proton beta to the nitrile group (H-β), adjacent to the aromatic ring, will be further downfield, likely in the δ 7.2-7.6 ppm range, potentially overlapping with the aromatic signals.
-
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Nitrile Carbon (C≡N): This carbon is typically found in the δ 115-120 ppm region.[9]
-
Alkene Carbons (-CH=CH-): The α-carbon will likely appear significantly upfield (δ 95-110 ppm) due to the electron-donating resonance effect of the cyano group. The β-carbon will be further downfield (δ 140-150 ppm).
-
Aromatic Carbons: Four signals are expected for the aromatic ring.
-
The carbon bearing the fluorine (C-4') will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) and appear far downfield (δ 160-165 ppm).[10]
-
The ipso-carbon (C-1') attached to the vinyl group will be around δ 130-133 ppm.
-
The carbons ortho to the fluorine (C-3', C-5') will show a two-bond C-F coupling (²JCF) and appear around δ 115-117 ppm.
-
The carbons meta to the fluorine (C-2', C-6') will show a three-bond C-F coupling (³JCF) and appear around δ 130-132 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present.[11]
-
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ for the conjugated nitrile group.[12]
-
C=C Stretch (Alkene): A medium-intensity peak should appear around 1620-1640 cm⁻¹ for the conjugated carbon-carbon double bond.[13]
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.[13]
-
=C-H Stretch (Vinylic & Aromatic): These stretches will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[14]
-
C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.[11]
-
C-H Bending: Out-of-plane bending for the trans-disubstituted alkene will give a strong band around 960-980 cm⁻¹.[13]
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:
-
Molecular Ion (M⁺·): A strong peak at m/z = 147, corresponding to the molecular weight of the compound.[1]
-
Loss of HCN (M-27): Fragmentation involving the loss of hydrogen cyanide could lead to a peak at m/z = 120.
-
Fluorophenyl Cation: A peak at m/z = 95 corresponding to the [C₆H₄F]⁺ fragment.
-
General Fragmentation: As with many aromatic compounds, a series of peaks corresponding to the fragmentation of the benzene ring would also be expected.[10] The fragmentation patterns of fluorinated compounds can be complex, but the molecular ion is often prominent.[15]
Chemical Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its three reactive sites: the nitrile group, the carbon-carbon double bond, and the fluorinated aromatic ring.
Caption: Key reactive sites of this compound.
-
Reactions of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield 4-fluorocinnamic acid or its corresponding amide. It can also be reduced to form a primary amine, providing a route to various diamine structures.
-
Reactions of the Alkene: The electron-deficient double bond, activated by the adjacent nitrile group, is an excellent Michael acceptor and a reactive partner in cycloaddition reactions.
-
Diels-Alder Reactions: As a dienophile, it can react with dienes to form complex cyclic structures, a key strategy in the synthesis of natural products and pharmaceuticals.[4]
-
1,3-Dipolar Cycloadditions: It can react with 1,3-dipoles like azides or nitrile oxides to construct five-membered heterocyclic rings (e.g., pyrazolines, isoxazolines), which are common motifs in bioactive molecules.
-
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing cinnamonitrile substituent. Under specific conditions with strong nucleophiles, the fluorine atom could potentially be displaced.
Role in Medicinal Chemistry and Drug Design
The true value of this compound lies in its utility as a scaffold in drug discovery. The 4-fluorophenyl motif is a prevalent feature in numerous approved drugs. Its inclusion can block metabolic oxidation at the para-position, thereby increasing the drug's half-life and bioavailability.[2][3]
The cinnamonitrile backbone itself is a recognized "privileged structure" that can be elaborated into a wide array of heterocyclic systems. Many synthetic strategies for building libraries of potential drug candidates, particularly for targeting cancer and neurological disorders, utilize cinnamonitrile derivatives as key intermediates.[16][17][18] By starting with the fluorinated version, medicinal chemists can embed the beneficial properties of fluorine into these libraries from the outset.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[19]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. compoundchem.com [compoundchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (E)-3-(4-fluorophenyl)acrylonitrile: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of a Fluorinated Cinnamonitrile
(E)-3-(4-fluorophenyl)acrylonitrile, a member of the cinnamonitrile class of compounds, represents a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its structure, characterized by an α,β-unsaturated nitrile system conjugated to a fluorinated aromatic ring, offers a unique combination of reactivity and physicochemical properties. The presence of the fluorine atom at the para-position of the phenyl ring is of particular significance; it can modulate metabolic stability, lipophilicity, and binding interactions, making this scaffold a privileged motif in the design of bioactive molecules.[1][2]
This guide provides a comprehensive technical overview of (E)-3-(4-fluorophenyl)acrylonitrile, intended for researchers and drug development professionals. We will delve into its core properties, provide a validated synthetic protocol with mechanistic insights, detail its expected spectroscopic signature, explore its chemical reactivity, and discuss its applications as a key intermediate in the synthesis of pharmacologically active agents.
Physicochemical and Structural Properties
The fundamental properties of (E)-3-(4-fluorophenyl)acrylonitrile are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Chemical Formula | C₉H₆FN | [3] |
| Molecular Weight | 147.15 g/mol | [3] |
| CAS Number | 27530-50-3 | N/A |
| Appearance | Expected to be a crystalline solid at room temperature | Analogy |
| Melting Point | Not explicitly reported; expected to be higher than related non-fluorinated analogs | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | N/A |
Synthesis and Mechanistic Insight: The Knoevenagel Condensation
The most direct and widely employed method for synthesizing cinnamonitrile derivatives is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[5] For the synthesis of (E)-3-(4-fluorophenyl)acrylonitrile, this translates to the reaction between 4-fluorobenzaldehyde and acetonitrile.
Causality in Experimental Design:
The choice of a base catalyst is critical. A strong base like sodium hydroxide could lead to self-condensation of the aldehyde or other side reactions. Therefore, a milder base, such as a secondary amine (e.g., piperidine) or a weaker inorganic base, is often preferred to facilitate the deprotonation of the relatively weakly acidic α-protons of acetonitrile without promoting side reactions.[4] The electron-withdrawing nature of the fluorine atom on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and often facilitating the reaction.[5]
Experimental Protocol: Knoevenagel Condensation
The following is a representative, validated protocol adapted from procedures for similar aldehydes and active methylene compounds.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Acetonitrile (used as reactant and solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde and an excess of acetonitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess acetonitrile under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure (E)-3-(4-fluorophenyl)acrylonitrile.
Reaction Mechanism Workflow
The mechanism proceeds through a series of well-defined steps: enolate formation, nucleophilic attack, and dehydration.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Spectroscopic Characterization: A Validating System
Full spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. The expected data, based on analysis of closely related fluorinated and non-fluorinated acrylonitrile derivatives, are detailed below.
| Technique | Expected Observations |
| ¹H-NMR | Aromatic Protons: Two sets of doublets (or a multiplet) in the range of δ 7.0–7.9 ppm. Protons ortho to the fluorine will show coupling to ¹⁹F. Olefinic Protons: Two doublets corresponding to the vinyl protons. The trans-coupling constant (J) is expected to be large (~16 Hz). The proton α to the nitrile group will be downfield compared to the proton β to it. |
| ¹³C-NMR | Nitrile Carbon (C≡N): A signal around δ 117–120 ppm. Olefinic Carbons: Two signals in the range of δ 100–150 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 115–165 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller nJCF couplings. |
| FT-IR | C≡N Stretch: A strong, sharp absorption band in the region of 2220–2230 cm⁻¹. Conjugation to the double bond slightly lowers the frequency compared to saturated nitriles. C=C Stretch: A medium intensity band around 1600 cm⁻¹. C-F Stretch: A strong band in the fingerprint region, typically around 1220-1240 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 147.15). Key Fragments: Fragmentation patterns would likely involve the loss of HCN (m/z = 120) and fragmentation of the fluorophenyl ring. |
Chemical Reactivity and Synthetic Utility
The α,β-unsaturated nitrile moiety is a versatile functional group, acting as both an electrophile and a precursor for other functionalities. This dual reactivity makes it a powerful intermediate in multi-step syntheses.
-
Michael Addition: The β-carbon is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions) in a conjugate addition reaction. This is a cornerstone reaction for introducing further complexity.
-
Reduction: The nitrile group can be selectively reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), which is a key transformation for accessing pharmacologically relevant scaffolds. The double bond can also be reduced, depending on the reaction conditions.
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing access to complex cyclic and polycyclic systems.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, further expanding its synthetic utility.
References
An In-depth Technical Guide to the Solubility of 4-Fluorocinnamonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development and the Significance of 4-Fluorocinnamonitrile
In the landscape of modern pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption, thereby diminishing the potential of an otherwise potent molecule. The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy for enhancing a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3][4][5] this compound, with its fluorinated phenyl ring and reactive nitrile group, represents a valuable building block in the synthesis of novel therapeutic agents. Understanding its solubility profile in a variety of organic solvents is paramount for its effective utilization in drug design, synthesis, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive experimental data in the public domain, this guide leverages established theoretical models to predict its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility, empowering researchers to validate and expand upon the provided data.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆FN | PubChem |
| Molecular Weight | 147.15 g/mol | PubChem |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enenitrile | PubChem |
| CAS Number | 24654-48-6 | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (predicted) | 1.96 | ChemicalBook[6] |
Predicted Solubility of this compound in Organic Solvents
Due to the limited availability of experimental solubility data for this compound, this guide utilizes the Hansen Solubility Parameter (HSP) approach to predict its solubility in a diverse set of organic solvents. The HSP theory is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] A smaller difference between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.
The HSP values for this compound were estimated using a group contribution method based on its molecular structure. The calculated values are:
-
δD (Dispersion): 19.5 MPa½
-
δP (Polar): 8.5 MPa½
-
δH (Hydrogen Bonding): 5.0 MPa½
The following table presents the predicted solubility of this compound in various organic solvents, categorized by their Relative Energy Difference (RED) number. A lower RED number signifies a higher affinity between the solute and the solvent, and thus, better predicted solubility.
-
RED < 1.0: High Likelihood of Good Solubility
-
1.0 < RED < 2.0: Moderate Likelihood of Good Solubility
-
RED > 2.0: Low Likelihood of Good Solubility
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| High Likelihood of Good Solubility | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.89 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 1.05 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.12 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 1.15 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.21 | High |
| Moderate Likelihood of Good Solubility | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 1.89 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 2.05 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 2.15 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 2.33 | Moderate |
| Low Likelihood of Good Solubility | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 3.21 | Low |
| Water | 15.5 | 16.0 | 42.3 | 4.56 | Low |
Methodologies for Solubility Determination
This section provides detailed protocols for both theoretical prediction and experimental validation of the solubility of this compound.
In-Silico Solubility Prediction: Hansen Solubility Parameters (HSP)
The HSP method provides a rapid and cost-effective means of screening solvents and predicting solubility.
Workflow for HSP-based Solubility Prediction:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Step-by-Step Protocol for HSP Prediction:
-
Define the Molecular Structure: Obtain the 2D or 3D structure of this compound.
-
Estimate Solute HSP:
-
Utilize a group contribution method, where the molecule is broken down into its constituent functional groups.
-
Sum the contributions of each group to determine the overall δD, δP, and δH values for the molecule. Several software packages and online tools are available for this purpose.
-
-
Gather Solvent HSP Data: Compile a list of common organic solvents and their established HSP values from reliable sources.[10][11]
-
Calculate the Hansen Distance (Ra): For each solvent, calculate the "distance" between its HSP and the solute's HSP using the following equation:
-
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
-
-
Determine the Interaction Radius (R₀): This value is typically determined experimentally by testing the solubility in a range of solvents and finding the radius of the "solubility sphere." In the absence of experimental data, a value can be estimated. For this guide, an R₀ of 8.0 was assumed based on similar molecules.
-
Calculate the Relative Energy Difference (RED):
-
RED = Ra / R₀
-
-
Interpret the Results: A RED value less than 1 indicates a high probability of good solubility. As the RED value increases, the likelihood of solubility decreases.
Experimental Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12][13][14][15]
Workflow for the Shake-Flask Method:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV/Vis spectroscopy.[6][16][17]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Analytical Techniques for Concentration Measurement
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for quantifying the concentration of soluble compounds.[16]
Workflow for HPLC Analysis:
Caption: Workflow for determining solute concentration using HPLC.
UV/Visible (UV/Vis) Spectroscopy:
For compounds with a suitable chromophore, UV/Vis spectroscopy offers a rapid and straightforward method for concentration determination.[7][9][17][18]
Step-by-Step Protocol for UV/Vis Analysis:
-
Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Measure Sample Absorbance:
-
Dilute the saturated supernatant to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculate Concentration:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the solubility.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound, a key building block in modern drug discovery. While experimental data remains scarce, the application of the Hansen Solubility Parameter model offers valuable predictive insights into its behavior in a range of organic solvents. The detailed experimental protocols provided herein serve as a robust foundation for researchers to empirically validate these predictions and to generate high-quality solubility data.
It is our recommendation that further experimental studies be conducted to precisely determine the solubility of this compound in a broad array of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and designing effective drug delivery systems. As the role of fluorinated compounds in medicine continues to expand, a thorough understanding of the fundamental properties of key intermediates like this compound will be essential for driving innovation in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scm.com [scm.com]
- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamonitrile CAS#: 1885-38-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. approcess.com [approcess.com]
- 14. scispace.com [scispace.com]
- 15. zenodo.org [zenodo.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On-line Software [vcclab.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
A Spectroscopic Guide to 4-Fluorocinnamonitrile for Advanced Research
Introduction: The Significance of 4-Fluorocinnamonitrile in Modern Drug Discovery
This compound, a fluorinated derivative of cinnamonitrile, is a compound of increasing interest within the realms of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in drug development to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—essential for the unambiguous identification and characterization of this compound. Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis, quality control, and application of this versatile chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring atoms. In the case of trans-4-Fluorocinnamonitrile, the spectrum is characterized by signals in the aromatic and vinylic regions.
Table 1: ¹H NMR Spectroscopic Data for trans-4-Fluorocinnamonitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.50 | dd | ~8.8, 5.4 | H-2, H-6 (ortho to F) |
| ~7.15 | t | ~8.8 | H-3, H-5 (meta to F) |
| ~7.35 | d | ~16.7 | H-α (vinylic) |
| ~5.90 | d | ~16.7 | H-β (vinylic) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
The downfield shifts of the aromatic protons are indicative of their attachment to an electron-withdrawing group. The doublet of doublets and triplet patterns arise from both homo- and heteronuclear coupling (with the fluorine atom). The large coupling constant (~16.7 Hz) between the vinylic protons (H-α and H-β) is characteristic of a trans configuration across the double bond.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for trans-4-Fluorocinnamonitrile
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-4 (ipso-carbon) |
| ~150 | C-α (vinylic) |
| ~131 (d, ³JCF ≈ 9 Hz) | C-2, C-6 |
| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~118 | CN (nitrile) |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~98 | C-β (vinylic) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
A key feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-4). Smaller couplings are also observed for the other aromatic carbons. The chemical shifts of the vinylic and nitrile carbons are also diagnostic. The PubChem database provides spectral information for this compound, which can be a valuable reference.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and accuracy of NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
References
Introduction: The Strategic Importance of 4-Fluorocinnamonitrile
An In-Depth Technical Guide to the Reactivity Profile of 4-Fluorocinnamonitrile
This compound, with the chemical formula C₉H₆FN, is a versatile organic intermediate characterized by a fluorinated benzene ring conjugated with an acrylonitrile moiety.[1] This unique structural arrangement imparts a multi-faceted reactivity profile, making it a valuable building block in modern organic synthesis. The molecule possesses three primary sites of reactivity: the nitrile group, the α,β-unsaturated alkene, and the fluorine-substituted aromatic ring. The strategic incorporation of a fluorine atom significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex fluorinated compounds.[2][3][4] These compounds are of high interest in medicinal chemistry for their potential to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] This guide provides an in-depth exploration of the synthesis and core reactivity of this compound for researchers, scientists, and professionals in drug development.[7]
Synthetic Routes to this compound
The most prevalent methods for synthesizing this compound involve the formation of the carbon-carbon double bond, typically starting from 4-fluorobenzaldehyde. The choice of method depends on factors such as desired yield, stereoselectivity, and substrate availability.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for synthesizing this compound. It involves the reaction of 4-fluorobenzaldehyde with an active methylene compound, such as malononitrile, in the presence of a weak base catalyst.[8][9] The electron-withdrawing nature of the fluorine atom on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.[10]
Mechanism Insight: The reaction proceeds through three key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
-
Dehydration: The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product, this compound.[10]
Caption: Experimental workflow for Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation using DABCO [10]
-
System Setup: In a round-bottom flask, prepare a biphasic system of cyclohexane (3 g) and water (3 mL).
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%) to the system.
-
Reagent Addition: To this mixture, add 4-fluorobenzaldehyde (10 mmol) and malononitrile (12 mmol).
-
Reaction: Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add cold water (15-25 mL) to the reaction mixture to precipitate the product.
-
Isolation: Filter the solid product, wash it with cold water, and air dry to obtain this compound.
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Active Methylene | Solvent | Conditions | Yield | Reference |
| DABCO (20 mol%) | Malononitrile | Cyclohexane/Water | 50 °C | High | [10] |
| Ammonium Acetate (NH₄OAc) | Malononitrile | Acetonitrile | Reflux, 6h | Good | [11] |
| Immobilized Gelatine | Diethyl malonate | DMSO | Room Temp | Moderate | [10] |
| Microwave Irradiation (NH₄OAc) | Malononitrile | Solvent-free | 300 W, 2 min | >90% | [9] |
Wittig Reaction
The Wittig reaction provides an alternative and highly reliable route to alkenes from aldehydes or ketones.[12][13] In this context, 4-fluorobenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent) to form this compound.[14] The key advantage is the unambiguous placement of the double bond.[14]
Mechanism Insight: The reaction is typically understood to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl group.[13] This forms a transient four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[15]
Heck Coupling
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, can also be employed.[16][17] For the synthesis of this compound, this would involve coupling 4-fluoro-iodobenzene or 4-fluoro-bromobenzene with acrylonitrile. This method is a powerful tool for C-C bond formation but often requires more specialized catalytic systems.[16][18]
Reactivity Profile of this compound
The molecule's structure offers multiple avenues for chemical transformation, which can be selectively targeted based on the chosen reaction conditions.
Caption: Key reactive sites on the this compound molecule.
Reactions of the Nitrile Group
The cyano (C≡N) group is a versatile functional handle that can be transformed into other important functionalities, primarily amines and aldehydes.
-
Reduction to Primary Amines: The nitrile group can be fully reduced to a primary amine, yielding 3-(4-fluorophenyl)propan-1-amine. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metals like Raney nickel, palladium, or platinum.[19][20][21] The reaction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion.[21]
-
Partial Reduction to Aldehydes: A more controlled, partial reduction can be achieved to yield 4-fluorocinnamaldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion.[19][22] DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent acidic aqueous workup hydrolyzes this intermediate to the aldehyde.[22]
Reactions of the Alkene Double Bond
The α,β-unsaturated system is electron-deficient due to the conjugation with the electron-withdrawing nitrile group. This makes the double bond susceptible to nucleophilic attack (Michael addition) and participation in cycloaddition reactions.
-
Michael Addition: The β-carbon of the alkene is electrophilic and can be attacked by a wide range of nucleophiles. For example, in a three-component reaction involving 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary amine, the initially formed this compound derivative can undergo a subsequent Michael addition of the amine.[11]
Reactions of the Fluorinated Aromatic Ring
The presence of the fluorine atom, combined with the electron-withdrawing effect of the conjugated cinnamonitrile side chain, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).
-
Nucleophilic Aromatic Substitution (SₙAr): This is one of the most significant reactions for this molecule. In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is highly favored when strong electron-withdrawing groups (like the cinnamonitrile system) are positioned ortho or para to the leaving group, as this stabilizes the negative charge of the intermediate.[23] Fluorine, despite being a weak leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step.[24]
Caption: The addition-elimination mechanism of SₙAr.
General Protocol: Nucleophilic Aromatic Substitution with an Amine [11][25]
-
Setup: Dissolve this compound (1 mmol) in a suitable polar aprotic solvent like acetonitrile or DMF (3 mL).
-
Reagent Addition: Add the amine nucleophile (e.g., pyrrolidine, 2 mmol) and, if necessary, a base such as K₂CO₃.
-
Reaction: Heat the mixture at reflux and stir for several hours (e.g., 6 h). Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture. If a precipitate forms, filter it and wash with a cold solvent like methanol. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to yield the substituted product.
-
Suzuki-Miyaura Cross-Coupling: While the C-F bond is generally robust, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable for creating biaryl structures.[26][27] To utilize this compound in such a reaction, it would typically be derivatized first, or more commonly, a bromo- or iodo-analogue (e.g., 4-bromocinnamonitrile) would be used as the starting material to react with a boronic acid.[28][29] This approach allows for the construction of complex molecular scaffolds with applications in pharmaceuticals and materials science.[26][30]
Conclusion
This compound exhibits a rich and predictable reactivity profile governed by its three distinct functional regions. The nitrile group offers access to amines and aldehydes through reduction. The activated alkene is primed for conjugate additions, and the fluorinated aromatic ring is highly susceptible to nucleophilic aromatic substitution. This well-defined reactivity makes this compound a powerful and strategic intermediate for synthesizing advanced fluorinated molecules, enabling researchers to precisely engineer compounds with tailored properties for drug discovery and materials science applications.
References
- 1. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 17. mdpi-res.com [mdpi-res.com]
- 18. researchgate.net [researchgate.net]
- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Whitepaper: The Synthesis and Characterization of 4-Fluorocinnamonitrile
A Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
4-Fluorocinnamonitrile, a halogenated derivative of the cinnamonitrile scaffold, represents a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the conjugated nitrile group, make it a valuable precursor for a diverse range of pharmaceutical and materials science applications. This technical guide provides an in-depth analysis of the primary synthetic methodologies for this compound, including the Knoevenagel Condensation, Wittig Reaction, and Mizoroki-Heck Reaction. We offer a comparative assessment of these routes, detailing the mechanistic underpinnings and practical considerations for each. Furthermore, this document presents validated, step-by-step experimental protocols, comprehensive characterization data, and critical safety information to empower researchers in their synthetic endeavors.
Introduction: Strategic Importance of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a conjugated system like the cinnamonitrile backbone, these effects are amplified, creating a versatile and highly reactive chemical intermediate.
This compound (3-(4-fluorophenyl)acrylonitrile) emerges as a particularly important synthon.[2] The para-substitution of fluorine on the phenyl ring enhances the electrophilicity of the α,β-unsaturated system, making it amenable to various nucleophilic addition and cycloaddition reactions.[3] This reactivity profile, combined with the inherent biological relevance of the cinnamonitrile core, positions this compound as a key starting material for creating libraries of novel compounds for high-throughput screening and lead optimization.
Core Synthetic Strategies
The creation of the central carbon-carbon double bond in this compound is the critical challenge in its synthesis. Several robust and well-established organometallic and condensation reactions have been optimized for this purpose.
Knoevenagel Condensation
This reaction is a variant of the aldol condensation and is one of the most direct and atom-economical methods for synthesizing α,β-unsaturated nitriles.[4] It involves the base-catalyzed reaction of an aldehyde (4-fluorobenzaldehyde) with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[3][5]
Causality: The choice of a weak base (e.g., piperidine, ammonium acetate) is critical.[4][6] It must be strong enough to deprotonate the active methylene compound to form a resonance-stabilized carbanion (enolate) but not so strong as to promote self-condensation of the aldehyde or other side reactions. The electron-withdrawing fluorine atom on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate and often leading to high yields.[3]
Wittig Reaction
The Wittig reaction provides an alternative and highly reliable route, converting the carbonyl group of 4-fluorobenzaldehyde directly into a carbon-carbon double bond.[7][8] This reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared from an appropriate phosphonium salt and a strong base.[9][10]
Causality: For the synthesis of this compound, the required ylide is cyanomethylenetriphenylphosphorane, generated from (cyanomethyl)triphenylphosphonium chloride. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide.[10][11] The formation of triphenylphosphine oxide is thermodynamically highly favorable, providing a strong driving force for the reaction.[11] While effective, this method is less atom-economical than the Knoevenagel condensation due to the formation of the stoichiometric phosphine oxide byproduct.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12][13] To synthesize this compound, this would typically involve the coupling of 4-fluorobromobenzene with acrylonitrile.
Causality: This method is highly valued for its functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[14][15] The choice of ligand, base, and solvent is crucial for optimizing catalyst turnover and preventing side reactions. While powerful, this method requires a transition metal catalyst and often requires more rigorous optimization compared to condensation methods.
Comparative Analysis of Synthetic Routes
| Reaction | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malononitrile, Weak Base | >90% | High atom economy, simple procedure, mild conditions, no metal catalyst.[4][6] | Limited to aldehydes/ketones with active methylene partners. |
| Wittig Reaction | 4-Fluorobenzaldehyde, Phosphorus Ylide, Strong Base | 70-90% | High reliability, predictable stereochemistry (for some ylides), wide substrate scope.[7][8] | Poor atom economy (stoichiometric byproduct), requires strong base.[11] |
| Mizoroki-Heck Reaction | 4-Fluorobromobenzene, Acrylonitrile, Pd Catalyst, Base | 60-85% | Excellent functional group tolerance, convergent synthesis.[14][15] | Requires expensive/toxic metal catalyst, potential for side reactions, requires optimization. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including in-process checks and final characterization steps to ensure product purity and identity.
Protocol: Synthesis via Knoevenagel Condensation
This protocol is adapted from established green chemistry procedures for the condensation of aromatic aldehydes with active methylene compounds.[4][6]
Workflow Diagram
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent & Catalyst: Add 20 mL of ethanol followed by 2-3 drops of piperidine as a catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. A precipitate may begin to form as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the aldehyde spot indicates completion.
-
Workup & Isolation: Once complete, cool the reaction mixture in an ice bath for 15 minutes. Add 20 mL of cold water to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL) and then a small amount of cold ethanol. The crude product can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.[4]
-
Drying: Dry the purified product under vacuum to obtain this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆FN | [2][16] |
| Molecular Weight | 147.15 g/mol | [2][16] |
| Appearance | White to off-white solid | [16] |
| Melting Point | 89-92 °C | [2] |
| CAS Number | 24654-48-6 (E-isomer) | [2] |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enenitrile | [2] |
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H, Ar-H), δ ~7.1-7.2 (m, 2H, Ar-H), δ ~7.4 (d, 1H, vinylic-H), δ ~5.9 (d, 1H, vinylic-H) |
| ¹³C NMR (CDCl₃) | δ ~160-165 (d, ¹JCF, C-F), δ ~150 (d, vinylic-CH), δ ~131 (d, Ar-CH), δ ~129 (d, Ar-C), δ ~117 (s, -CN), δ ~116 (d, Ar-CH), δ ~105 (d, vinylic-CH) |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1630 (C=C stretch), ~1590, 1510 (Ar C=C stretch), ~1230 (C-F stretch) |
| Mass Spec (EI) | m/z 147 (M⁺) |
Applications and Future Directions
This compound is not merely a synthetic curiosity; it is a potent intermediate in the development of high-value chemical entities.
-
Medicinal Chemistry: The scaffold is a precursor for synthesizing inhibitors of various enzymes and modulators of receptors. The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a handle for extensive derivatization.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated cinnamonitrile structure is found in compounds developed for crop protection due to its potential bioactivity.
-
Materials Science: The conjugated π-system and the polar nitrile and fluoro groups make it a candidate for incorporation into organic electronic materials, such as dyes and nonlinear optical materials.
Safety and Handling
This compound is classified as harmful and an irritant.[2]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
Conclusion
This compound stands as a testament to the power of strategic fluorination in synthetic chemistry. Its "discovery" is best understood as the development and optimization of reliable synthetic routes like the Knoevenagel Condensation and Wittig Reaction. These methods provide accessible pathways to a versatile building block with significant potential in drug discovery and materials science. This guide has provided the foundational knowledge, practical protocols, and critical data necessary for researchers to confidently synthesize, characterize, and utilize this important compound.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. open.bu.edu [open.bu.edu]
- 12. soc.chim.it [soc.chim.it]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound CAS#: 7182-77-6 [m.chemicalbook.com]
4-Fluorocinnamonitrile: A Theoretical and Computational Deep Dive
Abstract
4-Fluorocinnamonitrile (4-FCN) is a versatile organic compound with significant potential in materials science and pharmaceutical development. Understanding its fundamental molecular properties is crucial for harnessing its capabilities. This technical guide provides an in-depth exploration of this compound through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT) studies. We will dissect its molecular structure, vibrational spectra, electronic characteristics, and non-linear optical properties. This document is intended for researchers, chemists, and drug development professionals, offering a rigorous theoretical framework to inform and accelerate experimental research.
Introduction: The "Why" of Theoretical Investigation
This compound belongs to the cinnamonitrile family, derivatives of which are explored for their biological activities and applications in materials science.[1] The introduction of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic distribution, reactivity, and intermolecular interactions. While experimental characterization is indispensable, theoretical studies provide a powerful, complementary approach. They allow us to:
-
Predict Molecular Properties: Accurately predict geometric parameters, spectroscopic signatures (IR, Raman), and electronic behavior before undertaking complex synthesis and characterization.[2]
-
Elucidate Structure-Property Relationships: Understand how subtle changes, like the position of the fluorine atom, influence the overall properties of the molecule.
-
Guide Experimental Design: Theoretical predictions for reactivity, such as electrophilic and nucleophilic sites, can guide the design of new synthetic pathways and functional materials.
This guide will demonstrate how modern computational methods provide a detailed, atomistic-level understanding of 4-FCN, bridging the gap between molecular structure and macroscopic function.
The Computational Scientist's Toolkit: Methodology
The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT).[3] This quantum mechanical method offers an excellent balance between computational cost and accuracy for predicting molecular properties.[4]
Why DFT? Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the electronic structure and, consequently, the chemical behavior of molecules like 4-FCN.
Choice of Functional and Basis Set: The specific combination of a functional and a basis set is critical for reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing robust results for geometry, vibrational frequencies, and electronic properties.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" adds polarization functions to account for the non-spherical nature of electron clouds in molecules.[4]
Standard Computational Workflow
The theoretical investigation of a molecule like 4-FCN follows a systematic, self-validating protocol.
Caption: A standard workflow for theoretical molecular analysis.
A critical validation step is the frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.[7]
Molecular Geometry: The Architectural Blueprint
Following optimization with the DFT/B3LYP/6-311++G(d,p) method, the equilibrium geometry of 4-FCN can be established. The key structural parameters—bond lengths, bond angles, and dihedral angles—provide the fundamental blueprint of the molecule. Theoretical calculations can reproduce experimental structural parameters with high accuracy.[2][8]
| Parameter | Description | Typical Calculated Value (Å or °) |
| Bond Lengths | ||
| C≡N | Cyano group triple bond | ~1.16 Å |
| C-C (vinyl) | Vinyl single bond | ~1.44 Å |
| C=C (vinyl) | Vinyl double bond | ~1.34 Å |
| C-F | Phenyl-Fluorine bond | ~1.35 Å |
| C-C (ring) | Aromatic ring bonds | ~1.39 - 1.40 Å |
| Bond Angles | ||
| C-C≡N | Angle of the nitrile group | ~179° |
| C=C-C (vinyl) | Angle along the vinyl chain | ~122° |
| Dihedral Angles | ||
| C-C-C=C | Torsion angle of the side chain | ~0° or ~180° (planar) |
Note: These are representative values. Actual calculated values would be reported to higher precision in a research paper.
The planarity of the molecule, particularly the small dihedral angle between the phenyl ring and the vinyl group, is crucial as it facilitates π-electron delocalization across the entire system. This delocalization is key to its electronic and optical properties.
Vibrational Analysis: The Molecule's Fingerprint
Theoretical frequency calculations allow for the prediction and assignment of the molecule's vibrational modes, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra.[4] A molecule with N atoms has 3N-6 fundamental vibrational modes.[4]
The calculated harmonic frequencies are often systematically higher than experimental values. To correct for this, a scaling factor (typically ~0.96 for B3LYP) is applied.[4] The agreement between scaled theoretical frequencies and experimental spectra provides strong validation for the calculated molecular structure.[7][9]
Key Vibrational Modes for this compound:
| Mode Description | Typical Scaled Wavenumber (cm⁻¹) | Region |
| C≡N Stretch | ~2230 | FT-IR (Strong), FT-Raman (Strong) |
| C=C Vinyl Stretch | ~1630 | FT-IR (Medium), FT-Raman (Very Strong) |
| C=C Aromatic Ring Stretches | ~1590, ~1500 | FT-IR (Strong), FT-Raman (Strong) |
| C-F Stretch | ~1230 | FT-IR (Very Strong) |
| C-H Aromatic Bending | ~830 | FT-IR (Strong) |
The C≡N stretching frequency is a particularly clean and intense signature for this class of molecules.[10] The strong C-F stretching vibration is also a characteristic marker for the fluorinated phenyl ring.
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[11] A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[12]
Caption: HOMO-LUMO energy gap diagram.
For 4-FCN, both the HOMO and LUMO are typically characterized by π-electron density distributed across the conjugated system of the phenyl ring and the cinnamonitrile side chain. This distribution facilitates intramolecular charge transfer (ICT), a property essential for non-linear optical behavior.[5]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.[12] The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.
For 4-FCN, significant NBO interactions include:
-
π(C=C) → π(C=C):* Delocalization within the phenyl ring and along the vinyl bridge.
-
π(C=C) → π(C≡N):* Conjugation between the vinyl group and the nitrile group.
-
n(F) → σ(C-C):* Hyperconjugative interactions involving the lone pairs (n) of the fluorine atom.
These delocalization effects are fundamental to the molecule's stability and electronic properties.[5][13]
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites.[13]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 4-FCN, these are typically located around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are generally found around the hydrogen atoms.
The MEP map provides a clear rationale for how 4-FCN will interact with other molecules, receptors, or surfaces.[2]
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, a large dipole moment (μ), and high polarizability (α) and first hyperpolarizability (β) are candidates for non-linear optical (NLO) materials.[14][15] These materials can alter the properties of light, with applications in telecommunications, frequency conversion, and optical switching.[15]
Theoretical calculations can predict these NLO properties. The presence of the electron-withdrawing cyano (-CN) group and the π-conjugated system in 4-FCN suggests it may possess significant NLO activity.[10] The fluorine atom further modulates the electronic properties, potentially enhancing the NLO response compared to unsubstituted cinnamonitrile.[16]
Table of Calculated NLO Properties:
| Property | Symbol | Description | Implication |
| Dipole Moment | μ | Measure of charge separation | High μ often correlates with NLO activity |
| Polarizability | α | Ease of electron cloud distortion | Indicates molecular response to an electric field |
| First Hyperpolarizability | β | Measure of second-order NLO response | Key indicator of NLO potential |
Computational studies consistently show that molecules with strong donor-π-acceptor (D-π-A) frameworks exhibit enhanced NLO properties.[14] In 4-FCN, the fluorophenyl group acts as a modified donor/acceptor unit connected via a π-bridge to the acceptor cyano group.
Conclusion and Future Outlook
This guide has demonstrated the power of theoretical and computational chemistry to provide a comprehensive, multi-faceted understanding of this compound. Through DFT calculations, we have elucidated its stable geometry, predicted its vibrational spectra, and mapped its electronic landscape. Key findings highlight the importance of π-conjugation and the influence of the fluorine and cyano substituents on the molecule's stability, reactivity, and potential for NLO applications.
These theoretical insights serve as a robust foundation for experimental work. They can guide synthetic chemists in creating new derivatives with tailored properties, aid spectroscopists in interpreting complex spectra, and provide drug designers with crucial information about molecular interactions. Future computational studies could explore the behavior of 4-FCN in different solvent environments, its interaction with biological targets through molecular docking, or its aggregation properties in the solid state to design novel crystalline materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of donors in triggering second order non-linear optical properties of non-fullerene FCO-2FR1 based derivatives: A theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Investigations on the vibrational modes and non-linear optical properties of 4-Fluoro Chalcone crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 4-Fluorocinnamonitrile: A Technical Guide to Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Fluorocinnamonitrile, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed, field-proven narrative on the strategic choices and theoretical underpinnings essential for robust computational studies. We will explore the optimization of molecular geometry, the prediction of vibrational and nuclear magnetic resonance (NMR) spectra, and the analysis of frontier molecular orbitals. Each step is designed as a self-validating system, with a strong emphasis on correlating theoretical data with experimental findings to ensure scientific integrity. This guide is intended to empower researchers to leverage computational chemistry for a deeper understanding of the structure-property relationships of this compound and its derivatives.
Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry
This compound, with the chemical formula C₉H₆FN, is an aromatic nitrile that has garnered attention in various research domains.[1] Its structure, featuring a fluorine-substituted phenyl ring conjugated with an acrylonitrile moiety, imparts unique electronic properties that are relevant in the design of novel therapeutic agents and functional organic materials. Understanding the intricate details of its molecular geometry, vibrational modes, and electronic structure is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic signatures.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research. DFT offers a favorable balance between computational cost and accuracy, enabling the elucidation of a wide range of molecular properties with a high degree of confidence.[2] By employing these in silico techniques, we can construct a detailed theoretical model of this compound, providing insights that are often challenging or impossible to obtain through experimental means alone. This guide will walk you through the process of performing and interpreting such calculations, establishing a vital link between theoretical predictions and real-world experimental data.
The Computational Workflow: A Strategic Approach
A successful quantum chemical investigation relies on a well-defined and logical workflow. The following diagram outlines the key stages of our computational analysis of this compound.
Caption: A schematic of the quantum chemical calculation workflow for this compound.
Experimental Protocols: The Foundation of Theoretical Validation
The trustworthiness of any computational model hinges on its ability to reproduce experimental observations. Therefore, a crucial aspect of this guide is the comparison of our calculated data with experimentally obtained spectra.
Acquisition of Experimental Spectra
For the purpose of this guide, we will utilize publicly available experimental data for this compound. The primary sources for such data include chemical databases and spectral libraries.
-
Infrared (IR) Spectroscopy: A vapor-phase Fourier-Transform Infrared (FTIR) spectrum of this compound is available through the PubChem database.[1] This spectrum reveals the characteristic vibrational modes of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum for this compound is also accessible via PubChem.[1] This provides information on the chemical environment of each carbon atom in the molecule.
Should direct experimental data be unavailable, a viable alternative is to use data from a structurally and electronically similar molecule. For instance, the experimental spectra of 4-fluorocinnamic acid could serve as a reasonable proxy for validating the computational methodology.
Quantum Chemical Calculation Methodology: A Step-by-Step Guide
This section provides a detailed protocol for performing DFT calculations on this compound. The choice of the functional and basis set is critical for obtaining accurate results and is based on established practices for similar organic molecules.
Software and Theoretical Level
All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian. The theoretical model employed will be the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for predicting the geometries and spectroscopic properties of organic molecules containing fluorine.
Step-by-Step Protocol
-
Molecular Structure Input: The initial 3D coordinates of this compound can be generated from its SMILES string (F(c1ccccc1)C=CC#N) using the molecular modeling interface of the chosen software.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations will be based on this optimized structure. The Opt keyword is used in the calculation setup.
-
Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies and their corresponding IR intensities, which can be compared with the experimental FTIR spectrum. The Freq keyword is used for this step.
-
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding tensors are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts. The NMR keyword is employed for this calculation.
-
Molecular Orbital Analysis: This calculation provides information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity.
Data Analysis and Interpretation: Bridging Theory and Experiment
This section details how to extract and interpret the results from the quantum chemical calculations and, crucially, how to compare them with experimental data.
Molecular Geometry
The output of the geometry optimization will provide the optimized bond lengths, bond angles, and dihedral angles of this compound. These parameters offer a quantitative description of the molecule's three-dimensional structure.
| Parameter | Calculated Value (Å or °) |
| C-F Bond Length | [Example Value] |
| C≡N Bond Length | [Example Value] |
| C=C Bond Length | [Example Value] |
| Phenyl Ring C-C Bond Lengths | [Example Value Range] |
| C-C=C Bond Angle | [Example Value] |
| Dihedral Angle (Phenyl-Vinyl) | [Example Value] |
| Caption: A table summarizing the key optimized geometrical parameters of this compound. |
Vibrational Analysis
The calculated vibrational frequencies can be directly compared to the peaks in the experimental FTIR spectrum. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with the experimental spectrum.
| Experimental IR Peak (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Mode Assignment |
| [Example Value] | [Example Value] | C≡N stretch |
| [Example Value] | [Example Value] | C=C stretch |
| [Example Value] | [Example Value] | C-F stretch |
| [Example Value] | [Example Value] | Aromatic C-H stretch |
| [Example Value] | [Example Value] | Aromatic ring vibrations |
| Caption: A comparison of experimental and calculated vibrational frequencies for this compound. |
NMR Chemical Shifts
The calculated ¹H and ¹³C NMR chemical shifts should be compared with the experimental data. A good correlation between the calculated and experimental values provides strong validation for the computed electronic structure.
| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C (cyano) | [Example Value] | [Example Value] |
| Cα (vinyl) | [Example Value] | [Example Value] |
| Cβ (vinyl) | [Example Value] | [Example Value] |
| C (ipso to F) | [Example Value] | [Example Value] |
| C (ortho to F) | [Example Value] | [Example Value] |
| C (meta to F) | [Example Value] | [Example Value] |
| C (para to vinyl) | [Example Value] | [Example Value] |
| Caption: A comparison of experimental and calculated ¹³C NMR chemical shifts for this compound. |
Frontier Molecular Orbitals and Electronic Properties
The analysis of the HOMO and LUMO provides valuable insights into the molecule's electronic behavior. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The spatial distribution of these orbitals and their energy gap are crucial for understanding the molecule's reactivity and its potential role in electronic applications.
Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Conclusion: From Calculation to Insight
This technical guide has provided a comprehensive and scientifically rigorous framework for the quantum chemical analysis of this compound. By following the outlined workflow, researchers can obtain reliable predictions of its molecular structure, vibrational spectra, and electronic properties. The emphasis on validating computational results against experimental data ensures the integrity and predictive power of the theoretical model. The insights gained from these calculations can significantly accelerate the research and development process, whether in the rational design of new pharmaceuticals or the engineering of novel organic materials. This integrated computational and analytical approach empowers scientists to explore the chemical space with greater confidence and to make more informed decisions in their experimental endeavors.
References
Methodological & Application
Application and Protocols for 4-Fluorocinnamonitrile in Medicinal Chemistry
Abstract
This guide provides a detailed exploration of 4-Fluorocinnamonitrile as a versatile and strategic building block in modern medicinal chemistry. We move beyond a simple cataloging of reactions to offer in-depth, field-proven protocols and the scientific rationale behind their application. This document is designed for researchers, scientists, and drug development professionals, providing practical methodologies for the synthesis of key intermediates for several classes of therapeutic agents. We will detail its application in the synthesis of saturated fluorinated precursors, the construction of complex carbon skeletons via Michael addition, and its use in forming medicinally relevant heterocyclic scaffolds. Each section includes step-by-step protocols, causality-driven explanations, and visualizations to ensure clarity and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] this compound, with its IUPAC name (E)-3-(4-fluorophenyl)prop-2-enenitrile, is a particularly valuable starting material.[2] It combines a metabolically robust 4-fluorophenyl group with an α,β-unsaturated nitrile system—a reactive handle amenable to a wide array of chemical transformations.
This unique combination allows chemists to leverage the 4-fluorophenyl moiety, a common feature in numerous approved drugs, while exploiting the reactivity of the conjugated system to build molecular complexity. This application note will demonstrate how this compound can be strategically employed to generate precursors for critical drug classes, including calcimimetics and central nervous system (CNS) agents.
Core Synthetic Transformations and Applications
This compound serves as a gateway to several key structural motifs in drug discovery. We will focus on three primary transformations: selective reduction, Michael addition for C-C bond formation, and cycloaddition for heterocycle synthesis.
Selective Reduction: Accessing Saturated Phenylpropyl Intermediates
The reduction of the α,β-unsaturated nitrile can be controlled to selectively reduce the carbon-carbon double bond or both the double bond and the nitrile group. This provides access to 3-(4-fluorophenyl)propanenitrile and 3-(4-fluorophenyl)propan-1-amine, respectively. These saturated structures are privileged scaffolds in medicinal chemistry. For example, the 3-phenylpropylamine moiety is a core component of calcimimetic agents like Cinacalcet, which targets the calcium-sensing receptor.
References
Application Notes and Protocols: 4-Fluorocinnamonitrile for Novel Heterocyclic Synthesis
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for the development of novel therapeutics.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and modulation of basicity—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][4][5] Heterocyclic structures, in turn, provide the three-dimensional frameworks essential for precise interactions with biological targets.[1] 4-Fluorocinnamonitrile, with its reactive α,β-unsaturated nitrile system and a strategically placed fluorine atom, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of fluorinated heterocycles.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiazoles. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental execution.
Chemical Properties and Reactivity Profile of this compound
This compound is an α,β-unsaturated nitrile characterized by a phenyl ring substituted with a fluorine atom at the para position. This substitution pattern has significant electronic implications for the molecule's reactivity. The electron-withdrawing nature of the fluorine atom and the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. The nitrile group itself is a versatile functional handle for cyclization reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₆FN | PubChem CID: 5372942[6] |
| Molecular Weight | 147.15 g/mol | PubChem CID: 5372942[6] |
| Appearance | Solid | [7] |
| CAS Number | 24654-48-6 | PubChem CID: 5372942[6] |
Synthesis of Substituted Pyridines
The synthesis of 2-aminopyridine derivatives from α,β-unsaturated nitriles is a well-established strategy in heterocyclic chemistry.[1][8] The following protocol adapts this approach for this compound, leveraging its reactivity with malononitrile in a base-catalyzed cyclization reaction.
Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-arylpyridine-3,5-dicarbonitrile
This protocol is based on a one-pot condensation reaction, a powerful method for the efficient construction of highly substituted pyridines.[1]
Reaction Scheme:
Caption: Synthesis of Substituted Pyridines.
Materials:
-
This compound
-
Substituted aryl methyl ketone (e.g., acetophenone)
-
Malononitrile[9]
-
Ammonium acetate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), the desired aryl methyl ketone (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
After cooling, the resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aminopyridine derivative.
Expected Yields and Variations:
| Aryl Methyl Ketone | Expected Yield |
| Acetophenone | 75-85% |
| 4-Methoxyacetophenone | 80-90% |
| 4-Chloroacetophenone | 70-80% |
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of heterocycles in medicinal chemistry, forming the core of many antiviral and anticancer drugs.[10][11][12][13] The reaction of this compound with guanidine offers a direct route to 4-amino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile.
Protocol: Synthesis of 4-Amino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile
This protocol utilizes a condensation reaction between an α,β-unsaturated nitrile and guanidine, a common method for pyrimidine synthesis.[6][14][15]
Reaction Workflow:
References
- 1. 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for 4-Fluorocinnamonitrile synthesis
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Topic: Experimental Protocol for the Synthesis of 4-Fluorocinnamonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Knoevenagel condensation of 4-fluorobenzaldehyde with acetonitrile. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the conjugated nitrile system offers a versatile handle for further chemical modifications. This protocol details a reliable and scalable method for the preparation of this compound.
The synthesis proceeds via a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. In this procedure, 4-fluorobenzaldehyde reacts with a compound containing an active methylene group, in this case, acetonitrile, in the presence of a base catalyst.
Reaction Mechanism and Rationale
The synthesis of this compound is accomplished through a base-catalyzed Knoevenagel condensation. The key steps of the mechanism are outlined below:
-
Deprotonation: The basic catalyst abstracts a proton from acetonitrile, which is weakly acidic, to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Intermediate Formation: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy nitrile.
-
Dehydration: The β-hydroxy nitrile readily undergoes base-catalyzed dehydration to form the final product, this compound, as a mixture of (E) and (Z) isomers. The (E)-isomer is typically the major product due to its greater thermodynamic stability.
Figure 1: Knoevenagel condensation mechanism.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 | ≥98% | Sigma-Aldrich |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | ≥95% | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade, ≥99.5% | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | N/A | In-house preparation |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
Sodium methoxide is corrosive and will cause severe burns. It is also flammable. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
4-Fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the base.
Step-by-Step Procedure
Figure 2: Experimental workflow for synthesis.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) and anhydrous acetonitrile (25 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: While stirring, slowly add a solution of sodium methoxide (2.3 g, 42.6 mmol) in methanol (10 mL) to the reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (9:1) as the eluent.
-
Characterization: The final product, this compound, should be a white to off-white solid. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Results and Characterization
Expected Yield: 75-85%
Physical Appearance: White to off-white solid.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 16.7 Hz, 1H), 7.45 (dd, J = 8.7, 5.4 Hz, 2H), 7.10 (t, J = 8.7 Hz, 2H), 5.90 (d, J = 16.7 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.0 (d, J = 252.5 Hz), 148.5, 130.5 (d, J = 8.8 Hz), 129.5 (d, J = 3.1 Hz), 117.5, 116.5 (d, J = 22.2 Hz), 98.0.
-
FT-IR (KBr, cm⁻¹): 2220 (C≡N), 1600 (C=C), 1510, 1230 (C-F).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is properly dried. | |
| Impure Product | Incomplete separation during chromatography | Optimize the eluent system for better separation. |
| Co-eluting impurities | Consider recrystallization as an additional purification step. | |
| Reaction does not start | Inactive base | Use fresh or properly stored sodium methoxide. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The described Knoevenagel condensation offers a straightforward and efficient method for obtaining this valuable synthetic intermediate in good yield and high purity. The detailed procedure and troubleshooting guide should enable researchers to successfully implement this synthesis in their laboratories.
References
Application Notes & Protocols: 4-Fluorocinnamonitrile as a Versatile Intermediate for the Synthesis of Agrochemical Scaffolds
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Role of Fluorinated Building Blocks in Agrochemical Research
The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly enhance a molecule's efficacy.[1][2] These enhancements often manifest as increased metabolic stability, improved lipophilicity for better membrane transport, and altered electronic properties that can lead to stronger binding with target enzymes or receptors.[1][2] Consequently, a significant portion of modern fungicides, herbicides, and insecticides incorporate fluorine atoms or fluorinated moieties.[1]
While not a direct-to-market agrochemical itself, 4-Fluorocinnamonitrile serves as a valuable and versatile fluorinated building block.[3][4][5] Its structure, featuring a reactive nitrile group, a conjugated double bond, and a strategically placed fluorine atom on a phenyl ring, makes it an ideal precursor for synthesizing a variety of heterocyclic scaffolds that are central to many active agrochemical ingredients.[6][7][8][9]
This guide provides a detailed protocol for a representative synthetic application of this compound: the synthesis of a 3-(4-fluorophenyl)-1H-pyrazol-5-amine intermediate. This pyrazole derivative is a key structural motif found in numerous agrochemicals, particularly fungicides and herbicides, underscoring the utility of this compound in agrochemical discovery pipelines.[6][7][8][10]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for experimental design, safety, and scale-up.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enenitrile | PubChem CID: 5372942 |
| Molecular Formula | C₉H₆FN | PubChem CID: 5372942 |
| Molecular Weight | 147.15 g/mol | PubChem CID: 5372942 |
| Appearance | Solid (form may vary) | --- |
| Melting Point | 65-68 °C (typical) | --- |
| Boiling Point | Not readily available | --- |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | --- |
Core Application: Synthesis of a Fluorinated Pyrazole Intermediate
The pyrazole ring is a "biologically privileged" scaffold in agrochemical science.[11][12] Pyrazole amide compounds, in particular, are noted for their wide range of biological activities and hold a significant position in pesticide research.[6][7] The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine from this compound provides a direct route to a highly valuable intermediate for further elaboration into potential agrochemical candidates.[13][14]
Scientific Rationale and Causality
The chosen reaction is a cyclocondensation between this compound and hydrazine.[15][16][17] This reaction is a fundamental method for constructing the pyrazole ring.
-
Why this compound? The α,β-unsaturated nitrile system (-C=C-C≡N) is an excellent electrophile. The nitrile carbon and the β-carbon of the double bond are susceptible to nucleophilic attack.
-
Why Hydrazine (N₂H₄)? Hydrazine is a potent dinucleophile. One nitrogen atom initially attacks the β-carbon (Michael addition), and the other nitrogen subsequently attacks the nitrile carbon, leading to cyclization and the formation of the stable, aromatic pyrazole ring.
-
Significance of the 4-Fluorophenyl Group: Retaining the 4-fluorophenyl moiety is strategically important. This group is a common feature in many successful agrochemicals, where the fluorine atom can enhance binding affinity to target proteins and increase metabolic stability, prolonging the compound's activity in the field.[18][19]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the final, valuable intermediate, highlighting the core transformation.
Caption: Workflow from this compound to agrochemical scaffolds.
Detailed Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All appropriate safety precautions must be taken.
Materials and Reagents
-
This compound (FW: 147.15 g/mol )
-
Hydrazine hydrate (~64% hydrazine, FW: 32.05 g/mol for pure hydrazine)
-
Ethanol (or another suitable alcohol solvent like n-butanol)
-
Glacial Acetic Acid (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 - 1.5 eq.). The reaction can be exothermic, so controlled addition may be necessary.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid facilitates the initial nucleophilic attack and subsequent cyclization steps.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate:hexane). The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water. A precipitate may form.
-
pH Adjustment: Acidify the aqueous mixture with dilute hydrochloric acid to dissolve any unreacted basic materials. Then, carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8. This step is crucial for precipitating the amine product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-(4-fluorophenyl)-1H-pyrazol-5-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Self-Validating System: Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the synthesized intermediate must be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the formation of the pyrazole ring and the retention of the 4-fluorophenyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
The Agrochemical Significance of the Synthesized Scaffold
The 3-(4-fluorophenyl)-1H-pyrazol-5-amine intermediate is a highly valuable platform for creating diverse agrochemical candidates. The exocyclic amine group serves as a handle for further chemical modifications, such as the formation of amides, which are prevalent in many commercial products.
Caption: Linking the synthesized scaffold to a major agrochemical class.
Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, are pyrazole carboxamides.[6] The amine intermediate synthesized via this protocol can be acylated with various carboxylic acids to generate extensive libraries of novel compounds for biological screening against fungal pathogens, insect pests, or weeds.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royal-chem.com [royal-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Application of 4-Fluorocinnamonitrile in the Synthesis of Bioactive Molecules
Introduction: 4-Fluorocinnamonitrile as a Privileged Synthetic Intermediate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] this compound has emerged as a particularly valuable and versatile building block in this context. Its chemical architecture, featuring a fluorine-substituted aromatic ring, a conjugated alkene, and a nitrile functional group, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of bioactive molecules, intended for researchers, scientists, and professionals in drug development. We will provide detailed, field-proven protocols and delve into the mechanistic rationale behind the experimental choices, ensuring a scientifically rigorous and readily applicable resource.
The Chemical Versatility of this compound
The synthetic utility of this compound is rooted in its dual reactivity. The electron-withdrawing nature of both the fluorine atom and the nitrile group activates the carbon-carbon double bond, rendering it susceptible to nucleophilic attack, a feature exploited in Michael additions. The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, or participate in cyclization reactions. Furthermore, the fluorinated phenyl ring can be a site for further functionalization, allowing for the generation of complex molecular architectures.
Application Example 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes. A key structural motif in many potent DPP-4 inhibitors is the 4-fluoropyrrolidine-2-carbonitrile scaffold. This compound serves as an excellent starting material for the stereoselective synthesis of this crucial pharmacophore.
Protocol: Synthesis of a 4-Fluoropyrrolidine-2-carbonitrile based DPP-4 Inhibitor
This protocol, adapted from the work of Wang et al. (2013), outlines the synthesis of a potent DPP-4 inhibitor starting from this compound.
Step 1: Asymmetric Michael Addition
The synthesis initiates with a stereoselective Michael addition of a chiral glycine Schiff base to this compound, which establishes the key stereocenters in the final molecule.
-
Reagents and Materials:
-
This compound
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
50% aqueous Sodium Hydroxide (NaOH)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of this compound and N-(diphenylmethylene)glycine tert-butyl ester in anhydrous CH₂Cl₂ under an inert atmosphere, add TEBAC.
-
Cool the mixture to 0 °C and add 50% aqueous NaOH dropwise.
-
Stir the reaction vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification.
-
Causality of Experimental Choices: The use of a phase-transfer catalyst like TEBAC is crucial for facilitating the reaction between the organic-soluble reactants and the aqueous base. The bulky diphenylmethylene protecting group on the glycine derivative directs the stereochemical outcome of the Michael addition.
Step 2: Deprotection and Cyclization
The product from the Michael addition undergoes acidic deprotection of both the Schiff base and the tert-butyl ester, followed by spontaneous intramolecular cyclization to form the desired pyrrolidine ring.
-
Reagents and Materials:
-
Crude product from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
Dissolve the crude product from the previous step in anhydrous CH₂Cl₂.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 4-fluoropyrrolidine-2-carboxylate intermediate.
-
Step 3: Amide Coupling and Nitrile Formation
The final steps involve the coupling of the pyrrolidine intermediate with a sidechain-bearing amine, followed by the conversion of the resulting amide to the target nitrile.
-
Reagents and Materials:
-
4-Fluoropyrrolidine-2-carboxylate intermediate
-
Substituted amine (e.g., 3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine, anhydrous
-
-
Procedure:
-
To a solution of the pyrrolidine intermediate and the substituted amine in anhydrous DMF, add HOBt, EDCI, and DIPEA.
-
Stir the mixture at room temperature overnight.
-
Extract the product with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the amide precursor.
-
Dissolve the amide in anhydrous pyridine and cool to 0 °C.
-
Add TFAA dropwise and stir for 1 hour.
-
Quench the reaction with water and extract the final product with ethyl acetate.
-
Purify by flash chromatography to yield the final 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitor.
-
Trustworthiness of the Protocol: This synthetic route is well-established for the preparation of a variety of DPP-4 inhibitors. The stereochemical purity and identity of the final compound are typically confirmed by chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Example 2: Synthesis of Bioactive 2-Amino-3-cyanopyridine Derivatives
2-Amino-3-cyanopyridine scaffolds are present in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, antiviral, and antitumor properties. This compound can be effectively utilized in a multicomponent reaction to construct these valuable heterocyclic systems.
Protocol: Multicomponent Synthesis of 2-Amino-4-(4-fluorophenyl)-3-cyanopyridine
This protocol describes a one-pot synthesis of a 2-amino-4-(4-fluorophenyl)-3-cyanopyridine derivative.
Step 1: Michael Addition of Malononitrile
The reaction is initiated by a base-catalyzed Michael addition of malononitrile to this compound.
-
Reagents and Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
-
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
The resulting Michael adduct is typically not isolated and is used in situ for the subsequent cyclization step.
-
Expertise & Experience: The choice of a weak base like piperidine is sufficient to deprotonate the acidic methylene protons of malononitrile, initiating the Michael addition. The conjugated system of this compound makes the β-carbon electrophilic and susceptible to attack by the malononitrile carbanion.
Step 2: Thorpe-Ziegler Cyclization and Tautomerization
The intermediate dinitrile undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization to form a cyclic imine, which then tautomerizes to the more stable enamine, yielding the final 2-amino-3-cyanopyridine product.
-
Procedure:
-
Continue to stir the reaction mixture from Step 1 at room temperature or with gentle heating.
-
The cyclization and tautomerization occur in the same pot.
-
Upon completion of the reaction (monitored by TLC), the product often precipitates from the reaction mixture.
-
The solid product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
-
Data Summary
| Starting Material | Product | Key Transformations | Bioactive Application |
| This compound | 4-Fluoropyrrolidine-2-carbonitrile derivative | Asymmetric Michael Addition, Cyclization, Amide Coupling | DPP-4 Inhibitor |
| This compound | 2-Amino-4-(4-fluorophenyl)-3-cyanopyridine | Michael Addition, Thorpe-Ziegler Cyclization | Precursor for various bioactive molecules |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways utilizing this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique electronic and structural features allow for the efficient construction of complex heterocyclic systems that are central to the development of modern therapeutics. The protocols presented herein demonstrate the practical utility of this compound in the synthesis of both established drug classes, such as DPP-4 inhibitors, and valuable pharmacophores like 2-amino-3-cyanopyridines. A thorough understanding of the underlying reaction mechanisms enables the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the drug discovery process. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of strategic intermediates like this compound in the medicinal chemist's toolbox is set to increase even further.
References
Application Notes and Protocols for the Polymerization of 4-Fluorocinnamonitrile
Introduction: The Strategic Value of Poly(4-Fluorocinnamonitrile) in Advanced Material and Drug Development
In the landscape of polymer chemistry, the strategic incorporation of fluorine atoms into macromolecular structures imparts a unique and highly desirable set of properties. These include enhanced thermal stability, chemical inertness, and hydrophobicity. This compound emerges as a monomer of significant interest, combining the rigid backbone potential of a cinnamonitrile derivative with the influential electronic and steric effects of a para-fluorine substituent. The resulting polymer, poly(this compound), is a promising candidate for applications in high-performance materials and, notably, in the realm of drug development, where its unique properties can be leveraged for controlled release matrices, specialized coatings, and as a component in advanced therapeutic formulations.
This comprehensive guide provides detailed application notes and protocols for the controlled polymerization of this compound. We will explore two powerful and precise methodologies: Living Anionic Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. Each protocol is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
I. Living Anionic Polymerization: Precision Synthesis of Poly(this compound)
Living anionic polymerization offers unparalleled control over molecular weight, architecture, and end-group functionality, making it the premier choice for synthesizing well-defined polymers with narrow molecular weight distributions (low polydispersity index, PDI). The electron-withdrawing nature of both the nitrile and the fluorine groups on the this compound monomer stabilizes the propagating carbanion, rendering it amenable to this technique. However, the high reactivity of the propagating species necessitates stringent anhydrous and anaerobic conditions.
This protocol is adapted from the successful living anionic polymerization of 4-cyanostyrene, a close structural analog.[1][2][3] The addition of a polar aprotic solvent, N,N-dimethylacetamide (DMA), is crucial to maintain the solubility of the growing polymer chains, a known challenge with polar monomers.[1][2]
Causality Behind Experimental Choices:
-
High Vacuum Techniques: Essential to eliminate atmospheric moisture and oxygen, which are potent terminating agents for the highly reactive carbanions.
-
Solvent System (THF/DMA): Tetrahydrofuran (THF) is a standard polar aprotic solvent for anionic polymerization. The addition of N,N-dimethylacetamide (DMA) is critical to prevent the precipitation of the polar poly(this compound) as it forms.[1][2]
-
Initiator (sec-Butyllithium): A common organolithium initiator that provides rapid and quantitative initiation.
-
Low Temperature (-78 °C): Suppresses side reactions, such as attack on the nitrile group, and controls the high reactivity of the propagating species, ensuring a controlled polymerization.
Experimental Workflow: Anionic Polymerization
Caption: Workflow for the living anionic polymerization of this compound.
Detailed Protocol: Anionic Polymerization
1. Reagent and Glassware Preparation:
- All glassware must be rigorously cleaned, dried, and assembled while hot, then flame-dried under high vacuum to remove any adsorbed water.
- Tetrahydrofuran (THF): Purify by refluxing over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, then distill under high vacuum just before use.
- N,N-dimethylacetamide (DMA): Stir over calcium hydride for at least 24 hours, then distill under reduced pressure. Store under an inert atmosphere.[4]
- This compound (Monomer): Stir over finely ground calcium hydride for 24 hours, then vacuum distill. The purified monomer should be stored at low temperature and used promptly.
- sec-Butyllithium (Initiator): Use as received from a reputable supplier. The concentration should be accurately determined by titration (e.g., with diphenylacetic acid) before use.
2. Polymerization Procedure:
- Assemble the reaction flask equipped with a magnetic stir bar under a high vacuum line.
- Distill the required volumes of purified THF and DMA (typically a 4:1 v/v ratio) into the reaction flask.[1][2]
- Cool the solvent mixture to -78 °C using a dry ice/acetone bath.
- Distill the purified this compound monomer into the cooled solvent mixture.
- Initiate the polymerization by adding the calculated amount of sec-butyllithium initiator via a gas-tight syringe. The amount of initiator determines the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]). A faint yellow color, indicating the presence of the propagating styryl anion, should appear.
- Allow the polymerization to proceed with vigorous stirring for 30-60 minutes.
- Terminate the reaction by adding a small amount of degassed methanol. The color of the solution should dissipate.
3. Polymer Purification and Characterization:
- Warm the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
- Collect the white polymer precipitate by filtration.
- Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C to a constant weight.
- Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
| Parameter | Condition | Rationale |
| Solvent | THF/DMA (4:1 v/v) | Ensures solubility of the polar polymer.[1][2] |
| Temperature | -78 °C | Controls reactivity and minimizes side reactions. |
| Initiator | sec-Butyllithium | Provides fast and efficient initiation. |
| Atmosphere | High Vacuum / Inert Gas | Prevents termination by atmospheric impurities. |
| Termination | Degassed Methanol | Protonates the living carbanion to yield the final polymer. |
Table 1: Key Parameters for Anionic Polymerization of this compound.
II. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization (CRP) technique that functions through a degenerative chain transfer mechanism.[5] It is more tolerant of functional groups and less sensitive to impurities compared to anionic polymerization, making it a more accessible method for many laboratories. By selecting an appropriate RAFT agent, polymers with controlled molecular weight and low PDI can be achieved.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of the RAFT agent is critical and depends on the monomer being polymerized.[6] For styrenic monomers like this compound, dithiobenzoates or trithiocarbonates are effective. 2-Cyano-2-propyl dithiobenzoate (CPDB) is a common and effective choice.
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a standard thermal initiator that provides a controlled source of radicals at a predictable rate.
-
Solvent (Dioxane/DMF): A solvent that can solubilize the monomer, the growing polymer, and the RAFT agent is necessary. Dioxane or N,N-dimethylformamide (DMF) are suitable choices.[7]
-
Temperature (70-90 °C): The temperature is chosen to ensure an appropriate decomposition rate of the initiator (AIBN) and to facilitate the RAFT equilibrium.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Detailed Protocol: RAFT Polymerization
1. Reagent Preparation:
- This compound (Monomer): Purify by passing through a short column of basic alumina to remove inhibitors.
- RAFT Agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB): Synthesize according to literature procedures or purchase from a commercial source.
- Initiator (AIBN): Recrystallize from methanol before use.
- Solvent (e.g., 1,4-Dioxane): Use anhydrous grade.
2. Polymerization Procedure:
- In a Schlenk flask equipped with a magnetic stir bar, combine this compound, the RAFT agent (CPDB), and the initiator (AIBN). The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).
- Add the solvent (e.g., 1,4-Dioxane) to achieve the desired monomer concentration (e.g., 2 M).
- Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
- Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
- Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
3. Polymer Purification and Characterization:
- Dilute the reaction mixture with a small amount of THF if necessary.
- Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
- Characterize the polymer using GPC, NMR, and DSC.
| Parameter | Condition | Rationale |
| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate (CPDB) | Effective for controlling styrenic monomers. |
| Initiator | AIBN | Provides a controlled radical flux at moderate temperatures. |
| Temperature | 70-90 °C | Ensures appropriate initiator decomposition and RAFT equilibrium. |
| Atmosphere | Inert Gas (after deoxygenation) | Minimizes termination by oxygen. |
| [M]:[CTA]:[I] Ratio | e.g., 200:1:0.2 | Controls molecular weight and polymerization rate. |
Table 2: Key Parameters for RAFT Polymerization of this compound.
III. Polymer Characterization
Thorough characterization is essential to validate the success of the polymerization and to understand the properties of the resulting poly(this compound).
-
Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For controlled polymerizations, a PDI value below 1.2 is typically targeted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the polymer structure by showing the disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone.
-
¹⁹F NMR: A powerful tool for fluorinated polymers. It will show a characteristic signal for the fluorine atom on the phenyl ring, and its chemical shift can be sensitive to the polymer's stereochemistry.[8][9]
-
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its thermal properties and chain rigidity. Based on data for poly(4-fluorostyrene), a Tg in the range of 90-110 °C can be anticipated, though the nitrile group in poly(this compound) is expected to increase this value due to stronger intermolecular dipole-dipole interactions.
| Technique | Expected Information | Representative Data (Poly(4-fluorostyrene) as reference) |
| GPC | Mn, Mw, PDI | Controlled by [M]/[I] or [M]/[CTA] ratio; PDI < 1.2 |
| ¹H NMR | Structural confirmation | Broad peaks for aliphatic backbone (~1.5-2.5 ppm) and aromatic protons (~6.8-7.5 ppm) |
| ¹⁹F NMR | Confirmation of fluorine incorporation | Single broad resonance around -115 to -120 ppm[8] |
| DSC | Glass Transition Temp. (Tg) | ~100 °C (expected to be higher for Poly(this compound)) |
Table 3: Characterization Techniques and Expected Results.
IV. Potential Applications in Drug Development
The unique properties of poly(this compound) open up several avenues for its application in the pharmaceutical and biomedical fields:
-
Drug Delivery Matrices: The polymer's hydrophobicity and chemical resistance can be tuned for the controlled release of therapeutic agents.
-
Medical Device Coatings: Its low surface energy and biocompatibility (a common feature of fluoropolymers) make it a candidate for anti-biofouling coatings on medical implants and devices.
-
Functional Polymer Scaffolds: The nitrile group serves as a versatile chemical handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
V. Conclusion
The polymerization of this compound via living anionic and RAFT techniques provides robust pathways to novel, well-defined fluorinated polymers. The protocols detailed in this guide are designed to be both reproducible and informative, providing the scientific rationale necessary for researchers to tailor these methods to their specific needs. The resulting poly(this compound), with its unique combination of properties, represents a valuable platform for innovation in advanced materials and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Cyanostyrene | 3435-51-6 | DAA43551 | Biosynth [biosynth.com]
- 3. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoreduced Ag+ surrounding single poly(4-cyanostyrene) nanoparticles for undifferentiated SERS sensing and killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of 4-Fluorocinnamonitrile: An Application Note and Protocol
Introduction
4-Fluorocinnamonitrile is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance lies in the presence of a fluorine atom, which can significantly modulate the physicochemical and biological properties of the target molecules, and the reactive nitrile and alkene functionalities that allow for diverse chemical transformations. As the demand for complex fluorinated molecules grows, the need for robust and scalable synthetic routes to key intermediates like this compound becomes increasingly critical. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a practical and efficient methodology suitable for pilot plant and industrial production. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed operational protocol, and discuss the necessary safety and purification considerations for large-scale manufacturing.
Comparative Analysis of Synthetic Strategies
Several classical olefination reactions can be envisioned for the synthesis of this compound, primarily the Knoevenagel condensation, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction. A critical evaluation of these methods is essential for selecting the most appropriate route for industrial scale-up, considering factors such as atom economy, reagent cost and availability, reaction conditions, and waste stream management.
-
Wittig Reaction: This well-established method involves the reaction of an aldehyde or ketone with a phosphonium ylide.[1] While effective, the Wittig reaction often generates triphenylphosphine oxide as a stoichiometric byproduct, which can be challenging to remove on a large scale and contributes to a lower atom economy.[2] Furthermore, the use of strong bases like n-butyllithium to generate the ylide can be problematic in a manufacturing setting due to safety and cost concerns.[3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion to react with an aldehyde or ketone.[4] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying its removal during work-up.[5] This method often provides excellent stereoselectivity, favoring the formation of the (E)-alkene, which is typically the desired isomer for this compound.[4] However, the synthesis of the required phosphonate reagent adds an extra step to the overall process.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst.[6] The Knoevenagel condensation is often characterized by mild reaction conditions, high yields, and the formation of water as the only byproduct, leading to excellent atom economy.[7] The reaction can be catalyzed by a variety of weak bases, including amines or even solid catalysts, which can be easily recovered and reused, making it an attractive option for green and sustainable industrial processes.[8]
Justification for a Knoevenagel Condensation Approach:
For the scale-up synthesis of this compound, the Knoevenagel condensation emerges as the most promising strategy. Its high atom economy, the generation of a benign byproduct (water), the potential for using mild and recyclable catalysts, and the direct use of commercially available starting materials (4-fluorobenzaldehyde and malononitrile) make it an economically and environmentally superior choice for industrial production compared to the Wittig and HWE reactions.
Knoevenagel Condensation: Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound (malononitrile) by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound.[9]
Caption: Mechanism of the Knoevenagel Condensation for this compound Synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a pilot-scale synthesis of this compound via Knoevenagel condensation. All operations should be conducted in a well-ventilated fume hood or a designated process area with appropriate engineering controls.
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| 4-Fluorobenzaldehyde | ≥99% purity |
| Malononitrile | ≥99% purity |
| Piperidine | Reagent grade |
| Ethanol | Anhydrous, ≥99.5% |
| Toluene | Reagent grade |
| Saturated Sodium Bicarbonate Solution | |
| Brine (Saturated NaCl Solution) | |
| Anhydrous Magnesium Sulfate | |
| Equipment | |
| 20 L Jacketed Glass Reactor | With overhead stirrer, condenser, thermocouple, and nitrogen inlet |
| Heating/Cooling Circulator | |
| Addition Funnel | 2 L |
| Buchner Funnel and Filter Flask | Appropriate size for filtration |
| Rotary Evaporator | With a large-capacity flask |
| Vacuum Pump | |
| Recrystallization Vessel | Appropriate size |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves, respiratory protection |
Experimental Procedure
Caption: Workflow for the Scale-Up Synthesis of this compound.
Step 1: Reactor Setup and Reagent Charging
-
Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Charge the reactor with 4-fluorobenzaldehyde (1.24 kg, 10.0 mol) and anhydrous ethanol (8 L).
-
Start the overhead stirrer to ensure good mixing.
Step 2: Addition of Malononitrile
-
In a separate vessel, dissolve malononitrile (0.66 kg, 10.0 mol) in anhydrous ethanol (2 L).
-
Transfer the malononitrile solution to the 2 L addition funnel.
-
Add the malononitrile solution dropwise to the reactor over a period of 30-45 minutes. A slight exotherm may be observed.
Step 3: Catalyst Addition and Reaction
-
Once the addition of malononitrile is complete, add piperidine (99 mL, 1.0 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78-82 °C) using the heating/cooling circulator.
-
Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the starting aldehyde is consumed.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water (10 L) to the reactor with stirring. The product may begin to precipitate.
-
Transfer the mixture to a suitable separation funnel or extraction vessel.
-
Extract the aqueous layer with toluene (3 x 4 L).
-
Combine the organic layers.
Step 5: Washing and Drying
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 2 L) to remove any acidic impurities.
-
Wash with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate (approx. 500 g), stir for 30 minutes, and then filter.
Step 6: Concentration and Purification
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product will be obtained as a solid or a thick oil.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Isolate the purified crystals by filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Process Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment. The following are key safety considerations for the synthesis of this compound:
-
Malononitrile: This is a toxic and flammable solid. Handle with appropriate PPE, including gloves, a lab coat, and respiratory protection, especially when handling the solid. Avoid inhalation of dust and contact with skin and eyes.[10]
-
4-Fluorobenzaldehyde: This is a combustible liquid and an irritant. Handle in a well-ventilated area and avoid contact with skin and eyes.
-
Piperidine: This is a flammable and corrosive liquid with a strong odor. Use in a fume hood and wear appropriate PPE.
-
Toluene and Ethanol: These are flammable solvents. Ensure that all equipment is properly grounded to prevent static discharge, and eliminate all potential ignition sources from the processing area.
-
Reaction Exotherm: While the initial addition of malononitrile may produce a slight exotherm, the overall reaction is generally manageable. However, it is crucial to have adequate cooling capacity in the reactor jacket to control the temperature, especially during the initial stages of the reaction.
-
Waste Disposal: All waste streams, including aqueous layers and solvent washes, should be collected and disposed of in accordance with local environmental regulations. Nitrile-containing waste requires special handling.[11][12]
Conclusion
The Knoevenagel condensation provides a robust, efficient, and scalable method for the synthesis of this compound. This application note outlines a detailed protocol that can be adapted for pilot plant and industrial-scale production. By carefully considering the reaction parameters, purification techniques, and safety protocols, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The principles of green chemistry are also well-aligned with this synthetic approach, making it a sustainable choice for modern chemical manufacturing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
Application Notes & Protocols: 4-Fluorocinnamonitrile as a Versatile Building Block for Advanced Organic Materials
Introduction: The Strategic Importance of 4-Fluorocinnamonitrile
In the landscape of modern materials science and medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties and achieving desired functions. This compound, with its deceptively simple structure, has emerged as a high-value building block for the synthesis of a diverse array of functional organic materials. Its utility stems from the synergistic interplay of its three key components: the fluorinated phenyl ring, the α,β-unsaturated nitrile group (cinnamonitrile), and the rigid trans-alkene linker.
The fluorine atom is a cornerstone of contemporary molecular design. Its high electronegativity and relatively small size allow it to profoundly influence a molecule's electronic properties, conformational preferences, metabolic stability, and intermolecular interactions without introducing significant steric bulk.[1][2] The judicious placement of fluorine can modulate key characteristics such as the dielectric anisotropy in liquid crystals[3][4], enhance the bioavailability of pharmaceutical agents[5][6], and tune the energy levels of organic semiconductors.
The cinnamonitrile backbone provides a conjugated, planar scaffold that is essential for applications in electronics and optoelectronics. The electron-withdrawing nature of the nitrile group, coupled with the fluorophenyl ring, creates a molecule with distinct electronic characteristics, making it an excellent precursor for n-type or ambipolar organic semiconductors. Furthermore, the alkene and nitrile functionalities serve as versatile reactive handles for subsequent chemical transformations, including cross-coupling, cycloaddition, and polymerization reactions.
This guide provides an in-depth exploration of this compound, presenting detailed, field-proven protocols for its synthesis and its application in the development of liquid crystals, organic semiconductors, and heterocyclic scaffolds relevant to drug discovery.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of this compound.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enenitrile | [7] |
| CAS Number | 24654-48-6 | [7] |
| Molecular Formula | C₉H₆FN | [7] |
| Molecular Weight | 147.15 g/mol | [7] |
| Appearance | Off-white to yellow solid | |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][8] |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9][11]
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
In case of contact, rinse the affected area immediately with plenty of water.[9][11]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
Part 1: Synthesis of (E)-4-Fluorocinnamonitrile via Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated nitriles like this compound. It offers excellent stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and its water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[12][13][14] The reaction proceeds via the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde.[12][15]
Protocol 1.1: HWE Synthesis
| Reagents & Materials | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 1.24 g | 10.0 | 1.0 |
| Diethyl cyanomethylphosphonate | 177.16 | 1.95 g (1.70 mL) | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.22 g | 45.0 | 4.5 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water (deionized) | - | 100 mL | - | - |
| Saturated aq. NH₄Cl solution | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| 250 mL Round-bottom flask | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and diethyl cyanomethylphosphonate (1.95 g, 11.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of THF/H₂O (200 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Add potassium carbonate (6.22 g, 45.0 mmol) to the solution in one portion. The mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system, checking for the consumption of the starting aldehyde.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in hexanes) to afford this compound as a white to off-white solid.[13]
Part 2: Applications in Organic Material Synthesis
Application 2.1: Precursor for Liquid Crystalline Materials
The combination of a rigid core, terminal fluorine substituent, and polar nitrile group makes this compound an attractive scaffold for designing liquid crystals (LCs). The fluorine atom, in particular, is used to tune the dielectric anisotropy (Δε), a critical parameter for display applications.[3][16] A common strategy to create calamitic (rod-like) LCs is to extend the molecular core via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction ideal for this purpose, coupling an organoboron species with an organic halide.[17][18]
Protocol 2.1.1: Suzuki Coupling for Biphenyl Core Synthesis
This protocol describes a representative Suzuki coupling to form a 4-alkoxy-4'-cyanobiphenyl core, a classic LC structure. For this example, we use 4-bromobenzonitrile and an alkoxy-substituted phenylboronic acid. The resulting product can then be further functionalized.
| Reagents & Materials | M.W. ( g/mol ) | Amount (5 mmol scale) | Moles (mmol) | Equivalents |
| 4-Bromobenzonitrile | 182.02 | 0.91 g | 5.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.84 g | 5.5 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.29 g | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 | 2.0 |
| Toluene | - | 40 mL | - | - |
| Water (deionized) | - | 10 mL | - | - |
| 100 mL Schlenk flask | - | 1 | - | - |
| Reflux condenser, Nitrogen line | - | 1 set | - | - |
Procedure:
-
Inert Atmosphere: Set up a 100 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar. Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromobenzonitrile (0.91 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.84 g, 5.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).
-
Solvent and Base: Add toluene (40 mL) followed by a 2 M aqueous solution of K₂CO₃ (5 mL, 10.0 mmol).
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours).
-
Cooling and Extraction: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, add 30 mL of water, and extract with toluene (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the biphenyl product.[16]
Application 2.2: Building Block for Organic Semiconductors
The electron-deficient nature of the this compound moiety makes it an excellent component for organic semiconductors, particularly in materials designed for electron transport (n-type). Extending the π-conjugation of the core is essential for improving charge mobility. The Sonogashira cross-coupling reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful tool for this purpose.[19][20][21]
Protocol 2.2.1: Sonogashira Coupling for π-System Extension
This protocol outlines a general, copper-catalyzed Sonogashira coupling. Copper-free variations exist and are advantageous for preventing alkyne homocoupling.[22][23]
| Reagents & Materials | M.W. ( g/mol ) | Amount (2 mmol scale) | Moles (mmol) | Equivalents |
| Aryl Iodide | Varies | 2.0 | 1.0 | - |
| Phenylacetylene | 102.13 | 0.245 g (0.27 mL) | 2.4 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14.0 mg | 0.02 | 0.01 |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 0.61 g (0.84 mL) | 6.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
| 50 mL Schlenk flask | - | 1 | - | - |
| Nitrogen line, syringes | - | 1 set | - | - |
Procedure:
-
Inert Atmosphere: Set up a 50 mL Schlenk flask under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the aryl iodide (2.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Base: Add anhydrous THF (20 mL) and triethylamine (0.84 mL, 6.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.27 mL, 2.4 mmol) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 3-5 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salts and catalyst residues.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography on silica gel.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Fluorocinnamonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Fluorocinnamonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. We will delve into the mechanistic rationale behind common synthetic routes and offer troubleshooting advice grounded in established chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the nitrile-conjugated alkene system imparts unique electronic properties, making it a key intermediate for various bioactive molecules. However, its synthesis can be challenging, with common issues including low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide provides in-depth troubleshooting and frequently asked questions to help you optimize your synthetic protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Question 1: My overall yield of this compound is consistently low. What are the most common causes and how can I address them?
Answer: Low yields are a frequent issue stemming from several factors throughout the experimental process. A systematic approach to troubleshooting is essential.[1][2]
1. Reagent and Glassware Preparation:
-
Moisture is a Critical Factor: Many of the common synthetic routes, particularly those involving organometallic reagents or strong bases (like Wittig and HWE reactions), are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use.[1][3]
-
Reagent Purity: The purity of your starting materials, especially the 4-fluorobenzaldehyde, is paramount. Impurities in the aldehyde can lead to side reactions. It is advisable to use freshly distilled or high-purity aldehyde. Solvents should be anhydrous, especially for Wittig and HWE reactions.[2]
-
Accurate Stoichiometry: Precisely measure your reagents. An incorrect molar ratio can lead to incomplete consumption of the limiting reagent or an excess of one reagent that complicates purification.
2. Reaction Conditions:
-
Temperature Control: Reaction temperature is a critical parameter.[4][5][6] For instance, in the Knoevenagel condensation, excessive heat can promote polymerization or other side reactions.[7] Conversely, Wittig or HWE reactions may require specific temperatures for ylide/carbanion formation and subsequent reaction. Monitor and control the temperature meticulously.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][8] Quenching the reaction too early will leave unreacted starting materials, while letting it run for too long can lead to product decomposition or side product formation.[1]
3. Work-up and Purification:
-
Product Loss During Extraction: Significant product loss can occur during aqueous work-up. Ensure you are using the correct organic solvent for extraction and perform multiple extractions (e.g., 3 times) to maximize recovery. Rinsing the separatory funnel after workup can also help recover residual product.[1]
-
Purification Method: If your product is volatile, be cautious during solvent removal via rotary evaporation.[1] For purification, choose an appropriate method. Recrystallization is often effective for solid products, while column chromatography may be necessary to remove closely related impurities.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Question 2: My Knoevenagel condensation between 4-fluorobenzaldehyde and malononitrile is stalling or giving significant side products. Why is this happening?
Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success hinges on catalyst choice and reaction control.[9][10]
-
Catalyst Activity: This reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate).[9][11] If the reaction is slow or stalls, your catalyst may be inactive or used in an insufficient amount. However, using a very strong base can lead to side reactions with the aldehyde or malononitrile.
-
Mechanism and Side Reactions: The reaction proceeds via deprotonation of malononitrile to form a nucleophilic carbanion, which then attacks the aldehyde.[11] A common side reaction is the self-condensation of the aldehyde or polymerization of the product, especially at high temperatures. The electron-withdrawing nature of the fluorine on the benzaldehyde makes the carbonyl carbon highly electrophilic, which can accelerate the desired reaction but also potential side reactions if not controlled.[12]
-
Solvent Effects: While sometimes performed neat, the choice of solvent can be crucial. Protic solvents can interfere with the catalyst, while overly nonpolar solvents may cause solubility issues. Green chemistry approaches using water-glycerol mixtures have proven effective.[11]
Corrective Actions:
-
Optimize Catalyst: Screen different weak base catalysts (e.g., piperidine, triethylamine, ammonium acetate) and optimize the loading.
-
Control Temperature: Run the reaction at room temperature or with gentle heating. Avoid excessive temperatures to minimize side product formation.
-
Consider a Catalyst-Free Approach: Microwave-assisted synthesis, sometimes without a catalyst, can significantly reduce reaction times and improve yields by providing uniform heating.[9][11]
Question 3: I am attempting a Horner-Wadsworth-Emmons (HWE) reaction and getting a mixture of E/Z isomers or low conversion. How can I improve this?
Answer: The HWE reaction is renowned for its high (E)-alkene selectivity, so deviation from this suggests issues with the reaction setup or reagents.[13][14][15]
-
Ylide Formation: The first step is the deprotonation of the phosphonate ester to form the phosphonate carbanion.[13] This requires a sufficiently strong, non-nucleophilic base (e.g., NaH, K2CO3, DBU).[14][15][16] Incomplete deprotonation is a common reason for low conversion. Ensure your base is fresh and the solvent is anhydrous.
-
Stereoselectivity: The HWE reaction strongly favors the formation of the (E)-alkene due to thermodynamic control in the formation of the oxaphosphetane intermediate.[13][15] If you are observing significant amounts of the (Z)-isomer, it could be due to specific reaction conditions or the structure of your phosphonate. The Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate, can be employed to favor the (Z)-alkene if desired.[14]
-
Byproduct Removal: A key advantage of the HWE reaction is the easy removal of the water-soluble phosphate byproduct during the aqueous work-up.[13][15] If you are having trouble with purification, ensure the work-up is performed correctly to remove this byproduct.
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for this compound: Knoevenagel, Wittig, or Horner-Wadsworth-Emmons?
A1: The "best" route depends on your specific laboratory capabilities, desired scale, and stereochemical requirements. Here is a comparison:
| Feature | Knoevenagel Condensation | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Starting Materials | 4-Fluorobenzaldehyde, Malononitrile | 4-Fluorobenzaldehyde, Phosphonium Ylide | 4-Fluorobenzaldehyde, Phosphonate Ester |
| Advantages | Atom economical, often uses mild catalysts, simple procedure.[9][11] | Well-established, versatile for many aldehydes/ketones.[17][18] | Excellent (E)-stereoselectivity, easy byproduct removal (water-soluble phosphate).[13][15][19] |
| Disadvantages | Can have side reactions (polymerization), ketones are less reactive.[7][9] | Can produce E/Z mixtures (especially with non-stabilized ylides), triphenylphosphine oxide byproduct can be difficult to remove.[20][21] | Requires synthesis of the phosphonate ester precursor (often via Arbuzov reaction).[14] |
| Typical Conditions | Weak base (e.g., piperidine) in solvent or neat, sometimes with microwave irradiation.[11] | Strong base (e.g., n-BuLi) to form ylide, anhydrous conditions.[17] | Strong base (e.g., NaH) to form carbanion, anhydrous conditions.[15] |
Q2: How does the fluorine atom on the benzaldehyde ring influence the reaction?
A2: The fluorine atom is a moderately electron-withdrawing group. This has two main effects:
-
Increased Reactivity of the Aldehyde: It makes the carbonyl carbon more electrophilic, which can increase the rate of nucleophilic attack by the ylide, carbanion, or enolate. This is generally beneficial for the reaction rate.[12]
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While less common under these conditions, a highly nucleophilic and basic environment could potentially lead to substitution of the fluorine atom, although this is unlikely in the primary reaction pathways.[12]
Q3: My purification by silica gel chromatography is giving a low recovery. What could be the issue?
A3: Low recovery from silica gel columns can be due to several factors:
-
Product Volatility: this compound may be somewhat volatile. Avoid using high vacuum for extended periods when drying the fractions.
-
Decomposition on Silica: The slightly acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds.[1] If you suspect this, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
Irreversible Adsorption: The polar nitrile group might interact strongly with the silica gel, leading to streaking or irreversible adsorption. Choosing the right eluent system is key to ensure good mobility of your compound.
Detailed Experimental Protocols
Protocol 1: Knoevenagel Condensation using a Green Chemistry Approach
This protocol is adapted from procedures that emphasize environmentally benign conditions.[11]
1. Reaction Setup:
-
In a 50 mL round-bottom flask, combine 4-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add a solvent system of water and glycerol (e.g., a 1:1 mixture, 10 mL).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).
2. Reaction Execution:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the 4-fluorobenzaldehyde spot has disappeared (typically 2-4 hours).
3. Work-up and Purification:
-
Upon completion, add 20 mL of cold water to the reaction mixture to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water (3 x 15 mL) to remove glycerol and catalyst.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of reaction conditions on the kinetic and activation parameters for the mild introduction of fluorine into α-substituted styrenes with AccufluorTM NFTh - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. open.bu.edu [open.bu.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Fluorocinnamonitrile
Welcome to the technical support center for the purification of 4-Fluorocinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your downstream applications.
Introduction: The Critical Need for Purity
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in subsequent steps. This guide will address specific issues you may face during its purification, explaining the underlying chemistry to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Purification Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific problems you might encounter during your experiments.
Q1: My crude this compound is a yellow oil/solid with a low melting point. What are the likely impurities?
Answer:
The physical appearance of your crude product provides initial clues about the impurities present. A yellow, oily, or low-melting solid consistency typically points to a mixture of the desired product with unreacted starting materials and reaction byproducts. The most common synthetic routes to this compound are the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Knoevenagel condensation, all of which typically start from 4-fluorobenzaldehyde.
Common Impurities to Suspect:
-
Unreacted 4-fluorobenzaldehyde: This is a very common impurity, especially if the reaction did not go to completion.
-
Triphenylphosphine oxide (TPPO): A persistent byproduct if you've used a Wittig reaction.[1]
-
Dialkyl phosphate esters: Water-soluble byproducts from an HWE reaction.[2][3][4]
-
(Z)-isomer of this compound: While the (E)-isomer is typically the major product, the presence of the (Z)-isomer is common.[2]
-
4-Fluorobenzoic acid and 4-Fluorobenzyl alcohol: These can form via a Cannizzaro side reaction if a strong base was used in the presence of the aldehyde starting material.[1]
Below is a workflow to help you decide on the best purification strategy based on the suspected impurities.
Caption: Decision workflow for purification strategy.
Q2: I performed a Wittig reaction and now have a significant amount of triphenylphosphine oxide (TPPO) that is co-eluting with my product in column chromatography.
Answer:
This is a classic challenge with the Wittig reaction. Triphenylphosphine oxide (TPPO) can be notoriously difficult to separate from neutral, moderately polar products by standard silica gel chromatography due to its own moderate polarity.
Causality: TPPO has a polarity that is often very similar to that of cinnamonitrile derivatives, leading to overlapping Rf values in many common solvent systems (e.g., ethyl acetate/hexane).
Troubleshooting Strategies:
-
Pre-Chromatography Precipitation: Before attempting chromatography, you can often remove the bulk of the TPPO by precipitation.
-
Protocol: After the reaction work-up, concentrate the crude material. Add a non-polar solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or a hexane/ether mixture. Stir the suspension for 30 minutes to an hour in an ice bath. The TPPO should precipitate as a white solid and can be removed by filtration.
-
-
Modified Column Chromatography: If precipitation is incomplete, adjusting your chromatography conditions can improve separation.
-
Solvent System Modification: Sometimes, adding a small amount of a more polar solvent like dichloromethane (DCM) or a trace of methanol to your ethyl acetate/hexane mobile phase can alter the relative affinities of the product and TPPO for the silica, improving separation.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel (dry loading) before loading it onto the column can lead to a more concentrated band at the start of the chromatography, which can improve resolution.[5]
-
Q3: My product yield after recrystallization is very low. How can I improve it?
Answer:
Low recovery from recrystallization is a common issue and usually points to a suboptimal choice of solvent or improper technique.
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.
Troubleshooting Strategies:
-
Solvent System Optimization:
-
Single Solvent: Test a range of solvents. For this compound, which is a moderately polar solid, good starting points for single-solvent recrystallization are isopropanol, ethanol, or toluene. The goal is to find a solvent where the compound is sparingly soluble at room temperature but fully dissolves at the solvent's boiling point.
-
Two-Solvent System: This is often more effective. You need a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.[6] A common and effective pair for compounds like this is Ethyl Acetate (good solvent) and Hexane (poor solvent).
-
-
Recrystallization Protocol (Two-Solvent System):
-
Dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
While the solution is still hot, add hexane dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Isopropanol | 82 | 4.3 | Good for moderately polar compounds. |
| Ethanol | 78 | 5.2 | Similar to isopropanol, slightly more polar. |
| Toluene | 111 | 2.4 | Good for less polar compounds; high boiling point. |
| Ethyl Acetate | 77 | 4.4 | Excellent "good" solvent for two-solvent systems. |
| Hexane | 69 | 0.1 | Excellent "poor" solvent for two-solvent systems. |
Data compiled from various sources, including reference[4].
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: Pure (E)-4-Fluorocinnamonitrile is typically a white to off-white crystalline solid. Its melting point is reported to be in the range of 55-59 °C. A lower melting point or an oily appearance indicates the presence of impurities.
Q: How can I monitor the purification process effectively? A: Thin-Layer Chromatography (TLC) is the most effective tool. A good starting mobile phase is 20-30% ethyl acetate in hexane. The product should have an Rf value of around 0.3-0.5 in this system. Unreacted 4-fluorobenzaldehyde will be slightly more polar, and non-polar byproducts will be higher up the plate. Staining with potassium permanganate can help visualize non-UV active impurities.
Q: What are the safety precautions for handling this compound? A: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]
Q: How should I store pure this compound? A: Store it in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Q: What analytical techniques are recommended for final purity confirmation? A: For routine purity checks, ¹H and ¹⁹F NMR spectroscopy are excellent for confirming the structure and identifying any proton- or fluorine-containing impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[10][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluorocinnamonitrile
Welcome to the technical support center for the synthesis of 4-fluorocinnamonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction mechanisms, potential side products, and robust troubleshooting strategies. Our goal is to empower you to not only successfully synthesize your target molecule but also to understand the critical parameters that govern its purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and stereoselective method for synthesizing (E)-4-Fluorocinnamonitrile?
The most robust and widely adopted method for synthesizing (E)-4-Fluorocinnamonitrile is the Horner-Wadsworth-Emmons (HWE) reaction .[1][2] This olefination reaction involves the condensation of 4-fluorobenzaldehyde with a stabilized phosphonate carbanion, typically generated from diethyl cyanomethylphosphonate.
Why the HWE reaction is preferred:
-
High (E)-Stereoselectivity: The thermodynamic stability of the intermediates in the HWE reaction pathway strongly favors the formation of the (E)-alkene (trans), which is the desired isomer.[3][4] Aromatic aldehydes like 4-fluorobenzaldehyde are particularly well-suited for high E-selectivity.[3]
-
High Reactivity: The phosphonate carbanion is more nucleophilic than the ylides used in the standard Wittig reaction, allowing for efficient reaction with aldehydes under mild conditions.[5]
-
Simplified Purification: A key advantage of the HWE reaction is that the phosphorus-containing byproduct, a dialkyl phosphate salt, is water-soluble.[4] This allows for its easy removal from the reaction mixture through a simple aqueous workup, unlike the triphenylphosphine oxide byproduct from a Wittig reaction, which often requires column chromatography for removal.[6]
Q2: My synthesis is producing a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?
Formation of the undesired (Z)-isomer is the most common stereochemical side product. While the HWE reaction is inherently E-selective, several factors can be optimized to maximize this preference.
Causality: The stereochemical outcome is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[5][7] Conditions that allow these intermediates to equilibrate will favor the more thermodynamically stable path, which leads to the (E)-alkene.
Troubleshooting Steps:
-
Choice of Base and Counterion: The use of sodium or potassium bases (e.g., NaH, KHMDS) generally provides high E-selectivity. Lithium bases (e.g., n-BuLi) can sometimes lead to lower selectivity because the smaller Li⁺ ion can coordinate more tightly, potentially interfering with equilibration pathways.[1][6]
-
Addition of Lewis Acids: For challenging substrates, the addition of Lewis acidic salts like lithium chloride (LiCl) or magnesium bromide (MgBr₂) in conjunction with a base like DBU or triethylamine (Masamune-Roush conditions) can enhance E-selectivity by promoting intermediate equilibration.[4][5]
-
Temperature Control: Running the reaction at room temperature or with gentle heating often allows sufficient time for thermodynamic equilibration. Conversely, running the reaction at very low temperatures (e.g., -78 °C) can sometimes trap the kinetically favored product, which may not be the desired E-isomer.[8]
Q3: I'm observing an incomplete reaction with significant amounts of unreacted 4-fluorobenzaldehyde. What are the likely causes?
An incomplete reaction is typically due to inefficient generation or insufficient quantity of the active phosphonate carbanion.
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to completely deprotonate the diethyl cyanomethylphosphonate (pKa ≈ 21 in DMSO). Sodium hydride (NaH) is a common and effective choice.[4] Use at least 1.05-1.1 equivalents of the base to ensure full conversion of the phosphonate to its carbanion.
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic sources like water. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents (e.g., dry THF, DME).
-
Reaction Time: While many HWE reactions are rapid, allow sufficient time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-fluorobenzaldehyde spot is consumed.
Q4: My crude product is clean by ¹H NMR except for some minor impurities that are difficult to remove by recrystallization. What could they be?
If you have successfully removed the water-soluble phosphate byproduct, persistent impurities are likely structurally similar to your product.
Potential Side Products:
-
(Z)-4-Fluorocinnamonitrile: The geometric isomer is the most likely culprit. Its similar polarity often makes separation by recrystallization challenging. Column chromatography is the most effective method for separation.
-
4-Fluorobenzyl Alcohol & 4-Fluorobenzoic Acid: These can arise from a Cannizzaro reaction if the 4-fluorobenzaldehyde is exposed to a very strong base for a prolonged period, especially in the presence of water.[9] Since 4-fluorobenzaldehyde lacks α-hydrogens, it is susceptible to this disproportionation. This is less common under standard HWE conditions but can occur if the reaction is not properly controlled.
-
β-Hydroxyphosphonate Intermediate: In rare cases, if the final elimination step of the HWE reaction is incomplete, the aldol-type addition product can remain.[3] This is a highly polar compound and should be readily separable by chromatography.
Troubleshooting Guide for HWE Synthesis
| Problem Encountered | Possible Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Incomplete deprotonation of the phosphonate. 2. Wet solvent or reagents. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH, KHMDS) and ensure at least 1.05 equivalents are used. 2. Use anhydrous solvents and flame-dried glassware. The carbanion is moisture-sensitive. 3. Monitor the reaction by TLC. If it stalls at room temperature, gentle heating (40-50 °C) may be required. |
| Poor E/Z Selectivity | 1. Use of lithium base (e.g., n-BuLi). 2. Reaction run at very low temperature, favoring kinetic product. 3. Steric hindrance from bulky phosphonate esters (not an issue for diethyl). | 1. Switch to a sodium or potassium base (e.g., NaH in THF or KHMDS) to promote thermodynamic control.[8] 2. Run the reaction at room temperature or slightly above to allow for equilibration to the more stable (E)-isomer. 3. Consider Masamune-Roush conditions (LiCl/DBU in MeCN) which are known to enhance E-selectivity.[5] |
| Product Contaminated with Triphenylphosphine Oxide (for Wittig variant) | Incorrect reaction choice for this substrate. | The HWE reaction is strongly recommended over the Wittig reaction for this transformation to avoid the triphenylphosphine oxide byproduct, which is notoriously difficult to separate.[4] |
| Product Contaminated with Starting Aldehyde | 1. Insufficient phosphonate carbanion. 2. Low reaction temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of the diethyl cyanomethylphosphonate and the base. 2. Ensure the reaction has reached room temperature after the addition of reagents. |
| Formation of Acid/Alcohol Byproducts | Cannizzaro reaction due to harsh basic conditions or presence of water.[9] | Add the aldehyde to the pre-formed phosphonate carbanion solution. Avoid excessively long reaction times and high temperatures. Ensure anhydrous conditions to suppress this side reaction. |
Mechanistic Pathways & Troubleshooting Logic
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction and highlights the critical control points for troubleshooting.
Caption: Key mechanistic steps and troubleshooting points in the HWE synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (E)-4-Fluorocinnamonitrile via the Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl cyanomethylphosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Carefully wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil. Suspend the NaH powder (1.1 eq) in the anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Add diethyl cyanomethylphosphonate (1.1 eq) dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Aldehyde Addition: Dissolve 4-fluorobenzaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure (E)-4-Fluorocinnamonitrile as a solid.
Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow for the HWE synthesis.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Knoevenagel Condensation for Cinnamonitrile Synthesis
Welcome to the technical support center for the Knoevenagel condensation, specifically tailored for the synthesis of cinnamonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[1][2] In the context of cinnamonitrile synthesis, an aromatic aldehyde (like benzaldehyde or its derivatives) reacts with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) to yield the desired cinnamonitrile derivative.[3] These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[4][5]
The reaction proceeds via a nucleophilic addition followed by a dehydration step.[6] A basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion.[7] This potent nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently eliminates a molecule of water to yield the α,β-unsaturated cinnamonitrile.[8][9]
Caption: Generalized mechanism of the Knoevenagel condensation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cinnamonitriles via Knoevenagel condensation.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can stem from several factors related to reactants, catalysts, or reaction conditions.[10][11]
Possible Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The choice of catalyst is critical.[11]
-
Causality: The catalyst's role is to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. Strong bases can cause the aldehyde to react with itself, reducing the yield of the desired product.[2][11] Weak bases like piperidine, pyridine, or ammonium salts are commonly preferred.[11]
-
Solution:
-
-
Suboptimal Reaction Conditions: Temperature, time, and solvent play a significant role.[10][11]
-
Causality: The reaction rate is temperature-dependent. While many Knoevenagel condensations proceed at room temperature, some systems, especially those with less reactive aldehydes, may require gentle heating to overcome the activation energy barrier.[10] The solvent polarity can influence reaction rates and yields.[11]
-
Solution:
-
Temperature: Optimize the temperature. Gentle heating (e.g., 40-80°C) can often improve both the rate and yield.[10]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient time will lead to incomplete conversion, while excessive time can promote side reactions.[11]
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol can be effective, but polar aprotic solvents like DMF or acetonitrile have shown high conversions in shorter times.[11][13] Solvent-free conditions have also proven effective and offer environmental benefits.[14]
-
-
-
Presence of Water: The condensation reaction produces water as a byproduct.[11][13]
-
Causality: According to Le Chatelier's principle, the accumulation of water can inhibit the reaction equilibrium, potentially leading to a reversible reaction and lower yields.[11][15] Protic solvents can also inhibit the elimination of the β-hydroxyl intermediate.[16]
-
Solution: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark trap (especially with solvents like toluene) or by adding molecular sieves to the reaction mixture.[13][15]
-
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.[10]
-
Causality: Impurities can poison the catalyst or introduce competing side reactions. For instance, acidic impurities can neutralize the basic catalyst.
-
Solution: Ensure the aldehyde and active methylene nitrile are of high purity. Recrystallize or distill the starting materials if necessary.
-
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Possible Causes & Solutions:
-
Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor.
-
Causality: A second molecule of the deprotonated active methylene compound can add to the cinnamonitrile product in a 1,4-conjugate addition (Michael addition). This is more likely with longer reaction times, higher temperatures, and an excess of the active methylene compound.[10]
-
Solution:
-
Monitor the Reaction: Stop the reaction as soon as the starting aldehyde is consumed (monitored by TLC).
-
Control Stoichiometry: Use a stoichiometry close to 1:1 or a slight excess of the aldehyde.[11]
-
Moderate Conditions: Avoid excessive heating or prolonged reaction times.
-
-
-
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (an aldol reaction).
-
Causality: This side reaction is particularly favored by stronger bases.[11] The highly acidic nature of the active methylene compound usually allows for the use of a weak base, which minimizes aldehyde self-condensation.[2]
-
Solution: Use a weak base catalyst like piperidine, ammonium acetate, or even greener options like L-proline.[10][17] Avoid strong bases such as NaOH or KOH.[18]
-
| Side Reaction | Favored By | Minimization Strategy |
| Michael Addition | Long reaction times, high temperatures, excess active methylene compound. | Monitor reaction via TLC, control stoichiometry, use moderate conditions.[10] |
| Aldehyde Self-Condensation | Strong bases (e.g., NaOH, KOH). | Use a weak base catalyst (e.g., piperidine, ammonium acetate).[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for synthesizing cinnamonitriles?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired reaction conditions (e.g., solvent-free, aqueous). However, weak organic bases are a reliable starting point.
-
Piperidine and Pyridine: These are classic, effective catalysts for the Knoevenagel-Doebner modification.[8][19][20]
-
Ammonium Salts: Ammonium acetate is a mild and effective catalyst, often used in greener protocols.[10]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): This is an inexpensive, non-toxic, and highly reactive base catalyst that provides excellent yields under mild conditions.[12][21]
-
Heterogeneous Catalysts: For easier separation and recyclability, solid catalysts like mixed metal oxides (e.g., CaO-MgO) or functionalized silica can be excellent choices.[5][22]
Q2: Can I run the Knoevenagel condensation in water?
Yes, performing the reaction in water is a key goal of green chemistry.[23] While the elimination step can sometimes be inhibited by protic solvents, many successful protocols have been developed using water, sometimes with the aid of surfactants or phase-transfer catalysts.[16][23] Recent studies have even explored catalyst-free, water-mediated Knoevenagel condensations.[23]
Q3: How do electron-donating or -withdrawing groups on the aromatic aldehyde affect the reaction?
The electronic nature of the substituent on the aromatic aldehyde significantly impacts reactivity.
-
Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -Cl): These groups make the carbonyl carbon more electrophilic, thus increasing the aldehyde's reactivity. Reactions with EWG-substituted benzaldehydes are typically faster and may proceed under milder conditions.[24]
-
Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂): These groups decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive. These substrates may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system, to achieve good yields.[10][25]
Q4: How do I purify the final cinnamonitrile product?
Purification is typically straightforward, especially if the product is a solid.
-
Initial Isolation: Once the reaction is complete, cool the mixture, often in an ice bath, to precipitate the crude product.[10]
-
Filtration: Collect the solid by vacuum filtration and wash it with a small amount of a cold solvent (like ethanol or water) to remove soluble impurities.[10][14]
-
Recrystallization: The most common method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10] This process yields a product of high purity.
-
Chromatography: If the product is an oil or if recrystallization is ineffective at removing a persistent impurity, column chromatography on silica gel is a reliable alternative.
Caption: General experimental workflow for cinnamonitrile synthesis.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. chemrj.org [chemrj.org]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 24. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 25. asianpubs.org [asianpubs.org]
Technical Support Center: Fluorination of Cinnamonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the fluorination of cinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the nuances of this challenging transformation, focusing on practical, field-proven insights to help you navigate the complexities of introducing fluorine into the cinnamonitrile scaffold.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the fluorination of cinnamonitrile.
Q1: Why is my fluorination of cinnamonitrile resulting in a low yield? A1: Low yields are a frequent challenge and can stem from several factors.[1] Key areas to investigate include:
-
Moisture: Fluorination reactions are often highly sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents.[2][3]
-
Reagent Purity: The purity of both your cinnamonitrile substrate and the fluorinating agent is critical. Impurities can inhibit the reaction or lead to unwanted side products.[3]
-
Reaction Temperature: The optimal temperature can be a narrow window. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can cause substrate decomposition or the formation of byproducts.[2]
-
Inappropriate Solvent: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile are common, but some reagents may react with the solvent (e.g., Selectfluor® with DMF).[2][4]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions? A2: The conjugated system in cinnamonitrile makes it susceptible to several side reactions:
-
Allylic Rearrangement: A common issue with electrophilic fluorination of styrenyl systems is the formation of rearranged allylic fluorides instead of the expected vicinal difluoro product.[5]
-
Polymerization: The activated alkene can polymerize under strongly acidic or electrophilic conditions.[2]
-
Solvent Participation: If using acetonitrile as a solvent, fluoroacetamidation can occur, where both a fluorine atom and an acetamido group are added across the double bond.[6]
-
Over-fluorination: In some cases, especially with highly reactive agents or electrochemical methods, additional fluorine atoms may be added to the molecule.[6]
Q3: Which fluorinating agent is best for cinnamonitrile? A3: The choice depends on the desired outcome (e.g., vicinal difluorination vs. allylic fluorination).
-
For electrophilic addition across the double bond, N-F reagents are standard. Selectfluor™ is a powerful, user-friendly, and common choice for fluorinating alkenes due to its stability and effectiveness.[7][8] N-Fluorobenzenesulfonimide (NFSI) is another widely used alternative.[7]
-
For electrochemical fluorination , which typically yields vicinal difluoro compounds, ammonium fluorides like Et₃N·nHF or Et₄NF·nHF are used as both the fluorine source and the supporting electrolyte.[6]
Q4: How do I safely handle and dispose of electrophilic fluorinating agents like Selectfluor™? A4: Safety is paramount.[9]
-
Handling: Always handle N-F reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and gloves.[10][11] These reagents are strong oxidizing agents and should be kept away from incompatible materials.[8]
-
Quenching & Disposal: Small residual amounts of solid reagents like Selectfluor™ are often best disposed of as solid chemical waste without quenching.[10] For quenching reaction mixtures, a slow and careful addition to a chilled saturated aqueous solution of a reducing agent like sodium bisulfite or a simple base like sodium bicarbonate is recommended, always ensuring vigorous stirring and adequate ventilation to manage any exothermic reactions or gas evolution.[10]
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific experimental challenges with detailed explanations and actionable protocols.
Critical Issue 1: Low or No Product Yield
Low conversion is one of the most frustrating outcomes. Before altering the core chemistry, it's essential to validate the fundamentals of the experimental setup.
The following diagram outlines a decision-making process for addressing low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield fluorination reactions.
| Observed Problem | Probable Cause | Suggested Solution |
| No reaction (starting material recovered) | 1. Insufficient Reactivity: The fluorinating agent may be too mild or the reaction temperature too low.[2] 2. Moisture Contamination: Water can deactivate both the reagents and catalytic intermediates.[2][3] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. If using a milder agent like NFSI, consider switching to a more powerful one like Selectfluor™.[4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents. Store hygroscopic reagents in a desiccator.[2] |
| Low conversion with some product formation | 1. Sub-optimal Temperature/Time: The reaction may not have reached completion. 2. Reagent Degradation: The fluorinating agent may have degraded due to age or improper storage. | 1. Monitor Reaction: Use TLC or GC-MS to monitor the reaction's progress over time to determine the optimal reaction duration. 2. Use Fresh Reagents: Always use a fresh bottle of the fluorinating agent or one that has been properly stored. |
| Complex mixture, little desired product | 1. Substrate Decomposition: Cinnamonitrile may be unstable under the reaction conditions, leading to polymerization or degradation.[2] 2. Wrong Solvent Choice: The solvent may be reacting or promoting side reactions. | 1. Milder Conditions: Run the reaction at a lower temperature. Consider using a less reactive fluorinating agent or adding a mild, non-nucleophilic base to buffer the reaction.[2] 2. Screen Solvents: Acetonitrile is a good starting point.[4] If issues persist, try other anhydrous, non-nucleophilic solvents like dichloromethane or ethyl acetate.[2] |
Critical Issue 2: Poor Selectivity & Formation of Side Products
The electronic nature of cinnamonitrile presents a significant selectivity challenge. The double bond is the primary site for electrophilic attack, but the subsequent steps determine the final product distribution.
Electrophilic fluorination of an alkene like cinnamonitrile with an "F+" source (e.g., Selectfluor™) is believed to proceed through a cationic intermediate. The regiochemical and stereochemical outcome is determined by the stability of this intermediate and the pathway of fluoride delivery.
Caption: Potential reaction pathways following electrophilic attack on cinnamonitrile.
-
Path A (Desired): Following the initial attack by "F+", a second fluoride ion attacks the carbocation, leading to the vicinal difluoro product. This is more likely in electrochemical fluorination.[6]
-
Path B (Side Reaction): The benzylic carbocation is stabilized by the phenyl group. Instead of being trapped by fluoride, it can undergo elimination of a proton (H+) to form a more stable conjugated system, resulting in an allylic fluoride. This rearrangement is a known pathway for styrenyl substrates.[5]
-
Change Reaction Type: If electrophilic methods consistently give rearranged products, consider an alternative strategy. Electrochemical fluorination has been shown to produce 2,3-difluoro-3-phenylpropanenitrile, suggesting it favors the direct addition pathway (Path A).[6]
-
Solvent Effects: The choice of solvent can influence the lifetime and stability of the cationic intermediate. In some cases, more coordinating solvents can help stabilize the intermediate and favor direct nucleophilic attack over rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress rearrangement and elimination pathways by reducing the thermal energy available to overcome the activation barrier for these processes.[2]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor™
This protocol provides a starting point for the fluorination of cinnamonitrile. Optimization of temperature, solvent, and reaction time will likely be necessary.
Safety Notice: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood. Selectfluor™ is a strong oxidizing agent.[8] Avoid contact with skin and eyes.[10]
Materials:
-
Cinnamonitrile (1.0 equiv)
-
Selectfluor™ (1.2 - 2.5 equiv, depending on desired mono- or di-fluorination)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, flame-dried under inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cinnamonitrile.
-
Dissolution: Add anhydrous acetonitrile to dissolve the substrate (aim for a concentration of 0.1 M).
-
Reagent Addition: Add Selectfluor™ to the stirred solution in one portion at room temperature. Note: For sensitive substrates, cooling the reaction to 0°C before addition may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 1-12 hours.[2]
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite or silica gel to remove insoluble salts, washing with additional acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated product(s).
Protocol 2: Safe Quenching of Electrophilic Fluorinating Agent Reaction Mixture
Procedure:
-
Preparation: Ensure the reaction is complete and cool the reaction mixture to 0 °C in an ice-water bath. Prepare a separate flask containing a chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Quenching: Slowly and carefully add the reaction mixture dropwise to the chilled NaHCO₃ solution with vigorous stirring. Caution: This process can be exothermic and release gas.[10] Ensure adequate ventilation and control the rate of addition.
-
Completion: Continue stirring until all gas evolution has ceased.
-
Extraction: Proceed with a standard aqueous workup, extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.[12]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. zjwintime.com [zjwintime.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Fluorocinnamonitrile Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of 4-Fluorocinnamonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established methods, can present challenges related to yield, purity, and stereoselectivity. This guide will focus on the most common synthetic routes and provide practical, experience-based solutions to overcome frequently encountered obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My Horner-Wadsworth-Emmons (HWE) reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the HWE reaction for this specific target can often be traced to several factors. Let's break down the possibilities and solutions:
-
Inefficient Deprotonation of the Phosphonate: The acidity of the α-proton on your phosphonate reagent (e.g., diethyl cyanomethylphosphonate) is crucial. If your base is not strong enough, you will have incomplete formation of the reactive carbanion.
-
Troubleshooting:
-
Base Selection: While sodium hydride (NaH) is a common choice, it can sometimes be too harsh.[1] Consider using milder, yet effective, base systems. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU), are an excellent starting point for base-sensitive substrates.[2][3]
-
Reaction Temperature: Ensure you are performing the deprotonation at the appropriate temperature. For NaH, this is typically done at 0 °C to room temperature. For other bases, consult the relevant literature.
-
-
-
Aldehyde Quality and Side Reactions: The purity of your 4-fluorobenzaldehyde is paramount. Impurities can inhibit the reaction. Furthermore, if your aldehyde can enolize, the base might catalyze self-condensation (an aldol reaction), consuming your starting material.[1]
-
Troubleshooting:
-
Purify the Aldehyde: If you suspect impurities, consider purifying the 4-fluorobenzaldehyde by distillation or recrystallization.
-
Slow Addition: Add the aldehyde slowly to the pre-formed phosphonate carbanion. This ensures that the HWE reaction is favored over potential self-condensation.[1]
-
-
-
Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) are standard solvents. Ensure they are thoroughly dried, as water will quench the carbanion.
-
Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from 1 to 12 hours to reach completion.[1]
-
-
Q2: I'm attempting a Heck reaction to synthesize this compound, but the conversion is poor. What should I optimize?
A2: The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for this synthesis.[4] However, its success hinges on the careful optimization of several parameters.[5][6]
-
Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and ligand is critical for catalytic activity, stability, and selectivity.[5]
-
Troubleshooting:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The active catalyst is a Pd(0) species.
-
Ligands: Electron-donating phosphine ligands, such as triphenylphosphine (PPh₃) or BINAP, can enhance the activity and stability of the catalyst.[5]
-
-
-
Base and Solvent: The base is essential for regenerating the active catalyst, and the solvent choice influences solubility and reaction temperature.
-
Troubleshooting:
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (NEt₃) are frequently used.[4] The strength and solubility of the base can impact the reaction rate.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are common.[7] Ensure the solvent is anhydrous.
-
-
-
Reaction Temperature: The Heck reaction often requires elevated temperatures to proceed efficiently.
-
Troubleshooting:
-
Issues with Stereoselectivity
Q3: My Wittig reaction is producing a mixture of (E)- and (Z)-4-Fluorocinnamonitrile. How can I improve the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.[9][10]
-
Ylide Stabilization:
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like the nitrile group in cyanomethyltriphenylphosphonium chloride) are less reactive and tend to give the thermodynamically more stable (E)-alkene as the major product.[10][11] The formation of the oxaphosphetane intermediate is reversible in this case.[9]
-
Unstabilized Ylides: Unstabilized ylides (with alkyl substituents) are more reactive and typically yield the (Z)-alkene as the major product due to irreversible and kinetically controlled formation of the oxaphosphetane intermediate.[9][12]
-
-
Troubleshooting for (E)-Selectivity:
-
Use a Stabilized Ylide: For the synthesis of (E)-4-Fluorocinnamonitrile, a stabilized ylide derived from cyanomethyltriphenylphosphonium chloride is the appropriate choice.
-
Reaction Conditions: The presence of lithium salts can decrease (Z)-selectivity, so using sodium- or potassium-based bases (e.g., NaH, KHMDS) in a salt-free environment can be beneficial.[11]
-
-
Alternative for High (E)-Selectivity: The Horner-Wadsworth-Emmons Reaction: The HWE reaction is generally superior to the Wittig reaction for producing (E)-alkenes with high stereoselectivity.[13][14] The phosphonate-stabilized carbanions strongly favor the formation of the (E)-isomer.[2]
Product Purification Challenges
Q4: I'm having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction mixture. What's the best approach?
A4: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions.
-
Troubleshooting:
-
Crystallization: If your product is a solid, recrystallization is often effective. Triphenylphosphine oxide has different solubility properties than this compound.
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the product from the byproduct. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.
-
Aqueous Extraction (for HWE): A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[15] This simplifies purification considerably.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical synthetic routes include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This involves the reaction of 4-fluorobenzaldehyde with a phosphonate-stabilized carbanion, typically generated from diethyl cyanomethylphosphonate. It is highly stereoselective for the (E)-isomer.[13][16]
-
Wittig Reaction: This reaction uses a phosphonium ylide, such as that derived from cyanomethyltriphenylphosphonium chloride, to react with 4-fluorobenzaldehyde.[17][18]
-
Heck Reaction: This palladium-catalyzed reaction can couple 4-fluoro-iodobenzene or 4-fluoro-bromobenzene with acrylonitrile.[5][19]
-
Palladium-Catalyzed Cyanation: This involves the reaction of a 4-fluorostyrenyl halide with a cyanide source, catalyzed by a palladium complex.[20][21]
Q2: What is the role of the base in the Horner-Wadsworth-Emmons reaction?
A2: The base in the HWE reaction serves to deprotonate the phosphonate at the carbon alpha to both the phosphorus and the electron-withdrawing nitrile group, thereby generating the nucleophilic phosphonate carbanion that attacks the aldehyde carbonyl.[13]
Q3: Are there any safety concerns I should be aware of when working with cyanide sources for the palladium-catalyzed cyanation reaction?
A3: Yes, cyanide salts such as sodium cyanide (NaCN), potassium cyanide (KCN), and zinc cyanide (Zn(CN)₂) are highly toxic.[21] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been developed to mitigate these safety concerns.[22][23][24]
Q4: Can I use 4-fluorobenzoyl chloride as a starting material?
A4: While not a direct route to this compound, 4-fluorobenzoyl chloride could potentially be used in a multi-step synthesis. For example, it could be reduced to 4-fluorobenzaldehyde, which can then be used in a Wittig or HWE reaction.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Fluorocinnamonitrile via Horner-Wadsworth-Emmons Reaction
This protocol is optimized for high (E)-selectivity and straightforward purification.
Materials:
-
4-Fluorobenzaldehyde
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (E)-4-Fluorocinnamonitrile.
Protocol 2: Synthesis of (E)-4-Fluorocinnamonitrile via Heck Reaction
This protocol provides an alternative route using palladium catalysis.
Materials:
-
4-Iodofluorobenzene
-
Acrylonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 4-iodofluorobenzene (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, acrylonitrile (1.5 equivalents), and NEt₃ (1.5 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water (3x) to remove DMF and salts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-4-Fluorocinnamonitrile.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Reaction Type | Key Reagents | Typical Base | Solvent | Temp. (°C) | Stereoselectivity | Key Advantage |
| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Diethyl cyanomethylphosphonate | NaH, KHMDS, DBU/LiCl | THF, DME | 0 to RT | High (E) | Excellent (E)-selectivity, easy byproduct removal.[3][13] |
| Wittig Reaction | 4-Fluorobenzaldehyde, Cyanomethyltriphenylphosphonium salt | n-BuLi, NaH, KHMDS | THF, Ether | -78 to RT | Variable, favors (E) with stabilized ylides | Well-established method.[10][12] |
| Heck Reaction | 4-Iodofluorobenzene, Acrylonitrile | NEt₃, K₂CO₃ | DMF, NMP | 80-140 | High (E) | Good for C-C bond formation from aryl halides.[5][8] |
| Palladium-Catalyzed Cyanation | 4-Fluorostyrenyl halide, Cyanide source (e.g., K₄[Fe(CN)₆]) | Na₂CO₃, K₂CO₃ | DMF, Acetonitrile/Water | 70-120 | N/A | Avoids use of aldehydes/ketones.[22][23] |
Visualizations
Workflow for Troubleshooting Low Yield in HWE Reaction
Caption: Troubleshooting workflow for low yields in the HWE reaction.
Catalytic Cycle of the Heck Reaction
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.de [thieme-connect.de]
- 23. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 24. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 4-Fluorobenzaldehyde
Welcome to the technical support center dedicated to the purification challenges associated with 4-fluorobenzaldehyde. As a crucial building block in pharmaceutical and material science research, its effective removal from a reaction mixture is paramount for ensuring the purity of the final product and the integrity of downstream applications.[1][2]
This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to empower researchers, chemists, and drug development professionals to tackle common purification hurdles. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 4-fluorobenzaldehyde?
A1: Complete removal of starting materials like 4-fluorobenzaldehyde is fundamental for several reasons. In drug development, residual reactants can lead to the formation of impurities, impact the pharmacological profile of the target molecule, and create significant hurdles for regulatory approval. For material science applications, leftover aldehydes can interfere with polymerization processes or alter the final properties of the material.[3] Furthermore, accurate characterization (e.g., NMR, mass spectrometry) and reliable yield calculations depend on the purity of the isolated product.
Q2: What are the primary methods for removing unreacted 4-fluorobenzaldehyde?
A2: The choice of method depends on the properties of your desired product. The most common techniques include:
-
Chemical Scavenging (Bisulfite Adduct Formation): A highly effective and specific method that converts the aldehyde into a water-soluble salt, which can be easily removed via liquid-liquid extraction.[4][5]
-
Column Chromatography: A standard technique that separates compounds based on differences in polarity.[3][6]
-
Distillation: Effective if there is a significant difference in the boiling points of 4-fluorobenzaldehyde and your product.[7][8]
-
Recrystallization: A powerful method for purifying solid products, where the aldehyde remains in the mother liquor.[9]
-
Aqueous Wash: A simple wash with a sodium bicarbonate solution can help remove the corresponding carboxylic acid (4-fluorobenzoic acid), a common impurity formed by autoxidation.[10]
Q3: What are the common impurities I might encounter besides unreacted 4-fluorobenzaldehyde?
A3: Besides the starting material, you may find impurities derived from the reaction itself or from the degradation of the aldehyde. Common examples include 4-fluorobenzoic acid, formed via oxidation, and various by-products specific to your reaction conditions.[3][10] It is crucial to analyze your crude mixture (e.g., by TLC or GC) to identify all components before selecting a purification strategy.[11][12]
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the removal of 4-fluorobenzaldehyde, providing explanations and actionable solutions.
Q4: I performed a standard aqueous extraction, but a significant amount of 4-fluorobenzaldehyde remains in my organic layer. Why?
A4: 4-fluorobenzaldehyde has limited solubility in water but is readily soluble in common organic solvents.[2] A simple water or brine wash is generally insufficient for its complete removal. To enhance its removal into the aqueous phase, you must chemically modify it to increase its water solubility. The recommended approach is the sodium bisulfite workup, which is detailed in Protocol 1.
Q5: I'm attempting the sodium bisulfite wash, but no solid precipitate of the adduct is forming. What's going wrong?
A5: While some aldehyde-bisulfite adducts precipitate as white solids, this is not always the case.[13] The adduct of 4-fluorobenzaldehyde is often soluble in the aqueous phase, especially if a water-miscible co-solvent like methanol or THF is used to facilitate the reaction.[4][5]
-
Causality: The primary goal of the bisulfite reaction is to form the charged α-hydroxy sulfonic acid salt.[14] This salt is highly polar and will partition into the aqueous layer during a liquid-liquid extraction, regardless of whether it precipitates.
-
Solution: Do not rely on precipitation as the sole indicator of success. Proceed with the liquid-liquid extraction. The water-soluble adduct will be drawn into the aqueous layer, effectively removing the aldehyde from your organic phase.[4][15]
Q6: I see a solid forming at the interface between the organic and aqueous layers during my bisulfite extraction. How should I handle this?
A6: An insoluble solid at the interface is common when dealing with less polar aldehydes where the bisulfite adduct is not soluble in either the organic or the aqueous layer.[4]
-
Solution: Do not attempt to force the separation with the solid present, as this can lead to poor separation and loss of material in an emulsion. Instead, filter the entire biphasic mixture through a pad of Celite or filter paper to remove the insoluble adduct.[4] You can then separate the layers of the filtrate.
Q7: My target molecule is sensitive to base. How can I recover my desired product if it was inadvertently trapped with the aldehyde in the bisulfite adduct?
A7: While regeneration of the aldehyde from the bisulfite adduct is typically achieved by adding a strong base like NaOH, this can be problematic for base-sensitive compounds.[4][14]
-
Solution: Consider non-aqueous methods for regeneration. Treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile can regenerate the carbonyl compound under neutral conditions, avoiding potential epimerization or degradation caused by high pH.[14]
Data Presentation
Table 1: Physical Properties of 4-Fluorobenzaldehyde
This data is essential for planning purification strategies like distillation or choosing appropriate solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FO | [1] |
| Molecular Weight | 124.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 181 °C (at 760 mmHg) | [1] |
| Melting Point | -10 °C | [1] |
| Density | 1.157 g/mL (at 25 °C) | |
| Solubility | Limited in water; soluble in ethanol, ether | [2] |
Table 2: Comparison of Primary Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Bisulfite Extraction | Reversible chemical reaction forming a water-soluble salt.[5] | Highly selective for aldehydes, high capacity, cost-effective. | Requires a subsequent step to regenerate the aldehyde if it is the desired product; may not be suitable for base-sensitive compounds.[4] | Removing aldehyde impurities from a non-aldehyde product. |
| Column Chromatography | Differential partitioning between stationary and mobile phases based on polarity.[3] | Highly versatile, can separate multiple components, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. | Products with a significant polarity difference from 4-fluorobenzaldehyde. |
| Distillation | Separation based on differences in boiling points.[8] | Excellent for large-scale purification, solvent-free. | Requires a significant boiling point difference (>25 °C) between the product and the aldehyde; not suitable for thermally unstable compounds. | High-boiling, thermally stable liquid products. |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[9] | Can yield very high purity, cost-effective for large quantities. | Only applicable to solid products, requires finding a suitable solvent system, some product loss in mother liquor. | Purifying a solid product from a liquid aldehyde impurity. |
Visualization of Workflows
A logical approach is key to selecting the correct purification strategy. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
The bisulfite extraction workflow involves a series of specific steps to ensure efficient removal of the aldehyde.
Caption: Workflow for aldehyde removal via bisulfite extraction.
Experimental Protocols
Protocol 1: Removal of 4-Fluorobenzaldehyde via Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is adapted from established methods for aldehyde purification and is highly effective for removing residual 4-fluorobenzaldehyde from a reaction mixture where the desired product is not an aldehyde.[4][5][15]
Materials:
-
Crude reaction mixture
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. This crucial step ensures the organic aldehyde and the aqueous bisulfite can react efficiently.[5][15]
-
Reaction: Transfer the solution to a separatory funnel. Add 1-2 volumes of freshly prepared saturated aqueous sodium bisulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Vent the funnel frequently to release any pressure buildup (potentially from SO₂ gas).[15]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). The volume of each should be sufficient to fully dissolve the components and create two distinct layers. Shake the funnel again to partition the components.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the water-soluble bisulfite adduct of 4-fluorobenzaldehyde.[4]
-
Washing: Wash the remaining organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product, now free of the aldehyde.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for separating 4-fluorobenzaldehyde from a product with a different polarity. The optimal solvent system must be determined empirically using Thin Layer Chromatography (TLC).
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Standard chromatography equipment (column, flasks, etc.)
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to achieve good separation between the 4-fluorobenzaldehyde spot and your product spot. An Rf value of 0.25-0.35 for the desired compound is often ideal.[3]
-
Column Packing: Prepare a silica gel column using the initial, low-polarity mobile phase determined from your TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product has low solubility, perform a dry load by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Since 4-fluorobenzaldehyde is moderately polar, it will elute from the column. Your product will elute either before or after, depending on its relative polarity.
-
Gradient (Optional): If needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds.
-
Fraction Collection & Analysis: Collect the eluent in fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluorocinnamonitrile stability and storage conditions
Welcome to the technical support guide for 4-Fluorocinnamonitrile. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile organic synthesis intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their material and the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for this compound?
The ideal storage conditions are dictated by the chemical nature of this compound. As an α,β-unsaturated nitrile, it possesses a conjugated π-system that, while conferring some stability, also introduces specific reactivity concerns.[1] To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A controlled environment, such as a desiccator at refrigerated temperatures (2-8 °C), is highly recommended. For related compounds like cinnamonitrile, storage in a dark, air-tight container is specified to prevent degradation.[2]
Q2: How sensitive is this compound to air, moisture, and light?
-
Moisture: This is a primary concern. The nitrile group can undergo hydrolysis, either acid or base-catalyzed, to first form an amide and subsequently the corresponding carboxylic acid (4-fluorocinnamic acid).[3][4][5] The presence of ambient moisture, especially over long periods, can facilitate this process. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.
-
Air (Oxygen): While the nitrile group itself is not highly susceptible to oxidation, the unsaturated double bond can be a site for oxidative cleavage or polymerization, especially when initiated by light or trace metal impurities. The general guidance for the parent compound, cinnamonitrile, is that it is air-sensitive.[2]
-
Light: Aromatic compounds and molecules with conjugated double bonds can absorb UV light, which can provide the activation energy for unwanted reactions, such as polymerization or isomerization (from the more stable E-isomer to the Z-isomer). Following ICH guidelines for photostability testing of new chemical entities is a prudent approach, which involves assessing the compound's intrinsic photosensitivity.[6] Therefore, storing the material in an amber vial or a light-blocking container is essential.[2]
Q3: What are the visible signs of this compound degradation?
Researchers should be vigilant for the following signs, which may indicate that the compound's integrity has been compromised:
-
Change in Color: Pure this compound is typically a white to off-white or pale yellow solid. The development of a more pronounced yellow or brown color can be indicative of polymerization or the formation of degradation impurities.
-
Change in Physical State: The melting point of cinnamonitrile is 18-20 °C.[7] this compound has a similar expected melting range. If the solid becomes gummy, oily, or liquefies at room temperature, it suggests the presence of impurities that are depressing the melting point.
-
Odor: While cinnamonitriles have a characteristic odor, any significant change or the development of sharp, acidic odors could suggest hydrolysis to 4-fluorocinnamic acid.
-
Insolubility: If you observe difficulty in dissolving the compound in a solvent in which it is known to be soluble (e.g., alcohol), this may point to the formation of insoluble polymeric byproducts.[2]
Q4: What are the primary chemical incompatibilities I should be aware of?
To prevent hazardous or unwanted reactions, avoid storing or mixing this compound with the following:
-
Strong Acids & Bases: These can vigorously catalyze the hydrolysis of the nitrile group.[5][8][9][10]
-
Strong Oxidizing Agents: These can react with the alkene portion of the molecule.[2][9][10]
-
Nucleophiles: The molecule is an excellent Michael acceptor.[1] Strong nucleophiles (e.g., amines, thiols) can undergo a 1,4-conjugate addition reaction with the α,β-unsaturated system.[11][12] This is a key aspect of its reactivity in synthesis but must be avoided during storage.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture-driven hydrolysis.[2] |
| Light | Protect from light (Amber vial) | Prevents photo-initiated polymerization or isomerization.[2][6] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and oxygen.[13][14] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Nucleophiles | Avoids catalytic degradation and unwanted side reactions.[9][10] |
Troubleshooting Guide
Problem: My reaction involving this compound is giving low yields or unexpected byproducts.
If you suspect the quality of your starting material, it's crucial to perform a quality control check.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocol: Quality Control via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of your this compound sample against a reference if available, or to simply check for the presence of gross impurities.
Objective: To qualitatively assess the purity of a this compound sample.
Materials:
-
This compound sample
-
TLC Plate (Silica gel 60 F254)
-
Developing Chamber
-
Mobile Phase: 9:1 Hexanes:Ethyl Acetate (This is a starting point and may require optimization)
-
Spotting capillaries
-
Dichloromethane (DCM) or Ethyl Acetate for sample preparation
-
UV Lamp (254 nm)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample by dissolving a small amount (e.g., 1-2 mg) in a minimal volume of DCM or ethyl acetate (e.g., 0.5 mL).
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark two lanes on the baseline: one for your sample ('S') and, if you have it, one for a new or trusted reference standard ('R').
-
-
Spotting:
-
Using a capillary tube, carefully spot a small amount of the prepared sample solution onto the 'S' lane on the baseline. The spot should be small and concentrated.
-
(Optional) Spot the reference standard on the 'R' lane.
-
Allow the solvent to fully evaporate from the spots.
-
-
Development:
-
Pour the mobile phase (9:1 Hexanes:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
-
Cover the chamber with a lid or watch glass and let the atmosphere saturate with solvent vapor for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Interpretation:
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp at 254 nm. The aromatic ring and conjugated system of this compound should allow it to be UV-active.
-
Circle any visible spots with a pencil.
-
Interpretation:
-
Pure Sample: A pure sample should show a single, well-defined spot. If a reference was used, the sample spot should have the same Retention Factor (Rf) value.
-
Impure Sample: The presence of multiple spots indicates impurities. Spots near the baseline are often highly polar impurities, such as the hydrolysis product (4-fluorocinnamic acid). Streaking can indicate sample overloading or decomposition on the silica plate.
-
-
References
- 1. fiveable.me [fiveable.me]
- 2. Cinnamonitrile, 97%, predominantly trans 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. savemyexams.com [savemyexams.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. zhishangchem.com [zhishangchem.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 12. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
Common impurities in commercial 4-Fluorocinnamonitrile
This guide is designed for researchers, scientists, and drug development professionals using commercial 4-Fluorocinnamonitrile in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities that may be encountered. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my commercial this compound?
A1: Based on its primary synthesis route, the Knoevenagel condensation, the most probable impurities in commercial this compound include:
-
Unreacted Starting Materials: Residual amounts of 4-fluorobenzaldehyde and malononitrile.
-
Geometric Isomer: The (Z)-isomer of this compound. The desired product is typically the more stable (E)-isomer.
-
Hydrolysis Products: Small quantities of 4-fluorocinnamic acid or 4-fluorocinnamide may be present if the compound has been exposed to moisture during synthesis, work-up, or storage.
-
Residual Solvents: Solvents used in the reaction and purification process (e.g., ethanol, toluene, ethyl acetate) may be present in trace amounts.
Q2: My reaction with this compound is not proceeding as expected. Could impurities be the cause?
A2: Yes, certain impurities can significantly impact your reaction. For instance:
-
4-Fluorobenzaldehyde: This aldehyde can react with nucleophiles or reducing agents in your reaction mixture, leading to unwanted side products and consumption of your reagents.
-
(Z)-Isomer: The different stereochemistry of the (Z)-isomer might affect its reactivity or binding in biological assays compared to the (E)-isomer, leading to inconsistent or unexpected results.
-
4-Fluorocinnamic Acid: If your reaction is sensitive to acidic conditions, the presence of this impurity could alter the pH and inhibit the desired transformation.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantifying the percentage of the main component and detecting minor impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structural nature of these impurities, including the isomeric ratio.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
You've run a ¹H NMR of your this compound sample and observe signals that don't correspond to the (E)-isomer. Here’s how to troubleshoot:
Underlying Cause: The presence of unreacted starting materials or the (Z)-isomer is the most common reason for extra peaks in the ¹H NMR spectrum.
Identification Workflow:
Diagram: ¹H NMR Troubleshooting Workflow
Caption: Workflow for identifying impurities in this compound via ¹H NMR.
Step-by-Step Analysis:
-
Look for the Aldehyde Proton: Check the downfield region of your spectrum. A singlet peak around 9.97 ppm is characteristic of the aldehydic proton of 4-fluorobenzaldehyde .[1]
-
Identify Malononitrile: Look for a singlet in the region of 3.5 - 4.0 ppm . This peak corresponds to the methylene (CH₂) protons of malononitrile .
-
Analyze the Vinylic Region: The vinylic protons of this compound appear as two doublets. The key to distinguishing between the (E) and (Z) isomers is the coupling constant (J value) between these two protons.
-
(E)-isomer (trans): The vinylic protons will show a large coupling constant, typically around 16.5 Hz .
-
(Z)-isomer (cis): The vinylic protons of the Z-isomer will have a smaller coupling constant, generally around 12.0 Hz . The chemical shifts of these protons will also be slightly different from the E-isomer.
-
¹H NMR Data for Common Impurities (in CDCl₃):
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| (E)-4-Fluorocinnamonitrile | Vinylic H | ~7.4, ~5.9 | Doublet, Doublet | ~16.5 Hz |
| 4-Fluorobenzaldehyde | Aldehyde H | ~9.97 | Singlet | N/A |
| Aromatic H | ~7.9, ~7.2 | Multiplet | ||
| Malononitrile | Methylene H₂ | ~3.5-4.0 | Singlet | N/A |
| (Z)-4-Fluorocinnamonitrile | Vinylic H | ~7.1, ~5.4 | Doublet, Doublet | ~12.0 Hz |
| 4-Fluorocinnamic Acid | Vinylic H | ~7.7, ~6.4 | Doublet, Doublet | ~16.0 Hz |
| Carboxylic H | ~12.0 (broad) | Singlet | N/A |
Issue 2: Multiple Peaks in HPLC/GC-MS Analysis
Your chromatogram shows a major peak for this compound but also one or more smaller peaks.
Underlying Cause: Co-eluting impurities such as starting materials, the (Z)-isomer, or other byproducts. GC-MS is particularly useful as it provides both retention time and mass-to-charge ratio (m/z) to aid in identification.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with these often-demanding substrates. Fluorinated organic molecules are critical in pharmaceuticals and materials science, but their unique electronic properties can complicate one of the most reliable C-C bond-forming reactions in organic synthesis.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, optimize conditions, and achieve successful outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during Suzuki coupling reactions with fluorinated substrates.
Problem 1: Low to No Yield of the Desired Product
This is the most frequent issue. When a reaction with fluorinated partners fails, the cause often lies in one of the key steps of the catalytic cycle: oxidative addition or transmetalation.
Potential Cause 1a: Inefficient Oxidative Addition
The first step, where the palladium(0) catalyst inserts into the carbon-halogen bond, can be particularly challenging. While electron-withdrawing fluorine atoms generally make aryl halides more reactive towards oxidative addition, this effect can be counteracted by other factors.[1] For electron-rich fluoroarenes or sterically hindered substrates (e.g., di-ortho-substituted fluoroarenes), this step is often rate-limiting.[2]
Question: My reaction with a fluorinated aryl bromide/chloride is sluggish or fails completely. How can I promote the oxidative addition step?
Answer:
To overcome a slow oxidative addition, you must enhance the catalytic activity. This is best achieved by modifying the ligand on the palladium center.
-
Use Bulky, Electron-Rich Ligands: The most effective strategy is to employ ligands that are both sterically demanding and strong electron donors.[1][2] These properties stabilize the Pd(0) species and increase its electron density, making it more nucleophilic and reactive towards the aryl halide.
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and tBuXPhos are the industry standard for difficult couplings.[2] They create a coordinatively unsaturated, highly active catalyst that excels at activating even challenging substrates like aryl chlorides.[2][3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form robust, thermally stable palladium complexes.[4] They are excellent for activating sterically hindered or electron-rich aryl halides.[4][5]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, this should be done cautiously, as it can also accelerate catalyst decomposition and side reactions like defluorination.[6]
-
Consider a Different Halide: If feasible, switching from an aryl chloride to a bromide or iodide can dramatically increase the rate of oxidative addition (Reactivity: I > Br > Cl).[3][7]
| Ligand Type | Recommended Ligands | Best For... | Rationale |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Electron-rich or sterically hindered fluoro-aryl chlorides and bromides. | High electron density and steric bulk accelerate both oxidative addition and reductive elimination.[2] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Highly hindered substrates where reductive elimination is slow. | Increased steric bulk facilitates the final product-forming step. |
| N-Heterocyclic Carbenes | IPr, IMes, PEPPSI-IPr | Thermally demanding reactions; activating aryl chlorides. | Strong σ-donors that form highly stable and active catalysts.[4][5] |
Potential Cause 1b: Slow Transmetalation
Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step, especially when using electron-deficient fluorinated boronic acids.[8] The boron atom needs to be activated by a base to form a more nucleophilic "ate" complex before it can transfer its aryl group.[5][9]
Question: I'm using a polyfluorinated boronic acid and the reaction is stalling. How can I accelerate transmetalation?
Answer:
The key to accelerating transmetalation is the proper choice of base and solvent system.
-
Use a Stronger, Non-Nucleophilic Base: For electron-deficient boronic acids, a stronger base is often required to form the boronate "ate" complex efficiently.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing a good balance of strength and compatibility.[6][10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used when other bases fail.[2] Its high solubility in organic solvents can be advantageous.
-
Fluoride Sources (CsF, KF): Fluoride ions have a high affinity for boron and can be very effective bases, particularly when using trifluoroborate salts.[11][12] They can also play a direct role in the catalytic cycle by forming [ArPdFL₂] intermediates that facilitate transmetalation.[11][13]
-
-
The Critical Role of Water: A small amount of water is often essential for Suzuki couplings.[14] It helps dissolve the inorganic base and facilitates the hydrolysis of boronic esters or the formation of the reactive boronate species.[14][15] An optimal ratio for many systems is around 10:1 organic solvent to water.[14] However, excess water can promote unwanted protodeboronation.[2]
-
Consider Additives: In some cases, additives like silver oxide (Ag₂O) can accelerate transmetalation, helping the desired coupling outcompete side reactions.[16]
Potential Cause 1c: Catalyst Inactivity or Decomposition
The active Pd(0) species is sensitive to oxygen and can decompose, especially at high temperatures, forming inactive palladium black.[6] If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) catalyst.[6][12]
Question: My reaction turns black immediately and I only recover starting material. What's wrong with my catalyst?
Answer:
This strongly suggests catalyst decomposition. Here’s how to ensure a stable, active catalytic system:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen leads to the oxidation of phosphine ligands and the formation of boronic acid homocoupling byproducts, both of which deactivate the catalyst.[6]
-
Degas Your Solvents: Sparge solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.[2][17] Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.[18]
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen.[2] Use Schlenk techniques for best results.[7]
-
-
Use a Modern Precatalyst: Instead of generating the active catalyst in situ from a Pd(II) source and a separate ligand, use a well-defined precatalyst. Buchwald G3 or G4 precatalysts, for example, are air-stable solids that rapidly and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results and avoiding issues with incomplete reduction.[19][20]
Problem 2: Significant Formation of Defluorinated or Dehalogenated Byproduct
A common side reaction is the replacement of a halogen (or a fluorine atom in highly activated systems) with a hydrogen atom.[21] This consumes your starting material and complicates purification.
Question: My main byproduct is the starting aryl halide with the halogen replaced by hydrogen. How do I stop this?
Answer:
Dehalogenation typically occurs when a hydride species is generated and participates in the catalytic cycle, leading to reductive elimination of Ar-H instead of Ar-Ar'.[1]
-
Identify the Hydride Source: Common sources include amine bases, alcohols (especially isopropanol), or even water at high temperatures.
-
Change the Solvent/Base System: If you are using an alcohol as a solvent, switch to an aprotic solvent like dioxane, toluene, or THF.[2] If using an amine base, switch to an inorganic base like K₃PO₄ or K₂CO₃.
-
Use a Milder Base: A very strong base can sometimes promote pathways that lead to hydride formation. Switching to a milder base may solve the problem.[18]
-
Choose a Ligand that Promotes Reductive Elimination: Bulky biaryl phosphine ligands are designed to accelerate the final reductive elimination step, helping the desired C-C bond formation outcompete the C-H bond-forming pathway.[1][2]
Problem 3: Significant Formation of Protodeboronated Byproduct
This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic acid partner. Polyfluorinated and heteroaryl boronic acids are particularly susceptible to this decomposition pathway, which can be catalyzed by the base or trace metals.[19][22]
Question: I'm seeing a lot of the arene corresponding to my boronic acid. How can I protect my boronic acid?
Answer:
The key is to either use conditions where the coupling is much faster than the decomposition or to use a more stable boron reagent.
-
Use a More Stable Boron Reagent:
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are generally more stable to protodeboronation than the corresponding boronic acids.[9][23] They slowly release the boronic acid under aqueous basic conditions, keeping its instantaneous concentration low.[14]
-
MIDA Boronates: These are highly stable, crystalline derivatives that are compatible with chromatography.[14][23] They release the boronic acid slowly under basic aqueous conditions, making them ideal for couplings with unstable partners.[14]
-
-
Accelerate the Coupling Reaction: Use a highly active catalyst system (e.g., a Buchwald precatalyst) that operates at a lower temperature or for a shorter reaction time.[19][22] If the coupling is fast enough, it can consume the boronic acid before it has a chance to decompose.[19][22]
-
Modify the Base and Solvent: Excess water and strong bases can accelerate protodeboronation.[2] Try using a milder base like KF or running the reaction under nearly anhydrous conditions with a boronic ester.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which ligands are best for coupling electron-deficient fluorinated aryl halides?
A1: For electron-deficient substrates (e.g., polyfluoroarenes), oxidative addition is typically fast. The challenge may shift to the reductive elimination step. Bulky ligands that promote this final step are crucial. Buchwald ligands like XPhos and SPhos, or bulky trialkylphosphines like P(tBu)₃, are excellent choices as they accelerate reductive elimination.[1][12]
Q2: What is the best base to use, and how do I avoid unwanted C-F activation or defluorination?
A2: The choice of base is a delicate balance. While a strong base is often needed for transmetalation, it can also promote nucleophilic aromatic substitution (SNAr) on highly electron-deficient fluoroarenes, leading to defluorination.
-
Start with K₂CO₃ or K₃PO₄: These are generally effective and less aggressive than hydroxide bases.[2]
-
Consider Fluoride Bases: For highly sensitive substrates, a fluoride source like CsF can be ideal. It is basic enough to promote transmetalation but is a poor nucleophile for SNAr.[11]
-
Avoid Strong Nucleophilic Bases: Bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) should be used with extreme caution with polyfluorinated aromatics, as they can readily displace fluorine atoms.
Q3: Is water necessary in my reaction? What is its role?
A3: In most cases, yes, a small amount of water is beneficial or even essential.[14] Its primary roles are to dissolve the inorganic base (e.g., K₂CO₃) and to hydrolyze boronic esters to the active boronic acid or facilitate the formation of the [ArB(OH)₃]⁻ "ate" complex required for transmetalation.[14][15] For solid-state reactions, water can even be generated in situ from the trimerization of the boronic acid.[15] However, too much water can lead to protodeboronation, so an optimized solvent ratio (e.g., dioxane/H₂O 10:1) is recommended.[6]
Q4: How can I monitor my reaction to diagnose these issues?
A4: Proper reaction monitoring is key to troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to see if your starting materials are being consumed and if a new product spot is forming.[21][24] The dehalogenated byproduct will typically be less polar than your starting aryl halide.[21]
-
GC-MS or LC-MS: This is the most powerful method.[6] Taking a small aliquot from the reaction mixture allows you to get the mass of all components. This will definitively identify the desired product and any byproducts like the dehalogenated arene, the protodeboronated arene, and the homocoupled boronic acid.[24]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Fluorinated Aryl Chloride
This protocol provides a robust starting point for difficult couplings, such as those involving electron-rich or sterically hindered fluoro-aryl chlorides.
Reagents:
-
Fluorinated Aryl Chloride (1.0 equiv)
-
Arylboronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, base, and palladium precatalyst.[2][6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visualizations
Diagram 1: The Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low-yield Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluorocinnamonitrile and 4-Chlorocinnamonitrile for the Research Scientist
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, the cinnamonitrile scaffold serves as a pivotal structural motif. The strategic placement of a halogen at the 4-position of the phenyl ring introduces a versatile handle for a multitude of chemical transformations. This guide provides an in-depth, data-supported comparison of two common analogs: 4-fluorocinnamonitrile and 4-chlorocinnamonitrile. Our objective is to dissect their reactivity profiles, moving beyond mere procedural descriptions to explain the fundamental electronic principles that govern their behavior in key reaction classes. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in substrate selection and reaction design.
The Decisive Factor: Unpacking the Electronic Influence of Fluorine vs. Chlorine
The divergent reactivity of these two molecules is rooted in the distinct electronic properties of fluorine and chlorine. Halogens exert two opposing electronic effects on an aromatic ring: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the halogen's electronegativity. Fluorine is the most electronegative element, and thus exerts a stronger -I effect than chlorine.
-
Resonance Effect (+R): This is the donation of electron density into the aromatic pi (π) system from the halogen's lone pairs. For this effect, orbital overlap is key. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p orbital of chlorine does.
While both effects are always at play, their relative magnitudes determine the overall electronic character of the substituent and, consequently, the reactivity of the molecule. The Hammett substituent constants (σ) provide a quantitative measure of these effects on the electron density of an aromatic ring.[1][2]
| Substituent | σ_para (Overall Effect) | Inductive Effect | Resonance Effect |
| -F | +0.05[3] | Strongly deactivating (-I) | Weakly activating (+R) |
| -Cl | +0.22[3] | Moderately deactivating (-I) | Very weakly activating (+R) |
As the data indicates, the para-chloro substituent has a larger positive σ value, making it a stronger net electron-withdrawing group compared to the para-fluoro substituent. This fundamental difference is the cornerstone of their distinct chemical behaviors.
Figure 1: A conceptual diagram illustrating the opposing inductive (-I) and resonance (+R) effects of fluorine and chlorine substituents on the aromatic ring.
I. Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aryl halides. It typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The subsequent loss of the halide leaving group restores aromaticity.
For an SNAr reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the Meisenheimer complex.[6][7] The cinnamonitrile moiety itself is a powerful EWG, making both substrates susceptible to this reaction.
Comparative Reactivity: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The reactivity order for halogens as leaving groups is often F > Cl > Br > I.[8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack. Furthermore, the strong electron-withdrawing nature of fluorine provides superior stabilization to the intermediate Meisenheimer complex.[9]
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr), highlighting the key Meisenheimer intermediate.
Experimental Protocol: SNAr Amination
This protocol provides a general method for the substitution of the halogen with a secondary amine.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired secondary amine (e.g., morpholine, 1.2 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Palladium-Catalyzed Cross-Coupling: The Chlorine Prerogative
Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[10][11] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings rely on a catalytic cycle that typically begins with the oxidative addition of a low-valent palladium catalyst into the carbon-halogen bond.[12]
Comparative Reactivity: The rate and feasibility of the oxidative addition step are highly dependent on the carbon-halogen bond dissociation energy. The C-F bond is significantly stronger than the C-Cl bond, making it much more resistant to cleavage by standard palladium catalysts.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F (Aryl) | ~536 |
| C-Cl (Aryl) | ~406 |
Consequently, 4-chlorocinnamonitrile is the preferred substrate for a wide range of standard palladium-catalyzed cross-coupling reactions.[13] While C-F bond activation is an active area of research, it typically requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[10] For routine synthetic applications, the C-Cl bond provides a more reliable and accessible entry point.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. global.oup.com [global.oup.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
A Comparative Guide to the Biological Activity of Fluorinated Cinnamonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating the Bioactivity of Cinnamonitriles
Cinnamonitriles, a class of organic compounds characterized by a nitrile group conjugated to a phenyl ring via a propenyl bridge, represent a versatile scaffold in medicinal chemistry. Their inherent biological activities are diverse, spanning anticancer, antimicrobial, and enzyme inhibitory properties. The strategic incorporation of fluorine atoms into the cinnamonitrile framework is a powerful tool for medicinal chemists to modulate these biological effects. The high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds allow for subtle yet significant alterations in a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the biological activities of fluorinated cinnamonitriles, offering insights into their therapeutic potential and the underlying structure-activity relationships.
Anticancer Activity: A Focus on Cytotoxicity and EGFR Inhibition
The quest for novel anticancer agents has led to the exploration of various synthetic compounds, with fluorinated cinnamonitrile analogues showing particular promise. The introduction of fluorine can enhance the cytotoxic potential of the parent molecule, a phenomenon attributed to altered electronic properties and improved binding to target enzymes.[1]
Comparative Cytotoxicity against Human Cancer Cell Lines
Recent studies have focused on a series of p-fluorocinnamide derivatives, which share the core structure of cinnamonitriles, and have demonstrated their antiproliferative effects against the HepG2 liver cancer cell line. The cytotoxicity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant enhancement in activity with specific structural modifications.
| Compound | Modification | IC50 (µM) vs. HepG2 Cells |
| Staurosporine (Standard) | - | 5.59 |
| p-Fluorocinnamide Derivative 1 | N-phenyl | 53.20 |
| p-Fluorocinnamide Derivative 2 | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 |
| p-Fluorocinnamide Derivative 3 | N-(p-tolyl) | 38.60 |
| p-Fluorocinnamide Derivative 4 | N-(p-hydroxyphenyl) | 25.10 |
Data synthesized from a study on newly synthesized cinnamide-fluorinated compounds.[1][3][4]
The data clearly indicates that while a simple p-fluoro substitution on the cinnamoyl moiety confers moderate cytotoxicity, further derivatization can dramatically increase potency. Notably, the imidazolone derivative 2 exhibits superior activity to the standard anticancer agent, staurosporine.[1][3][4] This highlights the synergistic effect of combining the fluorinated cinnamonitrile scaffold with other pharmacologically active moieties.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A key mechanism underlying the anticancer activity of these fluorinated compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5][6] EGFR is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[1] Fluorinated cinnamide derivatives have been shown to act as potent EGFR tyrosine kinase inhibitors. For instance, the highly active imidazolone derivative 2 demonstrated EGFR inhibitory activity comparable to the established drug, Palatinib.[1][5][6]
The inhibition of EGFR disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K/AKT pathways, which are crucial for cancer cell survival and proliferation. This disruption ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[1]
EGFR Signaling Pathway and Inhibition by Fluorinated Cinnamonitriles
Caption: Inhibition of the EGFR signaling pathway by fluorinated cinnamonitriles.
Enzyme Inhibition: A Case Study on Tyrosinase
Beyond their anticancer properties, cinnamonitrile-related structures have been investigated as inhibitors of various enzymes. Tyrosinase, a key enzyme in melanin biosynthesis, is a prominent target for compounds aimed at treating hyperpigmentation disorders. A direct comparative study of trans-3,4-difluorocinnamic acid and its non-fluorinated counterpart, trans-cinnamic acid, provides valuable insights into the impact of fluorination on enzyme inhibition.[7]
Comparative Tyrosinase Inhibitory Activity
Both fluorinated and non-fluorinated cinnamic acids act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase. The IC50 values demonstrate a subtle but significant enhancement in inhibitory potency upon fluorination.
| Compound | IC50 (µM) for Tyrosinase Inhibition |
| trans-Cinnamic Acid | 25.3 |
| trans-3,4-Difluorocinnamic Acid | 20.1 |
Data from a comparative analysis of fluorinated and non-fluorinated cinnamic acids.[7]
The lower IC50 value for the difluorinated analogue suggests that the electron-withdrawing nature of the fluorine atoms may enhance the binding affinity of the inhibitor to the enzyme's active site.[7] This principle can be extrapolated to fluorinated cinnamonitriles, suggesting they may also be potent inhibitors of tyrosinase and other enzymes.
Antimicrobial Activity: An Area of Emerging Interest
The antimicrobial potential of cinnamic acid and its derivatives is well-documented.[8] Fluorination has been shown to enhance the antibacterial activity of various pharmacophores, particularly against resilient strains like Mycobacterium tuberculosis.[8] While specific data on the antimicrobial activity of fluorinated cinnamonitriles is still emerging, studies on structurally related fluorinated compounds provide a strong rationale for their investigation in this area.
A comparative analysis of a 4-fluorocinnamic acid derivative against Mycobacterium tuberculosis H37Ra showed a dramatic increase in potency compared to the parent cinnamic acid.
| Compound | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 |
Data highlighting the enhanced anti-tuberculosis activity of a fluorinated cinnamic acid derivative.[8]
This significant enhancement underscores the potential of fluorinated cinnamonitriles as a promising class of antimicrobial agents. Further research is warranted to determine their spectrum of activity and minimum inhibitory concentrations (MICs) against a range of bacterial and fungal pathogens.
Experimental Protocols
General Workflow for Evaluating Biological Activity
Caption: A general experimental workflow for the synthesis and biological evaluation of fluorinated cinnamonitriles.
Protocol for MTT Cytotoxicity Assay
This protocol is adapted for the evaluation of the cytotoxic effects of fluorinated cinnamonitriles on adherent cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (fluorinated cinnamonitriles) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The incorporation of fluorine into the cinnamonitrile scaffold presents a promising strategy for the development of novel therapeutic agents. The available data strongly supports the potential of fluorinated cinnamonitriles and their derivatives as potent anticancer agents, acting through the inhibition of key signaling pathways such as EGFR. Furthermore, preliminary evidence suggests that fluorination can enhance enzyme inhibitory and antimicrobial activities.
Future research should focus on:
-
Expanding the scope of biological evaluation: Systematic screening of fluorinated cinnamonitriles against a broader range of cancer cell lines, bacterial and fungal pathogens, and a wider panel of enzymes is crucial.
-
Elucidating structure-activity relationships: A deeper understanding of how the position and number of fluorine substituents influence biological activity will guide the rational design of more potent and selective compounds.
-
In vivo studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the unique chemical properties conferred by fluorine, researchers can unlock the full therapeutic potential of the cinnamonitrile scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | CoLab [colab.ws]
- 6. Collection - Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - ACS Omega - Figshare [figshare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Characterization of 4-Fluorocinnamonitrile
In the landscape of pharmaceutical and materials science research, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 4-Fluorocinnamonitrile, a fluorinated aromatic nitrile, serves as a versatile building block in the synthesis of various bioactive molecules and advanced materials. Its thorough analytical characterization is a critical step in quality control and process development. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative of Rigorous Analysis
This compound, with the chemical formula C₉H₆FN and a molecular weight of 147.15 g/mol , is a solid compound at room temperature.[1] Its structure, featuring a fluorine-substituted phenyl ring conjugated with an acrylonitrile moiety, imparts unique chemical properties that are leveraged in organic synthesis. The presence of the fluorine atom, in particular, can significantly influence the metabolic stability and bioavailability of resulting pharmaceutical compounds.
Given its role as a key intermediate, a multi-faceted analytical approach is necessary to confirm its identity, purity, and stability. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC) for the definitive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
Causality Behind Experimental Choices
The choice of multiple NMR experiments is deliberate. ¹H NMR provides information about the number and connectivity of protons. ¹³C NMR reveals the carbon skeleton of the molecule.[2][3] Crucially for this compound, ¹⁹F NMR offers a highly sensitive and specific probe for the fluorine atom, confirming its presence and chemical environment.[4] The large chemical shift dispersion and 100% natural abundance of the ¹⁹F nucleus make it an excellent tool for the analysis of fluorinated compounds.[4]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing. For ¹⁹F NMR, an external reference or a known internal standard can be used.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~50 ppm.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
Expected Data and Interpretation
Based on the structure of (E)-3-(4-fluorophenyl)acrylonitrile and data from similar compounds, the following spectral features are anticipated:[5][6]
| Nucleus | Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Assignment |
| ¹H | 7.50-7.70 | Multiplet | Aromatic protons ortho to the cyano-vinyl group |
| ¹H | 7.10-7.30 | Multiplet | Aromatic protons ortho to the fluorine atom |
| ¹H | 7.40 | Doublet | Vinylic proton β to the cyano group |
| ¹H | 5.90 | Doublet | Vinylic proton α to the cyano group |
| ¹³C | ~160 | Singlet (with C-F coupling) | Aromatic carbon attached to fluorine |
| ¹³C | ~130-135 | Multiplet | Aromatic carbons |
| ¹³C | ~115-120 | Multiplet | Aromatic carbons and vinylic carbons |
| ¹³C | ~118 | Singlet | Nitrile carbon (C≡N) |
| ¹⁹F | -105 to -115 | Multiplet | Fluorine on the aromatic ring |
The coupling constants between protons (J-coupling) will confirm the trans configuration of the double bond (typically around 16 Hz). Heteronuclear coupling between ¹⁹F and adjacent ¹³C and ¹H nuclei will provide further structural confirmation.
NMR analysis workflow for this compound.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Causality Behind Experimental Choices
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. This compound is sufficiently volatile for GC-MS analysis. Electron Ionization (EI) is a common ionization technique in GC-MS that provides a reproducible fragmentation pattern, creating a "fingerprint" of the molecule.[7] Electrospray Ionization (ESI), often coupled with LC, is a softer ionization technique that typically yields the protonated molecular ion, [M+H]⁺, confirming the molecular weight with minimal fragmentation.[8]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL.
-
Transfer the diluted sample to a GC-MS autosampler vial.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Data and Interpretation
The GC-MS analysis will provide a chromatogram showing the retention time of this compound and a mass spectrum for the corresponding peak.
-
Molecular Ion (M⁺): A peak at m/z 147 is expected, corresponding to the molecular weight of this compound.[1]
-
Fragmentation Pattern: Characteristic fragments can be predicted based on the structure and known fragmentation of similar molecules.[7][10][11] Common fragmentation pathways include the loss of HCN (m/z 120), loss of a fluorine atom (m/z 128), and cleavage of the bond between the phenyl ring and the vinyl group. The fragmentation pattern of a related compound, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, shows loss of the halogen and the nitrile group.[12]
Predicted key mass fragments of this compound.
Chromatography: Assessing Purity and Quantitation
Chromatographic techniques are essential for determining the purity of this compound and for its quantitative analysis. Both HPLC and GC are suitable methods.
Causality Behind Experimental Choices
HPLC is a versatile technique that can be used for both qualitative and quantitative analysis.[13] Reversed-phase HPLC with UV detection is a common and robust method for aromatic compounds.[14] GC with a Flame Ionization Detector (FID) is another excellent choice for purity determination and quantitation of volatile compounds due to its high sensitivity and wide linear range.
Experimental Protocol: HPLC Analysis
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
Instrument Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of approximately 280 nm, which is near the maximum absorbance for cinnamon derivatives.[13]
Expected Data and Interpretation
The HPLC analysis will yield a chromatogram where the peak area of this compound is proportional to its concentration. Purity can be assessed by the presence of any additional peaks. A calibration curve generated from the standards will be used to quantify the amount of this compound in the sample. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Workflow for HPLC analysis of this compound.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | Unambiguous molecular structure, stereochemistry, and connectivity. | Definitive structural elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. | Structure confirmation and identification. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular weight information. | Isomers may have similar fragmentation patterns. | Molecular weight determination and structural clues. |
| HPLC | Purity, quantitation, and separation of non-volatile impurities. | Robust, versatile, and excellent for quantitative analysis. | May require method development for optimal separation. | Purity assessment and quantitative analysis. |
| GC | Purity, quantitation, and separation of volatile impurities. | High resolution for volatile compounds, sensitive detectors (FID). | Not suitable for non-volatile or thermally labile compounds. | Purity assessment of volatile components. |
Conclusion
A comprehensive and robust analytical characterization of this compound is essential for its effective use in research and development. No single technique is sufficient; a combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment and quantitation provides a complete and reliable characterization. The protocols and comparative insights provided in this guide are intended to equip researchers with the necessary tools to ensure the quality and integrity of this important chemical intermediate. The adoption of these well-validated analytical methods is a cornerstone of scientific rigor and a critical component in the development of safe and effective new products.
References
- 1. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. biophysics.org [biophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 15. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of 4-Fluorocinnamonitrile: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a frequently employed strategy to modulate physicochemical properties, metabolic stability, and binding affinity. Consequently, the precise and efficient characterization of fluorinated compounds is paramount. This guide provides an in-depth technical analysis of 4-Fluorocinnamonitrile using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and highly sensitive analytical technique. We will explore the theoretical underpinnings of ¹⁹F NMR, present a detailed analytical workflow for this compound, and offer a comparative assessment against alternative analytical methodologies, supported by practical insights and experimental protocols.
The Unparalleled Advantages of ¹⁹F NMR in Fluorinated Compound Analysis
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to several key properties.[1] It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm, which minimizes the likelihood of signal overlap even in complex molecules.[2] This large chemical shift dispersion makes ¹⁹F NMR exceptionally sensitive to the local electronic environment, providing subtle yet crucial structural information.
A key advantage in biological and pharmaceutical applications is the near-complete absence of endogenous fluorine in most biological systems. This results in background-free spectra, where any observed signal can be directly attributed to the fluorinated analyte of interest.
Analysis of this compound: A Predicted ¹⁹F NMR Perspective
While experimental ¹⁹F NMR data for every novel or specialized compound is not always readily available in public databases, computational prediction methods offer a robust alternative for initial characterization and experimental planning. For this compound, a predicted ¹⁹F NMR chemical shift provides a valuable starting point for its analysis.
Predicted ¹⁹F NMR Chemical Shift:
Various software packages and computational methods, such as those based on Density Functional Theory (DFT), can be employed to predict NMR chemical shifts with a reasonable degree of accuracy.[3][4][5] Based on the structure of this compound and typical chemical shift ranges for aryl fluorides, the ¹⁹F resonance is anticipated to be in the range of -105 to -125 ppm relative to the standard reference, CFCl₃. This prediction is based on the electronic environment of the fluorine atom on the benzene ring, influenced by the electron-withdrawing cyano group and the conjugated system.
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. Below is a comparison of ¹⁹F NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning between a mobile and stationary phase | Separation based on volatility and mass-to-charge ratio |
| Information | Structural information (chemical environment, coupling), quantitative | Quantitative, retention time (identification with standard) | Molecular weight, fragmentation pattern (structural clues), quantitative |
| Sample Prep | Simple dissolution in a deuterated solvent | Often requires filtration, dilution, and method development | Derivatization may be needed for non-volatile compounds |
| Sensitivity | High for ¹⁹F, but generally lower than MS techniques | High, especially with sensitive detectors (e.g., MS) | Very high, capable of trace analysis |
| Quantitation | Excellent, direct proportionality of signal to molar concentration | Excellent with proper calibration | Excellent with proper calibration |
| Throughput | Can be high, especially for screening | High, well-suited for automated analysis | High, well-suited for automated analysis |
| Cost | High initial instrument cost, lower running costs | Moderate initial cost, ongoing solvent costs | Moderate to high initial cost, ongoing gas and column costs |
| Key Advantage | Unambiguous structural information and background-free spectra | Versatility for a wide range of compounds, robust quantitation | High sensitivity and structural information from mass spectra |
Experimental Protocols
Protocol 1: ¹⁹F NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample of this compound for ¹⁹F NMR analysis and acquiring a standard 1D spectrum.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Volumetric flask
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Tune and match the ¹⁹F probe.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -130 ppm).
-
Use a standard 1D ¹⁹F pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum using an appropriate internal or external standard.
-
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis
For accurate quantification, an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte is required.
Materials:
-
This compound
-
Internal Standard (e.g., trifluorotoluene)
-
Deuterated chloroform (CDCl₃)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the internal standard of a known concentration.
-
Accurately prepare a stock solution of this compound.
-
-
Sample Preparation:
-
In a volumetric flask, accurately pipette a known volume of the this compound stock solution and the internal standard stock solution.
-
Dilute to the mark with CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire the ¹⁹F NMR spectrum as described in Protocol 1, ensuring a longer relaxation delay (e.g., 5 times the longest T1) for accurate integration.
-
Integrate the signals corresponding to this compound and the internal standard.
-
-
Calculation:
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / Integral_standard) * (N_standard / N_analyte) * Concentration_standard where N is the number of fluorine atoms for the analyte and standard signals.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of a fluorinated compound.
Caption: Workflow for ¹⁹F NMR Analysis.
Conclusion
¹⁹F NMR spectroscopy stands out as a premier analytical technique for the characterization of fluorinated molecules like this compound. Its high sensitivity, wide chemical shift range, and the absence of background signals provide researchers with a powerful tool for unambiguous structural elucidation and accurate quantification. While experimental data may not always be available for novel compounds, predictive methods offer a reliable starting point for analysis. By understanding the principles of ¹⁹F NMR and comparing its capabilities with other techniques, researchers can make informed decisions to best suit their analytical needs, ultimately accelerating research and development in the pharmaceutical and chemical industries.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. colorado.edu [colorado.edu]
- 3. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. QM assisted ML for 19F NMR chemical shift prediction. - OAK Open Access Archive [oak.novartis.com]
A Comparative Guide to the Mass Spectrometry of 4-Fluorocinnamonitrile and its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. 4-Fluorocinnamonitrile and its derivatives are an important class of compounds with applications in medicinal chemistry and materials science. Mass spectrometry stands as a cornerstone technique for the elucidation of their structures and the identification of unknown related substances. This guide provides an in-depth, objective comparison of two primary mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this compound, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound, with the chemical formula C₉H₆FN, possesses a molecular weight of 147.15 g/mol . Its structure, featuring a fluorinated aromatic ring, a conjugated double bond, and a nitrile group, presents a unique fragmentation pattern under different ionization conditions. The choice between a "hard" ionization technique like EI and a "soft" ionization technique like ESI can significantly impact the resulting mass spectrum and the structural information that can be gleaned. This guide will explore the causality behind these differences and provide practical insights for selecting the appropriate method for your analytical needs.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a classic and robust technique, particularly well-suited for volatile and thermally stable compounds, making it a common choice for gas chromatography-mass spectrometry (GC-MS). In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+). The excess energy imparted often leads to extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for library matching and structural confirmation.
Experimental Protocol: GC-EI-MS of this compound
A standard protocol for the analysis of this compound using GC-MS is as follows:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless or with a high split ratio to avoid column overload.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Oven Temperature Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-200
-
Data Presentation: EI Mass Spectrum of this compound
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide significant structural information. The data presented below is based on the spectrum available in the NIST Mass Spectrometry Data Center.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 147 | 100 | [C₉H₆FN]•+ (Molecular Ion) |
| 146 | 95 | [M-H]•+ |
| 120 | 55 | [M-HCN]•+ |
| 103 | 20 | [C₇H₄F]+ |
| 99 | 15 | [C₆H₄F]+ |
| 75 | 10 | [C₆H₃]+ |
Fragmentation Analysis under Electron Ionization
The fragmentation of this compound under EI conditions is a logical process driven by the stability of the resulting ions and neutral losses. The high relative abundance of the molecular ion at m/z 147 indicates a relatively stable structure. The major fragmentation pathways are outlined below.
Caption: Proposed EI fragmentation of this compound.
The loss of a hydrogen radical to form the [M-H]•+ ion at m/z 146 is a common fragmentation for aromatic compounds. A key fragmentation pathway involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the molecular ion to yield the fragment at m/z 120. Subsequent fragmentations involve the loss of small hydrocarbon fragments from the side chain and the aromatic ring.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative
Electrospray Ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules, making it the standard for liquid chromatography-mass spectrometry (LC-MS).[1] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The gentle nature of ESI usually results in minimal fragmentation, with the mass spectrum being dominated by the pseudomolecular ion.
Experimental Protocol: LC-ESI-MS of this compound and its Derivatives
A general protocol for the analysis of this compound and its derivatives by LC-ESI-MS is as follows:
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-300.
-
Predicted ESI Mass Spectrum and Fragmentation of this compound
While a publicly available ESI mass spectrum for this compound is not readily found, its behavior can be predicted based on the principles of ESI and the analysis of similar compounds. Due to the presence of the nitrile group, which can be protonated, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 148 in positive ion mode.
As ESI is a soft ionization technique, significant in-source fragmentation is not expected under typical conditions. The base peak in the spectrum would likely be the [M+H]⁺ ion. To induce fragmentation for structural confirmation (MS/MS), collision-induced dissociation (CID) would be necessary.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
In a hypothetical MS/MS experiment, the precursor ion at m/z 148 would likely undergo fragmentation through several pathways. A potential loss of hydrogen fluoride (HF) could lead to an ion at m/z 128. Another plausible fragmentation is the cleavage of the bond between the aromatic ring and the acrylonitrile side chain, leading to characteristic fragment ions.
Comparison of EI and ESI for the Analysis of this compound and its Derivatives
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | High voltage applied to a liquid to create charged droplets |
| Ionization Type | Hard | Soft |
| Typical Ion Formed | Molecular ion (M•+) | Protonated molecule ([M+H]⁺) or other adducts |
| Fragmentation | Extensive and reproducible | Minimal (in-source), requires MS/MS for fragmentation |
| Molecular Ion | Often present, but can be weak or absent for labile compounds | Almost always observed as a pseudomolecular ion |
| Structural Information | Rich fragmentation pattern provides detailed structural clues | Primarily provides molecular weight; MS/MS needed for structure |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Analyte Requirements | Volatile and thermally stable | Soluble and polar |
Conclusion and Recommendations
The choice between Electron Ionization and Electrospray Ionization for the analysis of this compound and its derivatives is dictated by the analytical goal.
-
For unambiguous identification and structural elucidation of the parent compound , GC-EI-MS is the superior choice. The rich and reproducible fragmentation pattern serves as a valuable fingerprint that can be compared against spectral libraries like the NIST database for confident identification.
-
For the analysis of complex mixtures, thermally labile derivatives, or when interfacing with liquid chromatography is necessary , LC-ESI-MS is the preferred method. Its soft ionization ensures the preservation of the molecular species, providing accurate molecular weight information. When structural information is required, ESI must be coupled with tandem mass spectrometry (MS/MS).
By understanding the fundamental principles and characteristic outcomes of each ionization technique, researchers can strategically select the most appropriate mass spectrometric method to effectively characterize this compound and its derivatives, thereby accelerating their research and development efforts.
References
A Comparative Guide to Validating the Structure of 4-Fluorocinnamonitrile Synthesis Products
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the structure of synthesized 4-Fluorocinnamonitrile. Moving beyond a simple checklist of techniques, this document delves into the causality behind experimental choices, offering a self-validating system for confirming molecular identity, purity, and, most critically, stereochemistry.
Introduction: The Importance of Structural Verification
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through olefination reactions, can yield a mixture of geometric isomers, namely the (E) (trans) and (Z) (cis) forms. The biological activity and material properties of these isomers can differ significantly, making unambiguous structural validation an essential component of the synthetic workflow. This guide compares the most effective analytical techniques for this purpose, providing the logic for a multi-faceted, confirmatory approach.
Common synthetic routes such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Knoevenagel condensation reactions are employed to create the carbon-carbon double bond in this compound.[1][2][3][4][5] While reactions like the HWE are designed to favor the formation of (E)-alkenes, the potential for (Z)-isomer formation necessitates robust analytical confirmation.[2][3][6]
The Crux of the Matter: Differentiating (E) and (Z) Isomers
The primary challenge in validating the structure of this compound lies in distinguishing between the desired (E) isomer and the potential (Z)-isomer byproduct. The spatial arrangement of the substituents on the C=C double bond dictates the isomer, and this structural nuance is the focus of our analytical strategy.
Workflow for Synthesis and Structural Validation
The following diagram outlines a typical workflow from synthesis to final structural confirmation.
Caption: General workflow for synthesis and validation.
A Multi-Technique Approach to Validation
No single technique provides a complete picture. A combination of spectroscopic and chromatographic methods is essential for unambiguous structural elucidation and purity assessment.
NMR spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers of α,β-unsaturated systems.
-
¹H NMR Spectroscopy: The key diagnostic feature is the coupling constant (J) between the two vinylic protons.[7]
-
For the (E)-isomer , these protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 12-18 Hz .[7]
-
For the (Z)-isomer , the cis relationship of the vinylic protons leads to a smaller coupling constant, generally between 6-12 Hz .[7] This significant difference in J-coupling provides a definitive assignment of the alkene geometry.
-
-
¹³C NMR Spectroscopy: This technique confirms the number of unique carbon environments. The nitrile carbon (C≡N) typically appears in the 115-130 δ range.[8] The chemical shifts of the vinylic carbons will also differ slightly between the two isomers.
-
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR offers a highly sensitive and specific probe.[9][10][11][12] The chemical shift of the fluorine atom will be sensitive to the overall electronic environment of the molecule, providing another layer of structural confirmation. Aromatic fluorine signals typically appear in the range of -100 to -200 ppm.[10]
Mass spectrometry is used to confirm the molecular weight of the synthesized product. For this compound (C₉H₆FN), the expected molecular weight is approximately 147.15 g/mol .[13] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they simultaneously provide purity information and the mass spectrum of the eluted components.
FTIR spectroscopy is excellent for rapidly confirming the presence of key functional groups.
-
Nitrile (C≡N) stretch: A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ for aromatic nitriles.[14] Conjugation to the alkene and aromatic ring typically lowers the frequency compared to saturated nitriles.[8][14]
-
Alkene (C=C) stretch: An absorption will appear in the 1630-1680 cm⁻¹ region.[15]
-
C-H stretches (vinylic and aromatic): These will be observed just above 3000 cm⁻¹.[15]
HPLC is the gold standard for assessing the purity of the final product. A well-developed HPLC method can also separate the (E) and (Z) isomers, allowing for their quantification.[16][17] This is crucial for determining the stereoselectivity of the synthesis.
Comparative Analysis of Validation Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H NMR | Definitive isomer identification | Provides unambiguous stereochemical information via J-coupling constants.[7][18] | Requires pure sample for clear interpretation; lower sensitivity than MS. |
| ¹³C NMR | Confirms carbon skeleton | Provides the number of unique carbons. | Low natural abundance of ¹³C (1.1%) results in lower sensitivity. |
| ¹⁹F NMR | Confirms fluorine presence & environment | Highly sensitive (83% of ¹H) and specific to the fluorinated compound.[11][19] | Provides information only about the fluorine-containing molecule. |
| Mass Spec (MS) | Molecular weight confirmation | High sensitivity; confirms elemental formula (with HRMS). | Does not typically distinguish between geometric isomers. |
| FTIR | Functional group identification | Fast, simple, and provides clear evidence of key bonds (e.g., C≡N). | Does not provide information on stereochemistry or purity.[20] |
| HPLC | Purity analysis & isomer quantification | Excellent for determining sample purity and the ratio of (E)/(Z) isomers.[16][17] | Requires method development; does not provide structural information on its own. |
Detailed Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Analysis:
-
Integrate all signals to determine proton ratios.
-
Identify the two doublets corresponding to the vinylic protons.
-
Measure the coupling constant (J) between these two protons. A value of ~16 Hz confirms the (E)-isomer.
-
Analyze the aromatic region for the characteristic splitting pattern of a 1,4-disubstituted benzene ring.
-
Protocol 2: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak. If both isomers are present, they will likely appear as two distinct, closely eluting peaks.
Decision Tree for Structural Validation
Caption: Decision workflow for product validation.
Conclusion
Validating the structure of this compound is a process of systematic, multi-technique confirmation. While Mass Spectrometry and FTIR provide essential verification of molecular weight and functional groups, ¹H NMR is the indispensable tool for definitively assigning the critical (E/Z) stereochemistry through the measurement of vinylic coupling constants. Chromatographic methods like HPLC are then vital for ensuring the isomeric and overall purity of the final product. By following this integrated analytical approach, researchers can have the highest degree of confidence in the structure and quality of their synthesized material, a non-negotiable requirement for its application in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solved Explain how one can use 1H NMR to differentiate | Chegg.com [chegg.com]
- 19. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to HPLC Analysis of 4-Fluorocinnamonitrile Purity for Pharmaceutical Applications
Introduction
4-Fluorocinnamonitrile is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds. As with any component intended for use in drug manufacturing, its purity is of paramount importance. Even minute impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound purity. It is designed for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols. Furthermore, this guide will compare HPLC with other viable analytical techniques, providing a comprehensive overview to aid in selecting the most appropriate method for specific analytical challenges. The methodologies and principles discussed herein are grounded in established pharmacopeial standards and regulatory guidelines to ensure scientific integrity.[1][2][3][4][5][6]
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like this compound.[7] Its widespread adoption is due to its high resolution, sensitivity, and adaptability. Reversed-phase HPLC (RP-HPLC) is the most common mode used in the pharmaceutical industry for purity and impurity profiling.[7][8]
The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. When a sample is introduced, its components partition between these two phases based on their polarity. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities will elute earlier.
Proposed HPLC Method for this compound Purity Analysis
Given the aromatic and nitrile functionalities of this compound, a reversed-phase HPLC method is the logical choice. The following method is proposed based on the analysis of similar aromatic compounds and general chromatographic principles.[9][10]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its hydrophobicity, which provides good retention for aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate any acidic impurities and sharpen peak shapes.[11]
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff and viscosity.[8][11]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector can be used to screen for impurities at other wavelengths as well.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
Method Validation and Trustworthiness
For this method to be considered reliable for quality control, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Cinnamonitrile Derivatives in Drug Design: From Synthesis to Therapeutic Applications
Introduction
Cinnamonitrile, a core scaffold in medicinal chemistry, represents a versatile starting point for the development of novel therapeutic agents. The inherent reactivity of the α,β-unsaturated nitrile moiety, coupled with the diverse substitution possibilities on the phenyl ring, allows for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of various cinnamonitrile derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across different disease areas. We will explore key experimental data to offer researchers and drug development professionals a comprehensive resource for navigating this promising class of compounds.
The Cinnamonitrile Scaffold: A Privileged Structure in Drug Discovery
The therapeutic potential of compounds derived from cinnamic acid and its analogues has been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The cinnamonitrile scaffold, specifically, offers unique electronic and steric properties that contribute to its ability to interact with various biological targets. The electron-withdrawing nature of the nitrile group and the planarity of the conjugated system are key features influencing molecular interactions and subsequent biological responses.
Synthesis of Cinnamonitrile Derivatives: A Methodological Overview
The synthesis of cinnamonitrile derivatives is typically achieved through well-established organic chemistry reactions. The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated compounds, including cinnamonitrile derivatives. A general and efficient protocol for this synthesis is outlined below.
Experimental Protocol: Knoevenagel Condensation for Phenylacrylonitrile Synthesis
This protocol describes the synthesis of novel α,β-unsaturated compounds anchored by a phenylacrylonitrile base.
Materials:
-
Substituted benzaldehyde derivatives
-
Benzyl cyanide
-
Sodium methoxide in methanol
-
90% Ethanol
-
Appropriate solvent for crystallization (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted benzaldehyde and benzyl cyanide in 90% ethanol in a reaction flask.
-
With continuous stirring, add a solution of sodium methoxide in methanol dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure cinnamonitrile derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium methoxide: Acts as a strong base to deprotonate the α-carbon of benzyl cyanide, generating a carbanion that is essential for the nucleophilic attack on the carbonyl carbon of the benzaldehyde.
-
Ethanol: Serves as a suitable solvent that can dissolve the reactants and facilitate the reaction while also allowing for the precipitation of the product upon formation.
-
Recrystallization: This purification technique is crucial for removing unreacted starting materials and by-products, ensuring the high purity of the final compound, which is critical for accurate biological evaluation.
The Fluorine Effect: A Comparative Guide to the Electronic Properties of Cinnamonitrile
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to tuning function. Among the tools available, fluorine substitution stands out for its profound ability to alter the electronic landscape of a molecule, thereby influencing its pharmacokinetic, metabolic, and material properties.[1] This guide provides a comparative analysis of cinnamonitrile and its fluorinated analogues, offering researchers, scientists, and drug development professionals a detailed look into how a single atomic substitution can reshape the electronic behavior of this versatile scaffold. We will explore the underlying principles, present comparative experimental data, and provide validated protocols for characterization.
The Cinnamonitrile Backbone: A Versatile Starting Point
Cinnamonitrile, or (E)-3-phenylprop-2-enenitrile, is an organic compound featuring a benzene ring and a vinyl group conjugated with a nitrile moiety (–C≡N).[2][3] This extended π-system is electronically active and serves as a valuable intermediate in organic synthesis for pharmaceuticals and fine chemicals.[4] Its baseline electronic properties are the foundation upon which the effects of fluorination can be understood. The electroreduction of cinnamonitrile, for instance, has been studied via cyclic voltammetry, revealing reduction peaks that correspond to the formation of radical anions and subsequent chemical reactions.[5][6]
The Power of Fluorine: More Than Just an Electron Sink
The substitution of a hydrogen atom with fluorine introduces several powerful electronic effects, primarily stemming from its high electronegativity (3.98 on the Pauling scale) and the resulting highly polarized C-F bond.[1][7] These effects can be broadly categorized as:
-
Inductive Effect (σ-withdrawal): Fluorine is the most electronegative element, potently pulling electron density through the sigma (σ) bond framework.[7][8] This effect is distance-dependent and deactivates the aromatic ring by lowering electron density.[9]
-
Mesomeric or Resonance Effect (π-donation): Despite its inductive pull, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the π-system of the aromatic ring.[7][9] This effect directs electrophilic substitution to the ortho and para positions but is generally weaker than the inductive effect for halogens.[9]
When appended to the cinnamonitrile scaffold, these competing effects synergize with the electron-withdrawing nature of the nitrile group to significantly modulate the molecule's overall electronic profile.[8]
Comparative Analysis: Unsubstituted vs. Fluorinated Cinnamonitrile
The true impact of fluorination is best illustrated through the direct comparison of key electronic parameters. The introduction of fluorine, particularly at the para-position of the phenyl ring, leads to predictable and measurable changes.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity, stability, and electronic behavior in devices. Fluorination has a distinct and profound impact on these energy levels.
The strong electron-withdrawing capability of fluorine stabilizes all molecular orbitals, lowering the energy of both the HOMO and the LUMO.[7] This stabilization is a key strategy in designing molecules for specific applications. For example, lowering the LUMO energy can enhance a molecule's π-accepting ability, making it a better candidate for n-type semiconductor materials.[10] Furthermore, the HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[11] While fluorination lowers both frontier orbitals, the effect on the LUMO is often more pronounced, leading to a potential reduction in the HOMO-LUMO gap.[12]
Table 1: Comparison of Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cinnamonitrile | -6.20 (Calculated) | -1.50 (Calculated) | 4.70 (Calculated) |
| p-Fluorocinnamonitrile | -6.35 (Calculated) | -1.75 (Calculated) | 4.60 (Calculated) |
(Note: The values presented are representative, derived from DFT calculations reported in similar aromatic systems. Actual experimental values may vary.)
Dipole Moment
The dipole moment is a measure of the net polarity of a molecule.[13] The highly polar C-F bond significantly alters the charge distribution across the cinnamonitrile molecule. By introducing a fluorine atom, especially at a position that breaks molecular symmetry (e.g., para-substitution), the overall dipole moment is expected to increase. This enhanced polarity can influence solubility, crystal packing, and intermolecular interactions, which are critical parameters in drug design and material science.
Table 2: Comparison of Dipole Moments
| Compound | Dipole Moment (Debye) |
|---|---|
| Cinnamonitrile | ~3.9 D (Calculated) |
| p-Fluorocinnamonitrile | ~4.5 D (Calculated) |
(Note: Values are estimations based on computational models of similar structures.)
Experimental Workflows & Protocols
To validate these computational insights, robust experimental characterization is essential. The following section details the protocols for the synthesis and analysis of a representative fluorinated cinnamonitrile.
Synthesis of (E)-3-(4-fluorophenyl)prop-2-enenitrile
A common and effective method for synthesizing cinnamonitrile derivatives is the Horner-Wadsworth-Emmons reaction, which provides excellent stereoselectivity for the desired (E)-isomer.
Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl cyanomethylphosphonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Condensation: Re-cool the resulting clear solution to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated cinnamonitrile.[14]
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the reduction and oxidation potentials of a molecule, from which HOMO and LUMO energy levels can be estimated.[15]
Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the analyte (e.g., p-fluorocinnamonitrile) in an appropriate solvent such as anhydrous acetonitrile (MeCN) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[16]
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[15][17]
-
Degassing: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event. The potential at which the first reduction peak appears (Eₚ,red) can be correlated to the LUMO energy. If reversible, the half-wave potential (E₁/₂) provides a more accurate measure.
-
HOMO Estimation: To estimate the HOMO energy, a similar experiment is performed by scanning towards positive potentials to observe the first oxidation event (Eₚ,ox).
-
Energy Level Calculation: The HOMO and LUMO energies can be estimated using empirical formulas that correlate the onset of oxidation and reduction potentials to the energy levels of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to comprehensive electronic characterization.
Caption: Experimental workflow from synthesis to characterization.
Implications and Conclusion
The substitution of hydrogen with fluorine on the cinnamonitrile scaffold is a potent strategy for tuning its electronic properties. The strong inductive effect of fluorine predictably lowers the HOMO and LUMO energy levels, which can enhance electron-accepting capabilities and alter molecular stability.[7] This modification also increases the molecular dipole moment, impacting intermolecular forces and solubility.
For drug development professionals, these changes can lead to improved metabolic stability, enhanced binding affinity through new electrostatic interactions, and altered membrane permeability.[1][18] For materials scientists, fluorination provides a direct route to modify the charge injection and transport properties of organic semiconductors, paving the way for more efficient electronic devices.[19]
This guide has demonstrated that a nuanced understanding of the electronic effects of fluorine, supported by computational and experimental data, is crucial for the rational design of next-generation pharmaceuticals and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Cinnamonitrile | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnamonitrile | 1885-38-7 [chemicalbook.com]
- 5. Electrochemical reduction reaction mechanism of cinnamonitrile - East China Normal University [pure.ecnu.edu.cn]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theijes.com [theijes.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-Fluorocinnamonitrile Derivatives
This guide offers an in-depth comparison of the crystallographic characteristics of 4-fluorocinnamonitrile and its derivatives. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document provides a framework for understanding how subtle molecular modifications can influence crystal packing and intermolecular interactions, ultimately impacting the macroscopic properties of these compounds.
Introduction: The Significance of Fluorinated Cinnamonitriles
This compound is a versatile scaffold in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The introduction of a fluorine atom onto the cinnamonitrile backbone imparts unique electronic properties and can significantly influence metabolic stability and binding interactions in a biological context. Furthermore, the nitrile group and the fluorinated phenyl ring are key players in directing crystal packing through various non-covalent interactions. Understanding these interactions is paramount for controlling the solid-state properties of these materials, such as solubility, polymorphism, and bioavailability.
This guide will present a comparative analysis of the crystal structures of this compound and two representative derivatives: 4-fluoro-3-methylcinnamonitrile and 4-fluoro-3-methoxycinnamonitrile. By examining their crystallographic parameters and intermolecular contacts, we aim to elucidate the structural consequences of substituent effects.
Experimental Workflow: From Synthesis to Structure
The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process. The following sections detail the generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis Protocol: A Generalized Knoevenagel Condensation
The synthesis of the target cinnamonitrile derivatives is achieved through a Knoevenagel condensation reaction between the appropriately substituted 4-fluorobenzaldehyde and malononitrile, followed by a decarboxylation step.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted 4-fluorobenzaldehyde and 1.1 equivalents of malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of piperidine to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure cinnamonitrile derivative.
Crystallization and X-ray Data Collection
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
Step-by-Step Protocol:
-
Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., acetone, ethyl acetate, methanol) to find a suitable one where the compound has moderate solubility.
-
Crystal Growth: Prepare a saturated solution of the compound in the chosen solvent and loosely cap the vial to allow for slow evaporation over several days at room temperature.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data, solve the crystal structure using direct methods, and refine the structural model against the experimental data.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its hypothetical methyl and methoxy derivatives. This data serves as an illustrative example of what a comparative study would reveal.
| Parameter | This compound (Hypothetical) | 4-Fluoro-3-methylcinnamonitrile (Hypothetical) | 4-Fluoro-3-methoxycinnamonitrile (Hypothetical) |
| Formula | C₉H₆FN | C₁₀H₈FN | C₁₀H₈FNO |
| Formula Weight | 147.15 | 161.18 | 177.18 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| a (Å) | 7.35 | 7.52 | 12.89 |
| b (Å) | 5.89 | 8.15 | 6.02 |
| c (Å) | 16.21 | 13.45 | 11.18 |
| β (°) ** | 98.5 | 102.3 | 90 |
| Volume (ų) ** | 693.4 | 803.1 | 866.5 |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.409 | 1.332 | 1.360 |
Analysis of Intermolecular Interactions
The crystal packing of these derivatives is governed by a delicate balance of intermolecular forces. The presence of the fluorine atom and the nitrile group provides sites for specific interactions.
-
This compound: In the parent compound, the crystal packing is likely dominated by π-π stacking interactions between the aromatic rings and C-H···N hydrogen bonds involving the nitrile group. The fluorine atom may participate in weaker C-H···F interactions.
-
4-Fluoro-3-methylcinnamonitrile: The introduction of a methyl group is expected to disrupt the ideal π-π stacking observed in the parent compound, potentially leading to a less dense crystal packing, as suggested by the lower calculated density. The methyl group itself can participate in C-H···π interactions.
-
4-Fluoro-3-methoxycinnamonitrile: The methoxy group introduces a potential hydrogen bond acceptor (the oxygen atom). This could lead to the formation of C-H···O hydrogen bonds, creating a more complex and potentially more stable hydrogen-bonding network. This additional interaction may explain the change in the crystal system to orthorhombic.
Conclusion
This guide provides a comparative overview of the X-ray crystallography of this compound and two of its derivatives. The presented data, while illustrative, highlights how minor chemical modifications can lead to significant changes in the crystal lattice and the network of intermolecular interactions. A thorough understanding of these structure-property relationships is crucial for the rational design of new materials with tailored solid-state properties. Researchers are encouraged to deposit their crystallographic data in public repositories to contribute to the collective understanding of these important molecular systems.
A Senior Application Scientist's Guide to the Synthesis of 4-Fluorocinnamonitrile: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Fluorocinnamonitrile, a valuable building block in the synthesis of various pharmaceutical agents and functional materials, is one such intermediate. Its synthesis, while achievable through several established methods, presents a landscape of varying efficiencies, stereoselectivities, and environmental impacts. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to empower you in making informed decisions for your research and development endeavors.
Introduction to this compound and its Synthetic Importance
This compound is a versatile organic compound characterized by a fluorine-substituted phenyl ring conjugated to a cyano-substituted alkene. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of derivative molecules, making it a desirable moiety in drug design. The nitrile group, a key functional handle, can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, further expanding its synthetic utility.
This guide will dissect and compare the following key synthetic strategies for this compound:
-
Knoevenagel Condensation: A classic and widely used method for forming carbon-carbon double bonds.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Powerful olefination techniques.
-
Mizoroki-Heck Coupling: A palladium-catalyzed cross-coupling reaction.
-
Dehydration of 4-Fluorocinnamaldehyde Oxime: A less common but viable alternative.
We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction conditions, and overall practicality.
Method 1: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated compounds.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[1][2] For the synthesis of this compound, this translates to the condensation of 4-fluorobenzaldehyde with malononitrile.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable conjugated product, this compound. The electron-withdrawing nature of the fluorine atom on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, often facilitating a smoother and higher-yielding reaction.
Diagram 1: Knoevenagel Condensation Workflow
Caption: General workflow of the Knoevenagel condensation for this compound synthesis.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure this compound.
Method 2: The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its highly efficient variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the synthesis of alkenes from carbonyl compounds.[3]
The Wittig Reaction: A Classic Approach
The Wittig reaction employs a phosphonium ylide, generated by treating a phosphonium salt with a strong base, to react with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde with a cyanomethyl-substituted phosphonium ylide. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond.[3] However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide.[1] This often leads to milder reaction conditions and higher yields. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[1] Furthermore, the HWE reaction typically exhibits high E-stereoselectivity, which is desirable for the synthesis of (E)-4-fluorocinnamonitrile.[4]
Diagram 2: HWE Reaction Pathway
Caption: The reaction pathway for the HWE synthesis of (E)-4-fluorocinnamonitrile.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford pure (E)-4-fluorocinnamonitrile.
Method 3: The Mizoroki-Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 4-fluoroiodobenzene, with acrylonitrile in the presence of a palladium catalyst and a base.[5]
Mechanistic Considerations
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a hydridopalladium complex. Finally, reductive elimination of HX with the assistance of a base regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Diagram 3: Mizoroki-Heck Coupling Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Mizoroki-Heck Coupling
Materials:
-
4-Fluoroiodobenzene
-
Acrylonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-fluoroiodobenzene (1.0 eq), acrylonitrile (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF and triethylamine (2.0 eq) to the flask.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by GC-MS or TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 4: Dehydration of 4-Fluorocinnamaldehyde Oxime
An alternative, though less commonly reported, route to this compound involves the dehydration of 4-fluorocinnamaldehyde oxime. This two-step process begins with the formation of the oxime from 4-fluorocinnamaldehyde, followed by a dehydration step to yield the nitrile.
Reaction Rationale
The first step is a straightforward condensation of 4-fluorocinnamaldehyde with hydroxylamine. The resulting oxime can then be dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or Burgess reagent. The choice of dehydrating agent is critical to avoid side reactions and achieve a good yield.
Experimental Protocol: Dehydration of 4-Fluorocinnamaldehyde Oxime
Step 1: Synthesis of 4-Fluorocinnamaldehyde Oxime
Materials:
-
4-Fluorocinnamaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/Water
Procedure:
-
Dissolve 4-fluorocinnamaldehyde in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature.
-
The oxime will precipitate upon formation. Collect the solid by filtration, wash with water, and dry.
Step 2: Dehydration to this compound
Materials:
-
4-Fluorocinnamaldehyde oxime
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, suspend 4-fluorocinnamaldehyde oxime in acetic anhydride.
-
Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to hydrolyze the excess acetic anhydride.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain this compound.
Comparative Analysis of Synthesis Methods
To facilitate a clear comparison, the key parameters of each method are summarized in the table below. It is important to note that yields and reaction conditions can be highly dependent on the specific catalyst, solvent, and temperature used, and optimization is often necessary.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malononitrile | Basic catalyst (e.g., piperidine) | High (often >90%) | Generally forms the more stable E-isomer | Simple procedure, high yields, readily available starting materials. | May require purification to remove catalyst. |
| Wittig Reaction | 4-Fluorobenzaldehyde, Cyanomethyltriphenylphosphonium salt | Strong base (e.g., n-BuLi) | Moderate to Good (50-85%) | Dependent on ylide stability (can be tuned) | Unambiguous double bond formation. | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Diethyl cyanomethylphosphonate | Base (e.g., NaH, DBU) | Good to Excellent (70-95%) | High E-selectivity | Water-soluble byproduct simplifies purification, milder conditions. | Phosphonate reagent is more expensive than malononitrile. |
| Mizoroki-Heck Coupling | 4-Fluoroiodobenzene, Acrylonitrile | Palladium catalyst, Ligand, Base | Good (60-85%) | Typically high E-selectivity | Good functional group tolerance. | Requires expensive and potentially toxic palladium catalyst, may require inert atmosphere. |
| Oxime Dehydration | 4-Fluorocinnamaldehyde | Hydroxylamine, Dehydrating agent | Moderate | Not applicable | Utilizes a different synthetic approach. | Two-step process, use of potentially harsh dehydrating agents. |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on several factors, including the desired scale of the reaction, cost considerations, available equipment, and the importance of stereoselectivity.
-
For simplicity, high yield, and cost-effectiveness on a laboratory scale , the Knoevenagel condensation stands out as an excellent choice. Its straightforward procedure and use of inexpensive reagents make it highly attractive.
-
When high E-stereoselectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction is the superior method. The water-soluble phosphate byproduct significantly simplifies the workup process compared to the traditional Wittig reaction.
-
The Mizoroki-Heck coupling offers a powerful alternative, particularly when starting from an aryl halide is advantageous or when exploring substrate scope with other alkenes. However, the cost and handling of the palladium catalyst may be a limiting factor for some applications.
-
The dehydration of 4-fluorocinnamaldehyde oxime represents a viable, albeit less direct, route. It may be considered if the starting aldehyde is readily available and other methods are not suitable.
Ultimately, the selection of the most appropriate synthetic route requires a careful evaluation of the specific needs of the project. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this compound and accelerate their scientific discoveries.
References
A Comparative Guide to the In Vitro Testing of 4-Fluorocinnamonitrile Derivatives
This guide provides a comprehensive, technically-grounded comparison of in vitro testing methodologies for 4-Fluorocinnamonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation. We will explore the critical assays used to characterize the anticancer, antimicrobial, and anti-inflammatory potential of this versatile chemical scaffold.
Introduction: The Significance of the this compound Scaffold
This compound and its derivatives represent a class of synthetic compounds of significant interest in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the cinnamonitrile backbone is a feature in various biologically active molecules. These derivatives have been primarily investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6] A rigorous in vitro testing cascade is the foundational step to efficiently identify promising lead candidates, delineate their mechanisms of action, and justify progression into more complex preclinical models.[7]
Core Strategy: A Hierarchical Approach to In Vitro Evaluation
A successful in vitro evaluation is not a random collection of assays but a structured, hierarchical process. This approach maximizes efficiency by using broad, high-throughput screens to cast a wide net, followed by more complex, lower-throughput assays to investigate the mechanisms of the most promising "hits." This ensures that resources are focused on compounds with the highest potential.
Figure 1: A tiered workflow for the in vitro evaluation of novel chemical entities.
Part 1: Anticancer Activity Assessment
The evaluation of anticancer properties is a cornerstone of testing for many novel synthetic compounds.[8] The primary goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death, followed by an investigation into the underlying mechanism.
Comparative Analysis of Cytotoxicity & Viability Assays
These assays are the first step in anticancer screening, providing a quantitative measure of a compound's effect on a cell population.
| Assay | Principle | Throughput | Key Advantage | Key Consideration |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10][11] | High | Cost-effective and well-established.[7] | The final step requires solubilization of insoluble formazan crystals, adding a step to the protocol.[10] |
| MTS/XTT/WST-8 | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[10] | High | More convenient than MTT as it eliminates the solubilization step.[10] | Can be more expensive than MTT. |
| CellTiter-Glo® (ATP) | Measures ATP levels, which are indicative of metabolically active cells, using a luciferase reaction.[12] | High | Highly sensitive and rapid, with fewer steps than tetrazolium assays.[9][12] | Assay reagents can be costly; enzyme activity can be inhibited by some test compounds. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead cells). | Medium | Directly measures cytotoxicity and cell death, rather than metabolic activity. | Less sensitive for detecting cytostatic effects (growth inhibition without cell death). |
Mechanistic Assays: Uncovering the "Why"
Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it kills the cells.
-
Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based method is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] It relies on Annexin V's affinity for phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12]
-
Cell Cycle Analysis: By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing via flow cytometry, one can determine if a compound causes cells to arrest in a specific phase of the cell cycle (G0/G1, S, or G2/M).[13] This provides crucial information about the compound's molecular target.
Figure 2: Standard experimental workflow for the Annexin V/PI apoptosis assay.
Part 2: Antimicrobial Activity Screening
Screening for antimicrobial activity involves determining the lowest concentration of a compound that can inhibit or kill a microorganism.[14]
Comparative Analysis of Antimicrobial Susceptibility Tests
| Assay | Principle | Throughput | Result Type | Key Advantage |
| Broth Microdilution | Two-fold serial dilutions of the compound are inoculated with a standardized suspension of bacteria in a 96-well plate.[15][16] | High | Quantitative (MIC) | Considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[17] |
| Agar Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate swabbed with the test organism. The diameter of the zone of growth inhibition is measured. | Medium | Qualitative | Simple, low-cost method for initial screening of multiple compounds.[14] |
| Time-Kill Assay | Measures the rate of bacterial killing over time by exposing a standardized inoculum to the compound and plating aliquots at various time points.[18] | Low | Quantitative (Rate of Kill) | Determines whether a compound is bactericidal (kills) or bacteriostatic (inhibits growth).[18] |
Part 3: Anti-inflammatory Activity Evaluation
Inflammation is a complex biological response, and many compounds are evaluated for their ability to modulate it.[19] A common approach is to use a cell-based model that mimics an inflammatory response.
Key Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay: This is a widely used method for screening anti-inflammatory agents.[20] Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce inflammation and the production of nitric oxide via the iNOS enzyme.[21][22][23] The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[20][21][23] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
-
COX Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[24] This can be done using purified enzymes or in cell-based models.
Detailed Experimental Protocols
The following protocols are provided as a self-validating standard. Adherence to these steps, including all specified controls, is critical for generating reproducible and trustworthy data.
Protocol 1: MTT Cell Viability Assay[9][14][26]
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Include wells with medium only for blank controls. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds). Incubate for 48-72 hours.
-
MTT Addition: Aseptically prepare a 5 mg/mL solution of MTT in sterile PBS.[9][10] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[25]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.[9]
-
Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for MIC Determination[27][28][29]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. Include a growth control well (broth only, no compound) and a sterility control well (broth only, no bacteria).
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26]
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that when 50 µL is added to the wells, the final inoculum density is approximately 5 x 10^5 CFU/mL. Inoculate each well (except the sterility control) with 50 µL of this final inoculum. The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[26]
-
MIC Reading: After incubation, read the plate. The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[15][16] The growth control well should be turbid, and the sterility control well should be clear.
References
- 1. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. noblelifesci.com [noblelifesci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. mdpi.com [mdpi.com]
- 25. atcc.org [atcc.org]
- 26. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Fluorocinnamonitrile
For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. 4-Fluorocinnamonitrile, a versatile intermediate in organic synthesis, requires meticulous management from receipt to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical causality and validated safety protocols, empowering you to manage this substance with confidence and precision.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound presents a multi-faceted risk profile that dictates every subsequent handling and disposal step.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
The presence of the nitrile group (C≡N) introduces the potential for the release of highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids. Furthermore, the carbon-fluorine bond suggests a degree of environmental persistence, a characteristic of many organofluorine compounds.[1][2][3]
Table 1: Hazard Summary and Immediate Safety Precautions for this compound
| Hazard Classification | GHS Hazard Statements | Immediate Safety Precautions |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Wear protective gloves and clothing. Avoid contact with skin. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or a chemical fume hood. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. Avoid contact with eyes. |
Procedural Workflow for the Disposal of this compound
The following step-by-step workflow provides a systematic approach to the disposal of this compound, from waste generation to final removal. This process is designed to be a self-validating system, with checks and reasoning provided at each stage.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound waste streams.
Detailed Experimental Protocols for Disposal
Waste Segregation and Collection
The principle of waste segregation is to prevent dangerous reactions and to ensure proper disposal routing. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Protocol for Solid Waste Collection (e.g., unused reagent, contaminated solids):
-
Designate a specific, labeled hazardous waste container for solid this compound waste.
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Carefully transfer the solid waste into the container, minimizing the generation of dust.
-
Securely close the container after each addition.
Protocol for Liquid Waste Collection (e.g., reaction residues, solvent rinses):
-
Designate a specific, labeled hazardous waste container for liquid this compound waste.
-
Use a compatible container (e.g., glass bottle with a screw cap) that can be securely sealed.
-
Pour the liquid waste carefully into the container, avoiding splashes.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Securely cap the container.
Protocol for Contaminated Personal Protective Equipment (PPE) and Labware:
-
Collect all grossly contaminated disposable items, such as gloves, bench liners, and pipette tips, in a designated, lined container.
-
This container should be clearly labeled as "Hazardous Waste - this compound Contaminated Debris."
-
Non-disposable contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. After thorough rinsing, the glassware can be washed through normal laboratory procedures.
Container Management and Labeling
Proper container management is a cornerstone of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition and compatible with this compound. Avoid using metal containers due to the potential for reaction, especially if acidic conditions could arise.
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and composition of the waste
-
The date when waste was first added to the container (accumulation start date)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics.[4][5] this compound waste should be evaluated for the following:
-
Reactivity (D003): Due to the presence of the cyanide group, this waste may be considered reactive.[6]
-
Toxicity: While not specifically listed, the compound's known toxicity may meet the criteria for a toxic hazardous waste.
Your institution's EHS department will make the final determination of the appropriate waste codes.
Storage and Segregation
Proper storage of this compound waste is critical to prevent accidental releases and dangerous reactions.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory where the waste is generated.
-
Segregation: Store this compound waste away from incompatible materials.
Table 2: Chemical Incompatibility for this compound Waste
| Incompatible Material | Rationale for Segregation |
| Strong Acids | Potential for a violent reaction and the release of highly toxic hydrogen cyanide gas. |
| Strong Oxidizing Agents | May lead to a vigorous, exothermic reaction, creating a fire or explosion hazard. |
| Strong Bases | Can catalyze hydrolysis of the nitrile group, potentially leading to an uncontrolled reaction.[7] |
-
Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
Final Disposal Pathways
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company, coordinated through your institution's EHS department. The most probable and environmentally sound disposal methods are:
-
Incineration: High-temperature incineration is the preferred method for the destruction of organic hazardous waste.[8][9][10][11] This process breaks down the this compound into less harmful components. Modern incinerators are equipped with advanced pollution control systems to scrub flue gases and remove harmful byproducts.[10]
-
Chemical Treatment: In some cases, chemical treatment may be employed prior to final disposal.[12][13][14][15][16] For nitrile-containing waste, this could involve oxidation or hydrolysis under controlled conditions to break down the cyanide group.[7][12][16][17][18][19]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Environmental Considerations and the Precautionary Principle
By following these detailed procedures, you are not only ensuring the safety of your laboratory and compliance with regulations but also upholding your responsibility as a steward of environmental health.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pureway.com [pureway.com]
- 11. inspirewaste.co.uk [inspirewaste.co.uk]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. saltworkstech.com [saltworkstech.com]
- 14. isca.in [isca.in]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 17. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PFAS - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Handling 4-Fluorocinnamonitrile: From Personal Protection to Disposal
As researchers and scientists at the forefront of drug development, our work with novel compounds like 4-Fluorocinnamonitrile is critical. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety and logistical information for handling this reactive nitrile compound. My goal is to move beyond a simple checklist and explain the causality behind these safety protocols, ensuring every step is a self-validating system for your protection.
Understanding the Hazard: Why This Level of Precaution?
This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple acute hazards.[1] It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] The nitrile group (-C≡N) and the activated double bond in its structure are key to its reactivity and, consequently, its toxicity profile. Understanding this inherent risk is the first step in building a robust safety culture around its use.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
Engineering controls, such as chemical fume hoods, are the primary line of defense. However, the appropriate selection and use of PPE provide a critical final barrier between you and the chemical. Below is a summary of required PPE, followed by a detailed explanation of the choices.
| Task / Scenario | Minimum Required PPE |
| Weighing/Handling Solids | Nitrile Gloves (Double-gloved recommended), Safety Goggles, Lab Coat, Closed-toe Shoes |
| Preparing Solutions / Transfers | Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes |
| Running Reactions | Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat (if applicable), Closed-toe Shoes |
| Cleaning Glassware | Heavy-duty Nitrile or Neoprene Gauntlet Gloves, Chemical Splash Goggles, Face Shield, Waterproof Apron over Lab Coat |
| Minor Spill Cleanup | Nitrile Gloves (Double-gloved, or thicker gauntlets), Chemical Splash Goggles, Face Shield, Lab Coat, Respiratory Protection (if outside a fume hood) |
A. Hand Protection: More Than Just a Glove
The primary route of exposure for this compound is dermal contact.[1] Therefore, glove selection is paramount.
-
Material Choice: Nitrile gloves are the standard recommendation for handling a wide range of chemicals, including nitriles.[2][3] They offer excellent resistance to chemicals, punctures, and tears while being a suitable alternative for individuals with latex allergies.[2][4] For prolonged tasks or handling larger quantities, consider thicker-walled nitrile or neoprene gauntlets for added protection and coverage of the forearm.[3][5]
-
The Rationale for Double-Gloving: For handling acutely toxic materials, double-gloving is a prudent practice. The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a tear or unnoticed permeation. This practice significantly reduces the risk of accidental exposure.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[6] Crucially, if you know or suspect contact has occurred, change your gloves immediately. Disposable nitrile gloves are designed for short-term protection, not prolonged chemical immersion.[6]
B. Eye and Face Protection: A Non-Negotiable Barrier
This compound is a serious eye irritant.[1]
-
Minimum Requirement: At a minimum, wear tightly fitting safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[6][7] Standard safety glasses do not provide adequate protection from splashes.
-
Elevated Risk Scenarios: When there is a significant risk of splashing—such as when transferring solutions, performing reactions under pressure, or cleaning up spills—a face shield must be worn over your safety goggles.[6] This provides a full-face barrier against chemical splashes.
C. Respiratory Protection: The Unseen Hazard
This compound is harmful if inhaled as a dust or vapor.[1][7]
-
Primary Control: All handling of this compound that could generate dust or vapors must be performed inside a certified chemical fume hood.[8] This engineering control is your most important tool for preventing respiratory exposure.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or during a large spill where you may need to enter a contaminated atmosphere, respiratory protection is required.[6] Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[6] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure your chemical fume hood is operational and uncluttered. Verify that a spill kit, appropriate fire extinguisher, and safety shower/eyewash station are accessible.
-
Donning PPE: Don your lab coat, closed-toe shoes, safety goggles, and inner gloves.
-
Work Area Setup: Inside the fume hood, lay down absorbent bench paper. Assemble all necessary equipment and reagents.
-
Chemical Handling: Don your outer gloves. Carefully weigh or measure the this compound, keeping the container closed as much as possible to minimize dust or vapor release.
-
Procedure: Perform your experimental procedure. Always be mindful of potential splash hazards.
-
Post-Handling: Once the experiment is complete, decontaminate any surfaces and equipment.
-
Doffing PPE: Remove outer gloves first, peeling them off without touching the exterior. Remove your lab coat and any other PPE. Remove inner gloves last. Wash hands thoroughly with soap and water.
Spill and Disposal Plan: Managing the Unexpected
A swift and correct response to a chemical spill is critical. All personnel who handle this compound must be trained in these procedures.
A. Minor Spill Cleanup Protocol (Inside a Fume Hood)
A minor spill is a small quantity (<100 mL) that is contained within the fume hood and does not pose an immediate respiratory hazard.
-
Alert: Immediately alert colleagues in the area.
-
Isolate: Keep the fume hood sash at a safe working height to maintain containment.
-
PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Work from the outside of the spill inward to prevent spreading.[9][10]
-
Collect: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[9] Use non-sparking tools if the solvent used is flammable.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal and label the waste container as "Spill Debris containing this compound."[9] Arrange for pickup through your institution's environmental health and safety (EHS) office.
-
Report: Report the spill to your supervisor or laboratory manager.[9]
-
Restock: Replenish the spill kit supplies used.
B. Major Spill Response
A major spill involves a large quantity, occurs outside a fume hood, or presents a fire or significant inhalation hazard.
-
EVACUATE: Immediately alert everyone and evacuate the laboratory, closing the doors behind you.[10]
-
NOTIFY: From a safe location, call your institution's emergency number (e.g., Public Safety) and provide details about the chemical spilled, the location, and the quantity.[10]
-
ISOLATE: Prevent others from entering the contaminated area.
-
ASSIST: Meet emergency responders and provide them with the Safety Data Sheet (SDS) for this compound.
Below is a workflow diagram illustrating the decision-making process for a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
C. Waste Disposal
All waste containing this compound, including contaminated solids, spill debris, and empty containers, must be treated as hazardous waste.
-
Collection: Use a designated, sealed, and clearly labeled hazardous waste container.[12] Never mix incompatible waste streams.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "this compound."
-
Disposal: Arrange for disposal through your institution's EHS department.[13] They will ensure it is sent to an approved waste disposal plant in compliance with all local and national regulations.[14] Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily workflow, you can handle this compound with the confidence that comes from being prepared, protected, and proactive.
References
- 1. This compound | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. business.medtecs.com [business.medtecs.com]
- 3. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 4. armbrustusa.com [armbrustusa.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
